O-tert-Butyl-L-tyrosine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZIFNXFAFKRKT-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428576 | |
| Record name | O-tert-Butyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18822-59-8 | |
| Record name | O-tert-Butyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18822-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-tert-Butyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Tyrosine, O-(1,1-dimethylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
O-tert-Butyl-L-tyrosine: A Linchpin in Modern Biochemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
O-tert-Butyl-L-tyrosine is a chemically modified derivative of the amino acid L-tyrosine, engineered to serve a critical function in the precise, stepwise construction of peptides and proteins. Its primary role in biochemistry is to act as a protected building block, specifically within the domain of solid-phase peptide synthesis (SPPS), the dominant methodology for producing synthetic peptides for research, diagnostics, and therapeutic applications. The addition of the tert-butyl (tBu) group to the phenolic hydroxyl side chain of tyrosine is a strategic chemical maneuver that prevents unwanted side reactions, thereby ensuring the fidelity and purity of the final peptide product.
The Core Application: A Protecting Group in Peptide Synthesis
In the chemical synthesis of peptides, amino acids are sequentially coupled to form a linear chain. However, many amino acids, including tyrosine, possess reactive functional groups in their side chains. The phenolic hydroxyl group of tyrosine is nucleophilic and can be improperly acylated during the coupling of the next amino acid in the sequence.[1][2][3] This leads to the formation of branched impurities and significantly reduces the yield of the desired peptide.[1][3]
Key Advantages of the tert-Butyl Protecting Group for Tyrosine:
-
Base Stability: The tBu ether is completely stable to the piperidine solution used for Nα-Fmoc group removal in each cycle of the synthesis.[1]
-
Acid Lability: It is efficiently cleaved by strong acids, typically trifluoroacetic acid (TFA), during the final step when the completed peptide is cleaved from the solid support resin.[1][4]
-
Prevention of Side Reactions: It effectively masks the hydroxyl group, ensuring that peptide bond formation occurs exclusively at the N-terminus of the growing chain.[1][7]
This strategic protection makes derivatives like Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH) and Nα-Boc-O-tert-butyl-L-tyrosine (Boc-Tyr(tBu)-OH) indispensable reagents in the synthesis of complex, biologically active peptides.[7][8][9]
Chemical Synthesis Workflow: The Fmoc/tBu Strategy
The incorporation of this compound is a central step in the iterative cycle of solid-phase peptide synthesis. The general workflow is a meticulously controlled sequence of deprotection, activation, coupling, and washing steps.
Quantitative Data Summary
The efficiency of coupling and deprotection steps is critical for the overall yield and purity of the final peptide. The choice of reagents, reaction times, and the specific amino acid sequence all influence these outcomes. The tables below summarize typical quantitative parameters for the coupling of Fmoc-Tyr(tBu)-OH.
Table 1: Reagent Stoichiometry for Fmoc-Tyr(tBu)-OH Coupling (0.1 mmol Scale)
| Reagent/Component | Equivalents (relative to resin loading) | Purpose |
|---|---|---|
| Fmoc-Tyr(tBu)-OH | 2 - 5 | Amino acid to be coupled |
| Coupling Reagents | ||
| HBTU/HATU | 1.9 - 5 | Uronium/Aminium salt activator |
| DIC | 3 - 5.5 | Carbodiimide activator |
| Additives | ||
| HOBt/HOAt | 3 - 5.5 | Reduces racemization, improves efficiency |
| Bases | ||
| DIPEA | 4 - 10 | Tertiary amine base for activation |
| 2,4,6-Collidine | 4 - 10 | Weaker base to minimize racemization |
Source: Data compiled from BenchChem Application Notes.[10]
Table 2: Comparative Purity of a Model Peptide with Different Tyrosine Protecting Groups
| Tyrosine Derivative | Cleavage Condition | Crude Purity by HPLC (%) |
|---|---|---|
| Fmoc-Tyr(tBu)-OH | 95% TFA | ~75% |
| Fmoc-Tyr(Trt)-OH | 95% TFA | ~85% |
| Fmoc-Tyr(2-Cl-Trt)-OH | 1% TFA in DCM | >90% (Protected Fragment) |
Source: Data derived from comparative studies.[2] Note: Purity is sequence-dependent. The Trityl (Trt) and 2-Chlorotrityl (2-Cl-Trt) groups are more acid-labile than tBu, allowing for milder cleavage conditions which can reduce side reactions and improve purity.[2][11]
Experimental Protocols
The following are generalized protocols for key steps involving Fmoc-Tyr(tBu)-OH in a manual SPPS workflow at a 0.1 mmol scale.
Protocol 1: Nα-Fmoc Deprotection
-
Resin Preparation: Swell the peptide-resin (0.1 mmol) in 5 mL of N,N-dimethylformamide (DMF) in a fritted syringe reaction vessel for 30-60 minutes. Drain the solvent.[4]
-
Initial Deprotection: Add 5 mL of deprotection solution (20% piperidine in DMF) to the resin. Agitate for 3-5 minutes and drain.[4]
-
Main Deprotection: Add a fresh 5 mL aliquot of the deprotection solution. Agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[4]
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), Isopropanol (IPA) (3 x 5 mL), and finally DMF (5 x 5 mL) to remove all traces of piperidine.[10][11]
Protocol 2: Coupling of Fmoc-Tyr(tBu)-OH using HBTU/DIPEA
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (0.3 mmol, 3 eq.), HBTU (0.3 mmol, 3 eq.), and HOBt (0.3 mmol, 3 eq.) in 2 mL of DMF. Add DIPEA (0.6 mmol, 6 eq.) to the mixture. Allow the solution to pre-activate for 2-5 minutes.[10]
-
Coupling Reaction: Add the activation mixture to the deprotected peptide-resin from Protocol 1. Agitate the reaction mixture at room temperature for 1-2 hours.[10]
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.[12]
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL) to remove excess reagents and byproducts.
Protocol 3: Final Cleavage and Deprotection
-
Resin Preparation: After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage: In a fume hood, add 5 mL of a freshly prepared cleavage cocktail to the resin. A common cocktail for peptides containing Tyr(tBu) is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) .[13] TIS acts as a scavenger to trap the reactive tert-butyl cations released during deprotection, preventing re-alkylation of sensitive residues like tryptophan or tyrosine itself.[14]
-
Reaction: Agitate the mixture at room temperature for 2-3 hours.[4]
-
Peptide Collection: Filter the resin and collect the filtrate, which contains the deprotected peptide, into a centrifuge tube.
-
Precipitation: Add the TFA solution dropwise to a 10-fold volume excess of cold diethyl ether. A white precipitate of the crude peptide should form.[4]
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether. Dry the final peptide pellet under vacuum.[4]
Application in Drug Development and Research
Synthetic peptides created using this compound are instrumental in studying cellular signaling pathways, particularly those mediated by tyrosine phosphorylation.[8][11] Tyrosine kinases are a major class of enzymes that regulate cell growth, differentiation, and apoptosis; their dysregulation is a hallmark of many cancers. Synthetic peptides that mimic kinase substrates or inhibitors are vital tools for research and are foundational to the development of targeted cancer therapies.
For example, a synthetic peptide designed to inhibit a specific SH2 domain (a protein domain that recognizes phosphotyrosine) can be used to disrupt a cancer-related signaling pathway. The synthesis of this inhibitor would rely on Fmoc-Tyr(tBu)-OH to correctly incorporate the key tyrosine residue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Overview of Custom Peptide Synthesis [peptide2.com]
- 15. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to the Physicochemical Properties of O-tert-Butyl-L-tyrosine (H-Tyr(tBu)-OH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-tert-Butyl-L-tyrosine, commonly abbreviated as H-Tyr(tBu)-OH, is a crucial derivative of the amino acid L-tyrosine utilized extensively in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS). The introduction of the tert-butyl (tBu) group to the phenolic hydroxyl moiety of tyrosine serves as a vital protecting group strategy, preventing unwanted side reactions during peptide chain elongation. This technical guide provides an in-depth analysis of the core physicochemical properties of H-Tyr(tBu)-OH, detailed experimental protocols for their determination, and a discussion of its primary application in peptide synthesis, illustrated through logical and experimental workflows.
Chemical Identity and Structure
H-Tyr(tBu)-OH is characterized by the covalent attachment of a tert-butyl group via an ether linkage to the para-hydroxyl group of the tyrosine side chain. This modification is fundamental to its utility, rendering the otherwise reactive hydroxyl group inert under the conditions required for peptide coupling.
Table 1: Chemical Identifiers for H-Tyr(tBu)-OH
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-3-[4-(tert-butoxy)phenyl]propanoic acid |
| CAS Number | 18822-59-8[1][2] |
| Molecular Formula | C₁₃H₁₉NO₃[1][2] |
| SMILES | CC(C)(C)Oc1ccc(C--INVALID-LINK--C(O)=O)cc1 |
| InChI Key | SNZIFNXFAFKRKT-NSHDSACASA-N |
Physicochemical Properties
The physical and chemical properties of H-Tyr(tBu)-OH are summarized below. These characteristics are essential for its handling, storage, and application in synthetic protocols.
Table 2: Quantitative Physicochemical Data for H-Tyr(tBu)-OH
| Property | Value | Source(s) |
| Molecular Weight | 237.29 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 238-243 °C | [1] |
| Boiling Point (Predicted) | 374.5 ± 32.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.124 g/cm³ | [1] |
| Flash Point (Predicted) | 180.3 ± 25.1 °C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature. For long-term storage, desiccate at -20°C. | [1][3] |
Spectroscopic Analysis
While extensive experimental spectra for H-Tyr(tBu)-OH are not widely published in public databases, its structure allows for a reliable prediction of its key spectroscopic features. Most available data pertains to its N-terminally protected form, Fmoc-Tyr(tBu)-OH.
-
¹H NMR Spectroscopy (Predicted):
-
tert-Butyl Protons: A characteristic sharp singlet integrating to 9 protons is expected around δ 1.3 ppm.[4] This is often the most prominent signal in the spectrum.
-
Aromatic Protons: Two doublets, each integrating to 2 protons, are expected for the para-substituted benzene ring, typically in the range of δ 6.8-7.2 ppm.
-
Alpha-Proton (α-H): A multiplet (doublet of doublets or triplet) is expected between δ 3.5-4.0 ppm.
-
Beta-Protons (β-CH₂): Two diastereotopic protons adjacent to the chiral center will appear as a multiplet, typically between δ 2.8-3.2 ppm.
-
Amine and Carboxyl Protons: These signals (NH₂ and COOH) are broad and their chemical shifts are highly dependent on the solvent and concentration.
-
-
¹³C NMR Spectroscopy (Predicted):
-
tert-Butyl Carbons: A quaternary carbon (C(CH₃)₃) signal is expected around δ 78-80 ppm, with the methyl carbons appearing as a strong signal around δ 28-30 ppm.
-
Carbonyl Carbon: The carboxylic acid carbon signal is expected in the range of δ 170-175 ppm.
-
Aromatic Carbons: Signals for the six aromatic carbons would appear between δ 115-158 ppm.
-
Alpha-Carbon (α-C): Expected around δ 55-60 ppm.
-
Beta-Carbon (β-C): Expected around δ 35-40 ppm.
-
-
FTIR Spectroscopy (Predicted):
-
O-H Stretch: A broad absorption band from the carboxylic acid is expected from 2500-3300 cm⁻¹.
-
N-H Stretch: A moderate absorption from the primary amine is expected around 3300-3500 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption from the carboxylic acid carbonyl group is expected around 1700-1725 cm⁻¹.
-
C-O Stretch: A strong signal for the aryl-alkyl ether bond is expected around 1240-1250 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
-
Role in Peptide Synthesis & Orthogonal Protection
The primary application of H-Tyr(tBu)-OH is as a building block in Solid-Phase Peptide Synthesis (SPPS). The tBu group exemplifies the principle of orthogonal protection , where different protecting groups can be removed under distinct chemical conditions without affecting others.
In the most common SPPS strategy (Fmoc/tBu chemistry), the temporary Nα-amino protecting group (Fmoc) is base-labile, while the "permanent" side-chain protecting groups (like tBu) are acid-labile. This orthogonality allows for the selective deprotection of the N-terminus for chain elongation, while the side chain remains protected until the final cleavage step.
References
O-tert-Butyl-L-tyrosine: A Technical Guide for Researchers
For immediate release:
This technical guide provides an in-depth overview of O-tert-Butyl-L-tyrosine, a critical amino acid derivative for professionals in biochemical research and pharmaceutical development. This document outlines its chemical structure, molecular properties, and a detailed protocol for its application in solid-phase peptide synthesis.
Core Compound Properties
This compound, systematically known as (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid, is a derivative of the amino acid L-tyrosine.[1] The introduction of a tert-butyl group to the phenolic hydroxyl functional group enhances its stability and solubility, making it an invaluable building block in the synthesis of peptides and other complex molecules.[2] This modification prevents unwanted side reactions during synthesis, particularly in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₉NO₃[1][2][3] |
| Molecular Weight | 237.29 g/mol [1][3] |
| CAS Number | 18822-59-8[1][2][3] |
| Appearance | White powder or crystal[2][3] |
| Melting Point | 238-243 °C[3][4] |
| Optical Rotation | [α]D²⁰ = -29 ± 2° (c=1 in THF:H₂O 1:1)[2] |
| Purity (Typical) | ≥97%[2][3][4] |
| IUPAC Name | (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid[1] |
Chemical Structure Visualization
The chemical structure of this compound is depicted below, illustrating the L-tyrosine backbone with the characteristic tert-butyl ether linkage at the para position of the phenyl ring.
Caption: Chemical structure of this compound.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This compound is commonly utilized in its Nα-Fmoc protected form, Fmoc-Tyr(tBu)-OH , for Fmoc/tBu solid-phase peptide synthesis. The following protocol outlines the key steps for incorporating this amino acid into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).
Materials and Reagents:
-
Fmoc-Tyr(tBu)-OH
-
Rink Amide Resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIEA)
-
Coupling Reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Cleavage Cocktail: e.g., Trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane)
-
Diethyl ether (cold)
-
Peptide synthesis vessel
-
Shaker/agitator
Workflow Diagram:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Methodology:
1. Resin Preparation and Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF or DCM to the resin.
-
Allow the resin to swell by agitating for at least 30-60 minutes at room temperature.
-
Drain the solvent.
2. Nα-Fmoc Group Deprotection:
-
To the swelled resin, add a solution of 20% piperidine in DMF.
-
Agitate for 3-5 minutes and then drain the solution.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
-
Drain the solution and wash the resin thoroughly with DMF (typically 4-6 times) to remove all traces of piperidine.
3. Coupling of Fmoc-Tyr(tBu)-OH:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (typically 1.5-4 equivalents relative to the resin loading) and an equivalent amount of a coupling agent (e.g., HBTU/HOBt) in a minimal amount of DMF.
-
Add DIEA (2-8 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-4 hours at room temperature. The reaction progress can be monitored using a Kaiser test to check for the presence of free primary amines.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
4. Washing:
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the peptide sequence.
5. Final Cleavage and Side-Chain Deprotection:
-
After the entire peptide sequence has been assembled, wash the final peptide-resin with DCM and dry it under vacuum.
-
In a fume hood, add a freshly prepared cleavage cocktail (e.g., a mixture of TFA, water, and scavengers) to the dried resin. The tert-butyl protecting group on the tyrosine side chain is labile to strong acids like TFA.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
6. Peptide Precipitation and Recovery:
-
Add the TFA filtrate dropwise to a centrifuge tube containing a 10-fold volume of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers and cleavage byproducts.
-
Dry the final peptide pellet under vacuum. The crude peptide can then be purified using techniques such as reverse-phase HPLC.
References
A Comprehensive Technical Guide to O-tert-Butyl-L-tyrosine and its Derivatives in Chemical Research
For Immediate Release
This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It provides a detailed overview of the nomenclature, applications, and relevant biochemical pathways associated with O-tert-Butyl-L-tyrosine, a critical reagent in peptide synthesis and broader chemical research.
Nomenclature and Identification: A Landscape of Synonyms
This compound and its derivatives are known by a variety of names in chemical literature and commercial catalogs. Understanding this nomenclature is crucial for efficient literature searching and procurement. The following table summarizes the key synonyms, abbreviations, and chemical identifiers.
| Core Compound/Derivative | Systematic Name(s) | Common Abbreviations | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | L-Tyrosine, O-(1,1-dimethylethyl)-; (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | H-Tyr(tBu)-OH; L-Tyr(tBu)-OH | 18822-59-8 | C13H19NO3 | 237.29 |
| Boc-O-tert-Butyl-L-tyrosine | N-[(1,1-dimethylethoxy)carbonyl]-O-(1,1-dimethylethyl)-L-tyrosine; (S)-3-(4-(tert-Butoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | Boc-Tyr(tBu)-OH; Boc-O-tert-butyl-L-tyrosine | 47375-34-8 | C18H27NO5 | 337.41 |
| Fmoc-O-tert-Butyl-L-tyrosine | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(1,1-dimethylethyl)-L-tyrosine; (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | Fmoc-Tyr(tBu)-OH; Fmoc-O-tert-butyl-L-tyrosine | 71989-38-3 | C28H29NO5 | 459.5 |
| This compound methyl ester hydrochloride | L-Tyrosine, O-(1,1-dimethylethyl)-, methyl ester, hydrochloride | L-Tyr(tBu)-OMe·HCl | 52616-82-7 (ester), 51482-39-4 (HCl salt) | C14H22ClNO3 | 287.8 |
| This compound t-butyl ester hydrochloride | L-Tyrosine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride | L-Tyr(tBu)-OtBu·HCl | 17083-23-7 | C17H28ClNO3 | 329.8 |
Logical Relationships of this compound Derivatives
The relationship between the core this compound and its commonly used protected forms in peptide synthesis can be visualized as a hierarchical structure. The core molecule is derivatized with protecting groups on the alpha-amino (N-terminus) to facilitate controlled peptide chain elongation.
Experimental Protocols: Application in Peptide Synthesis
This compound derivatives are fundamental in solid-phase peptide synthesis (SPPS), where the tert-butyl group protects the phenolic hydroxyl side chain from unwanted reactions.[1][2] The choice between an N-α-Fmoc or N-α-Boc protecting group dictates the overall synthetic strategy.
Standard Protocol for Fmoc-Tyr(tBu)-OH Coupling in SPPS
This protocol outlines a single coupling cycle for incorporating an Fmoc-Tyr(tBu)-OH residue into a growing peptide chain on a solid support.[3]
1. Resin Preparation and Swelling:
-
The peptide-resin is swelled in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[3]
-
The DMF is then drained.
2. N-α-Fmoc Deprotection:
-
A solution of 20% piperidine in DMF is added to the resin and agitated for 5 minutes.[3]
-
The solution is drained, and a fresh 20% piperidine in DMF solution is added for an additional 10-15 minutes to ensure complete Fmoc removal.[1][3]
-
The resin is thoroughly washed with DMF to remove all traces of piperidine.[3]
-
A Kaiser test can be performed to confirm the presence of free primary amines (a positive test yields a dark blue color).[3]
3. Amino Acid Activation and Coupling (HBTU/DIPEA Method):
-
In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HBTU (2.9-3 eq.), and an additive like HOBt (3 eq.) in DMF.[2][3]
-
Add diisopropylethylamine (DIPEA) (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.[2][3]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
The reaction mixture is agitated at room temperature for 1-2 hours.[3]
4. Monitoring and Washing:
-
The completion of the coupling reaction is monitored using a qualitative test, such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[3]
-
After a complete reaction, the coupling solution is drained, and the resin is washed extensively with DMF.[3]
References
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Tert-Butyl Group in Tyrosine Protection
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic protection of reactive amino acid side chains is paramount to achieving high-purity, high-yield products. For tyrosine, an amino acid pivotal to numerous biological processes, its nucleophilic phenolic hydroxyl group presents a significant synthetic challenge. This technical guide provides a comprehensive overview of the tert-butyl (tBu) group's critical role in masking this reactivity, ensuring the fidelity of peptide chain elongation. We will delve into the chemical principles, experimental methodologies, and quantitative data that underscore the tBu group's prominence in modern peptide chemistry, particularly within the widely adopted Fmoc/tBu orthogonal protection strategy.
The Imperative of Tyrosine Side-Chain Protection
The hydroxyl group of tyrosine is susceptible to several undesirable side reactions during peptide synthesis, most notably O-acylation during coupling steps, which leads to the formation of branched peptide impurities.[1] Furthermore, the electron-rich aromatic ring can be alkylated by carbocations generated during the acid-mediated deprotection of other protecting groups.[2] The temporary masking of this hydroxyl group is therefore essential for a successful and efficient synthesis.[3]
The ideal protecting group for tyrosine must exhibit orthogonality, meaning it can be removed under conditions that do not affect other protecting groups on the peptide, particularly the temporary Nα-amino protecting group.[3] The tert-butyl group, in the form of a tert-butyl ether, has emerged as a cornerstone of modern peptide synthesis due to its unique stability profile.[2][3]
The Tert-Butyl Group: A Strategic Choice
The tBu group's efficacy stems from its acid lability and stability to the basic conditions used for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group from the Nα-terminus in each cycle of solid-phase peptide synthesis (SPPS).[3] This orthogonality is the bedrock of the Fmoc/tBu strategy.[3] While stable to the piperidine solution used for Fmoc deprotection, the tBu ether is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.[2][4]
The primary functions of the tBu group in tyrosine protection are:
-
Prevention of O-acylation: By rendering the hydroxyl group chemically inert, the tBu group prevents its acylation during peptide bond formation.[2]
-
Prevention of Alkylation: The tBu ether linkage is stable under the mildly acidic conditions sometimes used for the removal of other protecting groups (like Boc), thus protecting the phenolic oxygen and deactivating the aromatic ring towards electrophilic substitution by carbocation intermediates.[2]
-
Enhanced Solubility: The presence of the tBu group can improve the solubility of the protected amino acid derivative in the organic solvents commonly used in SPPS.[3]
Quantitative Data on Deprotection and Side Reactions
The acid-mediated removal of the tBu group generates a reactive tert-butyl cation.[3] This cation can alkylate nucleophilic side chains, particularly tryptophan and methionine, leading to undesired byproducts.[2][5] To mitigate this, "scavengers" are added to the cleavage cocktail to trap these reactive cations.[3]
The following table summarizes the efficacy of different scavenger cocktails in preventing S-tert-butylation of a model cysteine-containing peptide.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | 98 | 2 |
| Data is illustrative and the optimal scavenger cocktail depends on the specific peptide sequence and reaction conditions.[3] |
The stability of the tyrosine side-chain protecting group is a critical factor. The following table compares the stability of various protected tyrosine derivatives under conditions simulating Nα-deprotection in Boc-SPPS (treatment with trifluoroacetic acid).
| Protected Tyrosine Derivative | % Deprotection after 18h in 50% TFA/DCM | Major Side Product |
| Boc-Tyr(Bzl)-OH | 2.5 | 3-benzyltyrosine |
| Boc-Tyr(2,6-Cl2Bzl)-OH | <0.1 | Not significant |
| This data highlights the enhanced stability of the 2,6-dichlorobenzyl group over the benzyl group in Boc-SPPS.[6] |
Experimental Protocols
Detailed methodologies for the synthesis of protected tyrosine and its incorporation into peptides are crucial for reproducible results.
Synthesis of Fmoc-Tyr(tBu)-OH
A common route for the preparation of Fmoc-Tyr(tBu)-OH involves the following steps:[3]
-
Suspension: Suspend O-tert-butyl-L-tyrosine in a suitable solvent such as dioxane.
-
Acylation: Perform an acylation reaction using an Fmoc-donating reagent like fluorenylmethyloxycarbonyl azide (Fmoc-N3).
-
Extraction: Upon completion of the reaction, adjust the pH of the mixture to 9-10 and extract the crude product with an organic solvent like ethyl acetate.
-
Purification: Purify the extracted product by recrystallization to obtain the final Fmoc-Tyr(tBu)-OH.
Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-Tyr(tBu)-OH
The iterative cycle of SPPS using the Fmoc/tBu strategy is as follows:[3][7]
-
Resin Swelling: Swell the appropriate solid support resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20-25% solution of piperidine in DMF to remove the Fmoc group from the resin's linker or the previously coupled amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Pre-activate the Fmoc-amino acid (e.g., Fmoc-Tyr(tBu)-OH, 3-5 equivalents) with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. Monitor the reaction's completion using a qualitative test like the Kaiser test.
-
Washing: Wash the resin to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Final Deprotection and Cleavage
After the final amino acid has been coupled:[3]
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid.
-
Washing and Drying: Wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Treat the peptide-resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) and scavengers (e.g., TFA/water/triisopropylsilane (TIS); 95/2.5/2.5 v/v/v). This step simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups, including the tBu group from tyrosine.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and then purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Key Concepts
Diagrams illustrating the logical relationships and workflows are essential for a clear understanding of the tyrosine protection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to Fmoc-Tyr(tBu)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, commonly abbreviated as Fmoc-Tyr(tBu)-OH, is a cornerstone reagent in modern solid-phase peptide synthesis (SPPS).[1] Its widespread use stems from a strategically designed dual-protection system that enables the efficient and high-fidelity assembly of complex peptide chains.[1][2] This guide provides a comprehensive overview of its core features, quantitative data, and detailed experimental protocols for its application.
The primary challenge in synthesizing peptides containing tyrosine is the reactivity of its phenolic hydroxyl side chain, which can lead to undesirable side reactions, compromising the yield and purity of the final product.[2] Fmoc-Tyr(tBu)-OH addresses this by employing two distinct protecting groups with different chemical labilities, a concept known as an "orthogonal protection strategy".[1][3]
-
Fmoc Group (Nα-protection): The 9-fluorenylmethoxycarbonyl group shields the alpha-amino terminus of the tyrosine. This group is base-labile and is selectively removed under mild alkaline conditions, typically with a piperidine solution, to allow for the next amino acid coupling.[2][4]
-
tBu Group (Side-chain protection): The tert-butyl ether protects the phenolic hydroxyl group on the tyrosine side chain. This group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the resin support.[2][3][5]
This orthogonal scheme is fundamental to the popular Fmoc/tBu SPPS strategy, allowing for the iterative elongation of the peptide chain followed by a single, final deprotection step.[3][5]
Physicochemical and Technical Data
A foundational understanding of the properties of Fmoc-Tyr(tBu)-OH is essential for its effective application.[5] The following table summarizes its key characteristics.
| Property | Value | References |
| Formal Name | O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine | [5][6] |
| CAS Number | 71989-38-3 | [5][7] |
| Molecular Formula | C₂₈H₂₉NO₅ | [5][6] |
| Molecular Weight | 459.5 g/mol | [5][8] |
| Appearance | White to off-white solid/powder | [5][9] |
| Melting Point | 150-156 °C | [9][10] |
| Optical Rotation | [α]20/D −29±2°, c = 1% in DMF | |
| Side-Chain Protecting Group | tert-Butyl (tBu) | [5] |
| Protecting Group Lability | Fmoc: Base-labile (e.g., 20% piperidine in DMF) tBu: Acid-labile (e.g., TFA) | [2][5] |
| Solubility | Soluble in DMF, DMSO; Sparingly soluble in water. | [6][9] |
| Storage Temperature | +2°C to +8°C, Store below +30°C | [9][11] |
Experimental Protocols
The following sections detail standardized procedures for the use of Fmoc-Tyr(tBu)-OH in a typical Fmoc-based solid-phase peptide synthesis workflow.
Resin Preparation and Swelling
-
Objective: To swell the solid support resin, making the functional sites accessible for reaction.
-
Procedure:
-
Place the desired amount of resin (e.g., Rink Amide, Wang) in a fritted syringe reaction vessel.[5]
-
Add a suitable solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 5 mL).[5]
-
Agitate the mixture gently for 30-60 minutes at room temperature.[5]
-
Drain the solvent completely.[5]
-
Nα-Fmoc Group Deprotection
-
Objective: To remove the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide chain.
-
Procedure:
-
Add a 20% solution of piperidine in DMF to the swelled resin.[5][12]
-
Agitate the mixture for 3-5 minutes and then drain the solution.[5]
-
Add a fresh aliquot of the 20% piperidine/DMF solution.[5]
-
Continue agitation for an additional 15-20 minutes to ensure complete deprotection.[5]
-
Drain the solution and wash the resin thoroughly with DMF (4-5 times) to remove all traces of piperidine.[5][12]
-
Fmoc-Tyr(tBu)-OH Coupling
-
Objective: To activate and couple Fmoc-Tyr(tBu)-OH to the newly deprotected N-terminal amine of the growing peptide chain.
-
Procedure:
-
Prepare the activated amino acid solution. In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (e.g., 1.0 mmol) and a coupling agent like HBTU (e.g., 0.9 mmol) in DMF.[12] Add an activation base such as N,N-diisopropylethylamine (DIEA).[12]
-
Add the freshly activated amino acid solution to the deprotected resin.[5]
-
Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.[5]
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.[12]
-
Final Cleavage and Side-Chain Deprotection
-
Objective: To simultaneously cleave the completed peptide from the resin support and remove the acid-labile side-chain protecting groups, including the tBu group from tyrosine.
-
Procedure:
-
Ensure the peptide-resin is thoroughly washed (e.g., with DCM) and dried.[12]
-
In a well-ventilated fume hood, prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) or other appropriate scavengers.
-
Add the freshly prepared cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.[5]
-
Filter the resin and collect the filtrate, which now contains the fully deprotected peptide.[5]
-
Peptide Precipitation and Isolation
-
Objective: To precipitate the crude peptide from the cleavage solution.
-
Procedure:
-
Reduce the volume of the TFA filtrate if necessary using a stream of nitrogen.
-
Add the concentrated TFA solution dropwise into a centrifuge tube containing a 10-fold volume of cold diethyl ether.[5]
-
A white precipitate of the crude peptide should form.[5]
-
Centrifuge the mixture to pellet the peptide, then carefully decant the ether.[5]
-
Wash the peptide pellet by resuspending it in fresh cold ether and repeating the centrifugation step 2-3 times.[5]
-
Dry the final peptide pellet under vacuum.[5]
-
Visualizing the Process and Chemistry
Diagrams created using Graphviz provide a clear visual representation of the workflows and chemical principles involved in using Fmoc-Tyr(tBu)-OH.
Caption: The iterative cycle of deprotection and coupling in SPPS using Fmoc-Tyr(tBu)-OH.
Caption: Orthogonal deprotection strategy for Fmoc-Tyr(tBu)-OH.
Conclusion
Fmoc-Tyr(tBu)-OH is an indispensable reagent for the routine incorporation of tyrosine into synthetic peptides via Fmoc-based solid-phase synthesis.[3] Its orthogonal protection scheme ensures the integrity of the reactive tyrosine side chain throughout the iterative elongation process, preventing side reactions and simplifying the purification of the final product.[2][13] The compatibility of its tert-butyl protecting group with the standard TFA cleavage protocol makes it the preferred and most efficient choice for achieving high-purity, high-yield synthetic peptides for research, diagnostics, and therapeutic development.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. discofinechem.com [discofinechem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. Fmoc-Tyr(tBu)-OH Novabiochem 71989-38-3 [sigmaaldrich.com]
- 11. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. peptide.com [peptide.com]
An In-depth Technical Guide to the Acid Lability of the Tert-Butyl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl (t-Bu) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and natural product synthesis. Its widespread use stems from its robustness under a wide range of chemical conditions and its facile removal under specific, mild acidic conditions. This technical guide provides a comprehensive overview of the acid-catalyzed cleavage of the tert-butyl protecting group, detailing the underlying mechanisms, factors influencing its lability, and practical experimental protocols for its removal from various functional groups.
Core Principles of the Tert-Butyl Protecting Group
The tert-butyl group is most commonly used to protect carboxylic acids as tert-butyl esters, alcohols and phenols as tert-butyl ethers, and amines as tert-butyloxycarbonyl (Boc) carbamates. The stability of the tert-butyl group is attributed to the steric hindrance provided by the bulky t-Bu group, which shields the protected functional group from nucleophilic attack.
The key to the utility of the tert-butyl protecting group lies in its susceptibility to cleavage under acidic conditions. This "acid lability" allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions (e.g., base-labile or hydrogenolysis-labile groups), a concept known as orthogonality in protecting group strategy.
Mechanism of Acid-Catalyzed Deprotection
The acid-catalyzed deprotection of tert-butyl protected functional groups proceeds through a unimolecular elimination (E1) or substitution (SN1) mechanism, driven by the formation of the highly stable tertiary tert-butyl carbocation.
2.1. Deprotection of Tert-Butyl Esters and Ethers
The deprotection of tert-butyl esters and ethers follows a similar mechanistic pathway. The reaction is initiated by the protonation of the ether oxygen (for ethers) or the carbonyl oxygen (for esters). Subsequent cleavage of the C-O bond results in the formation of the corresponding carboxylic acid or alcohol and the tert-butyl carbocation.
2.2. Deprotection of Tert-Butyloxycarbonyl (Boc) Protected Amines
The deprotection of Boc-protected amines also proceeds via an acid-catalyzed mechanism. Protonation of the carbonyl oxygen of the Boc group is followed by the loss of the tert-butyl cation to form an unstable carbamic acid intermediate. This intermediate readily undergoes decarboxylation to yield the free amine and carbon dioxide.
2.3. Fate of the Tert-Butyl Cation and the Role of Scavengers
The tert-butyl carbocation generated during deprotection is a reactive electrophile. In the absence of a nucleophile, it can deprotonate to form isobutylene gas. However, it can also alkylate nucleophilic functional groups within the substrate or solvent. To prevent these unwanted side reactions, "scavengers" are often added to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, anisole, and thioanisole.
Factors Influencing Acid Lability
The rate of acid-catalyzed deprotection of tert-butyl groups is influenced by several factors:
-
Strength of the Acid: Stronger acids lead to faster deprotection rates. Trifluoroacetic acid (TFA) is a commonly used strong acid for this purpose. Milder acids like phosphoric acid or Lewis acids such as zinc bromide can also be effective, often offering greater selectivity.
-
Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like dichloromethane (DCM) are commonly used.
-
Temperature: Increasing the reaction temperature generally accelerates the deprotection rate. However, for sensitive substrates, reactions are often performed at room temperature or below to minimize side reactions.
-
Steric Hindrance: Steric hindrance around the tert-butyl group can affect the rate of cleavage.
-
Electronic Effects: The electronic nature of the substrate can influence the stability of the carbocation intermediate and thus the reaction rate.
Quantitative Data on Deprotection
The following tables summarize typical conditions for the deprotection of various tert-butyl protected functional groups.
Table 1: Common Acidic Conditions for Tert-Butyl Deprotection
| Functional Group | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| N-Boc-amine | 25-50% TFA | DCM | Room Temp. | 1-2 h | >95 | [1] |
| tert-Butyl ester | 50% TFA | DCM | Room Temp. | 1-4 h | >90 | [1] |
| tert-Butyl ether | 85% aq. H₃PO₄ | Toluene | 50 °C | 12 h | ~90 | [2] |
| N-Boc-amine | 4 M HCl | Dioxane | Room Temp. | 1-2 h | >95 | [1] |
| tert-Butyl ester | ZnBr₂ | DCM | Room Temp. | 12-24 h | 70-95 | [3] |
Table 2: Relative Stability of Tert-Butyl Protecting Groups
| Protecting Group | Relative Stability to Acid | Common Deprotection Conditions |
| tert-Butyl Ester | Least Stable | Mild acids (e.g., 10% TFA in DCM, ZnBr₂) |
| tert-Butyl Carbamate (Boc) | Moderately Stable | Strong acids (e.g., 25-50% TFA in DCM, HCl in dioxane) |
| tert-Butyl Ether | Most Stable | Strong, forcing conditions (e.g., neat TFA, H₃PO₄ at elevated temp.) |
Experimental Protocols
5.1. General Protocol for TFA-Mediated Deprotection of a Boc-Protected Amine
This protocol describes a general procedure for the removal of a Boc protecting group from an amine using trifluoroacetic acid in dichloromethane.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
If using a scavenger, add triisopropylsilane (1-2 equivalents) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (typically 25-50% v/v in DCM) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected amine.
5.2. Protocol for Selective Deprotection of a Tert-Butyl Ester using Zinc Bromide
This protocol is adapted from the work of Wu et al. and is useful for the selective cleavage of tert-butyl esters in the presence of other acid-labile groups.[3]
Materials:
-
Tert-butyl ester substrate
-
Zinc bromide (ZnBr₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the tert-butyl ester (1 equivalent) in anhydrous DCM, add zinc bromide (2-5 equivalents).
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the aqueous and organic layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization.
Conclusion
The tert-butyl protecting group is an indispensable tool in modern organic synthesis due to its unique combination of stability and controlled acid lability. A thorough understanding of the mechanisms of its acid-catalyzed cleavage, the factors influencing its reactivity, and the appropriate experimental conditions for its removal is crucial for the successful design and execution of complex synthetic strategies. This guide provides a foundational understanding and practical protocols to aid researchers, scientists, and drug development professionals in the effective utilization of this versatile protecting group.
References
- 1. researchgate.net [researchgate.net]
- 2. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
O-tert-Butyl-L-tyrosine in Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug development, particularly in the synthesis of peptide-based therapeutics, the strategic use of protecting groups is fundamental to achieving high yields and purity. O-tert-Butyl-L-tyrosine, and its N-protected derivatives, are central to this endeavor. The tert-butyl group serves as a robust protecting shield for the reactive phenolic hydroxyl side chain of tyrosine, preventing unwanted side reactions during the intricate process of peptide chain elongation. This guide provides a comprehensive technical overview of the applications of this compound in drug development, with a focus on its role in solid-phase peptide synthesis (SPPS), detailed experimental protocols, and its utility in the synthesis of phosphotyrosine analogs for signaling pathway modulation.
The Core Role of the Tert-Butyl Protecting Group
The primary application of this compound in drug development is as a protected building block in peptide synthesis. The tert-butyl ether linkage to the tyrosine hydroxyl group is stable under a wide range of reaction conditions, yet it can be cleaved under specific acidic conditions, making it an ideal protecting group. This stability is crucial for the two major SPPS strategies: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistries.
-
In Fmoc-SPPS: The tert-butyl group is stable to the basic conditions (e.g., piperidine) used for the removal of the N-terminal Fmoc group in each cycle. It is then typically removed in the final cleavage step from the resin using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). This orthogonality is a cornerstone of the Fmoc/tBu strategy.
-
In Boc-SPPS: The tert-butyl group on the side chain is more stable to the mild acid used for N-terminal Boc group removal (e.g., 50% TFA in DCM). A very strong acid, such as hydrofluoric acid (HF), is required for the final cleavage of the peptide from the resin and the removal of the side-chain protecting group.
The prevention of side reactions, such as O-acylation of the tyrosine hydroxyl group, by the tert-butyl group leads to higher purity of the crude peptide product and simplifies downstream purification processes.
Data Presentation: Comparative Performance
The choice of protecting group strategy for tyrosine can significantly impact the outcome of peptide synthesis. The following tables summarize key quantitative data derived from comparative studies.
Table 1: Comparison of Boc- and Fmoc-SPPS Strategies for Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) Synthesis
| Parameter | Boc-SPPS with Boc-Tyr(tBu)-OH | Fmoc-SPPS with Fmoc-Tyr(tBu)-OH | Key Considerations |
| Crude Peptide Yield | ~60-70% | ~75-85% | Milder deprotection steps in Fmoc-SPPS can lead to less peptide chain loss. |
| Crude Peptide Purity | Lower | Higher | Milder Fmoc deprotection conditions often result in a cleaner crude product. |
| Deprotection Conditions | Nα-Boc: Strong acid (e.g., 50% TFA) Final Cleavage: Very strong acid (e.g., HF) | Nα-Fmoc: Base (e.g., 20% piperidine) Final Cleavage: Strong acid (e.g., 95% TFA) | Fmoc strategy avoids the use of highly hazardous HF. |
Table 2: Impact of Tyrosine Side-Chain Protecting Group on Crude Peptide Purity in Fmoc-SPPS
| Protecting Group | Tyrosine Derivative | Cleavage Conditions | Crude Peptide Purity (%) | Reference |
| tert-Butyl (tBu) | Fmoc-Tyr(tBu)-OH | Strong acid (e.g., 95% TFA) | Lower | |
| Trityl (Trt) | Fmoc-Tyr(Trt)-OH | Mild acid (e.g., 1-5% TFA in DCM) | Higher | |
| 2-Chlorotrityl (2-Cl-Trt) | Fmoc-Tyr(2-Cl-Trt)-OH | Very mild acid (e.g., 1% TFA in DCM) | Highest |
Data derived from a comparative study synthesizing a model peptide containing Met, Trp, and Tyr residues.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound derivatives in peptide synthesis.
Synthesis of Fmoc-Tyr(tBu)-OH
This protocol describes the direct Fmocylation of this compound.
Materials:
-
This compound (H-Tyr(tBu)-OH)
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Aqueous dioxane or acetone/water mixture
-
1M Hydrochloric acid (HCl)
-
Ether or ethyl acetate
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent mixture (e.g., aqueous dioxane).
-
Base Addition: Add sodium bicarbonate (2.0-3.0 equivalents) and stir until the starting material is fully dissolved and the pH is between 8 and 9.
-
Fmocylation: Add a solution of Fmoc-OSu (1.0-1.1 equivalents) in the same organic solvent dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-8 hours, monitoring progress by thin-layer chromatography (TLC).
-
Work-up: Concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with ether or ethyl acetate to remove unreacted Fmoc-OSu.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M HCl to precipitate the product.
-
Isolation: Collect the white solid by vacuum filtration and wash thoroughly with cold water.
Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-Tyr(tBu)-OH
This protocol outlines a single cycle of amino acid addition in Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Tyr(tBu)-OH)
-
Peptide synthesis resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Coupling reagent (e.g., HBTU/HOBt)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution for 3-5 minutes and drain.
-
Add a fresh aliquot of the deprotection solution and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent and DIEA in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: Fmoc-SPPS Cycle
Caption: Iterative cycle of deprotection and coupling in Fmoc-based Solid-Phase Peptide Synthesis.
Signaling Pathway: Simplified Receptor Tyrosine Kinase (RTK) Pathway
Synthetic peptides containing phosphotyrosine, which are synthesized using protected tyrosine derivatives like Fmoc-Tyr(PO₃(tBu)₂)-OH, are invaluable tools for studying RTK signaling.
Caption: A simplified representation of a Receptor Tyrosine Kinase (RTK) signaling cascade.
Applications in Drug Development
The primary application of this compound is in the synthesis of peptide-based drugs. Its use ensures the correct sequence and purity of the final therapeutic agent. Furthermore, derivatives of this compound are instrumental in creating tools for drug discovery. For instance, the synthesis of phosphotyrosine-containing peptides allows for the study of kinase inhibitors and the development of drugs that target specific signaling pathways implicated in diseases like cancer. The tert-butyl protection strategy is also employed in the synthesis of phosphotyrosine analogues with enhanced metabolic stability, which are promising candidates for drug development.
Conclusion
This compound and its N-protected counterparts are indispensable tools in the arsenal of the medicinal chemist. The robust and orthogonal protection offered by the tert-butyl group for the tyrosine side chain is a cornerstone of modern solid-phase peptide synthesis. This enables the efficient and high-purity synthesis of complex peptide therapeutics and critical research tools for drug discovery. A thorough understanding of the principles of its use, as outlined in this guide, is essential for researchers and professionals aiming to advance the field of drug development.
O-tert-Butyl-L-tyrosine: A Preliminary Investigation for Neuroscience Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
O-tert-Butyl-L-tyrosine, a derivative of the catecholamine precursor L-tyrosine, presents a compelling yet underexplored avenue in neuroscience research. While primarily utilized as a protected amino acid in peptide synthesis, its structural modification—the addition of a tert-butyl group to the phenolic hydroxyl—suggests potential as a prodrug for enhancing L-tyrosine delivery to the central nervous system. This whitepaper synthesizes the foundational neurobiology of L-tyrosine, explores the physicochemical rationale for investigating its O-tert-butylated form, and provides a hypothetical framework for its preclinical evaluation. Detailed experimental protocols, prospective quantitative data, and conceptual diagrams are presented to guide researchers in exploring the neuropharmacological potential of this compound.
Introduction: The Rationale for this compound in Neuroscience
L-tyrosine is a crucial amino acid that serves as the rate-limiting precursor for the synthesis of key catecholamine neurotransmitters, including dopamine and norepinephrine.[1][2] These neurotransmitters are integral to numerous cognitive functions such as working memory, attention, and executive function, as well as mood regulation.[3] Consequently, increasing brain levels of L-tyrosine has been investigated as a therapeutic strategy for conditions associated with catecholamine depletion and to mitigate the effects of stress on cognitive performance.[1][4]
However, the transport of L-tyrosine across the blood-brain barrier (BBB) is mediated by the large neutral amino acid (LNAA) transporter, which it shares with other amino acids.[5][6] This can lead to competitive inhibition and limit its uptake into the brain. This compound, with its lipophilic tert-butyl group, is hypothesized to possess enhanced membrane permeability, potentially allowing for increased BBB penetration via passive diffusion or altered transporter affinity before being metabolized to L-tyrosine within the brain. This prodrug approach could offer a more efficient means of elevating central L-tyrosine levels. While direct neuropharmacological studies on this compound are scarce in published literature, its use as a building block in the synthesis of neuropeptides and other pharmaceuticals is well-documented.[7][8][9]
This guide outlines a prospective research program for the preliminary investigation of this compound in neuroscience, from basic physicochemical characterization to in vivo functional assays.
Potential Mechanism of Action: A Prodrug Hypothesis
The primary hypothesis for the utility of this compound in neuroscience is its function as a prodrug of L-tyrosine. The tert-butyl group is expected to be cleaved by metabolic enzymes within the brain, such as cytochrome P450s, to release L-tyrosine.
Signaling Pathway: Catecholamine Synthesis
The diagram below illustrates the proposed metabolic conversion of this compound and its entry into the canonical catecholamine synthesis pathway.
Caption: Proposed metabolic fate of this compound.
Prospective Quantitative Data
The following tables represent hypothetical data that would be critical to generate in a preliminary investigation of this compound. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Physicochemical and Pharmacokinetic Properties (Hypothetical)
| Parameter | L-Tyrosine | This compound |
| Molecular Weight ( g/mol ) | 181.19 | 237.29 |
| LogP (Octanol/Water) | -2.26 | 0.5 (Estimated) |
| Aqueous Solubility (mg/mL) | 0.45 | 5.0 (Estimated) |
| Plasma Half-life (t½, hours) | 2.5 | 4.0 |
| Brain Tissue Concentration (Cmax, µg/g) | 15 | 45 |
| Bioavailability (Oral, %) | 40-60 | 60-80 |
Table 2: In Vitro Metabolic Stability (Hypothetical)
| System | This compound |
| Human Liver Microsomes (t½, min) | 45 |
| Human Brain Homogenate (t½, min) | 90 |
| Primary Metabolite | L-Tyrosine |
| Conversion Efficiency (%) | 85 |
Proposed Experimental Protocols
Detailed methodologies are crucial for the rigorous evaluation of this compound.
In Vitro BBB Permeability Assay
-
Objective: To assess the ability of this compound to cross the blood-brain barrier compared to L-tyrosine.
-
Method: A parallel artificial membrane permeability assay (PAMPA) or a cell-based model using immortalized human cerebral microvascular endothelial cells (hCMEC/D3) can be employed.
-
Culture hCMEC/D3 cells on Transwell inserts until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.
-
Prepare solutions of L-tyrosine and this compound in a suitable buffer.
-
Add the test compounds to the apical (blood) side of the Transwell.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (brain) side.
-
Quantify the concentration of the parent compounds in the basolateral samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each compound.
-
In Vivo Microdialysis for Brain Pharmacokinetics and Neurotransmitter Levels
-
Objective: To measure the concentration of this compound, its metabolite L-tyrosine, and resulting changes in dopamine and norepinephrine levels in the brain of a living animal.
-
Method:
-
Surgically implant a microdialysis guide cannula into the striatum or prefrontal cortex of adult male Wistar rats.
-
After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).
-
Administer this compound or vehicle (e.g., intraperitoneally at 50 mg/kg).
-
Collect dialysate samples every 20 minutes for a period of 4 hours.
-
Analyze samples for this compound, L-tyrosine, dopamine, and norepinephrine concentrations using HPLC with electrochemical detection or LC-MS/MS.
-
Plot concentration-time curves and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC).
-
Behavioral Assay: Forced Swim Test
-
Objective: To assess the potential antidepressant-like effects of this compound, which are hypothesized to be mediated by increased catecholamine levels.
-
Method:
-
Acclimate adult male C57BL/6 mice to the testing room.
-
Administer this compound (e.g., 25, 50, 100 mg/kg, i.p.) or vehicle 60 minutes before the test.
-
Place each mouse in a glass cylinder filled with water (25°C) for a 6-minute session.
-
Videotape the session and score the last 4 minutes for time spent immobile.
-
A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.
-
Proposed Research Workflow and Logic
The following diagram outlines a logical progression for the preclinical investigation of this compound.
References
- 1. L-Tyrosine to alleviate the effects of stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baseline-dependent effect of dopamine’s precursor L-tyrosine on working memory gating but not updating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of the Penetration of Blood-Borne Substances into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blood-brain barrier transport of L-tyrosine Conjugates: a model study for the brain targeting using large neutral amino acid transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
The Strategic Integration of O-tert-Butyl-L-tyrosine in Modern Therapeutic Agent Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the strategic use of chemically modified amino acids as building blocks is paramount to the synthesis of complex therapeutic agents, particularly peptide-based pharmaceuticals. Among these, O-tert-Butyl-L-tyrosine stands out as a critical component, enabling the efficient and reliable synthesis of numerous clinically significant drugs. The tert-butyl group serves as a robust protecting group for the phenolic hydroxyl moiety of L-tyrosine, a feature essential for preventing undesirable side reactions during solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the role of this compound in the development of therapeutic agents, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.
The Pivotal Role of the tert-Butyl Protecting Group
The phenolic hydroxyl group of tyrosine is nucleophilic and can lead to unwanted side reactions, such as O-acylation, during the coupling of subsequent amino acids in peptide synthesis. The tert-butyl (tBu) group effectively masks this reactive site, offering several key advantages:
-
Acid Lability and Base Stability: The tBu group is stable under the basic conditions used for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. However, it is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support. This orthogonality is a cornerstone of the widely adopted Fmoc/tBu SPPS strategy.
-
Prevention of Side Reactions: By shielding the hydroxyl group, the tBu ether linkage prevents O-acylation, ensuring the fidelity of the peptide sequence and simplifying purification.
-
Enhanced Solubility: The presence of the tert-butyl group can improve the solubility of the protected amino acid derivative in the organic solvents commonly used in SPPS.
Therapeutic Agents Incorporating this compound
The utility of this compound as a building block is exemplified by its incorporation into a range of therapeutic peptides that have reached clinical use. These include synthetic analogs of natural hormones and inhibitors of viral fusion.
Somatostatin Analogs: Lanreotide and Octreotide
Lanreotide and Octreotide are synthetic analogs of the natural hormone somatostatin, which regulates the endocrine system. They are primarily used in the treatment of acromegaly and neuroendocrine tumors. The synthesis of these complex cyclic peptides relies on the use of Fmoc-Tyr(tBu)-OH to ensure the correct assembly of the peptide chain.
Quantitative Data: Receptor Binding Affinity
| Therapeutic Agent | Receptor Subtype | Binding Affinity (IC50/Ki) |
| Octreotide | Somatostatin Receptor 2 (SSTR2) | High affinity (IC50: 1.3 nM for In-DTPA-[Tyr3]-octreotate, 1.6 nM for Y-DOTA-[Tyr3]-octreotate, 0.2 nM for Ga-DOTA-[Tyr3]-octreotate)[1] |
| Somatostatin Receptor 3 (SSTR3) | Moderate affinity[2][3] | |
| Somatostatin Receptor 5 (SSTR5) | High affinity[2][3] | |
| Lanreotide | Somatostatin Receptor 2 (SSTR2) | High affinity[3] |
| Somatostatin Receptor 5 (SSTR5) | High affinity (IC50: 16 nM for Y-DOTA-lanreotide)[1][3] |
Pharmacokinetic Profiles
| Therapeutic Agent | Key Pharmacokinetic Parameters |
| Lanreotide | Half-life: 23-30 days (depot formulation).[4] Cmax: 5.8 ± 4 µg/L (SC) vs 6.8 ± 3 µg/L (IM) for 60 mg dose.[4][5] Tmax: 8 hours (SC) vs 16 hours (IM).[5] Steady-state trough concentrations: 5.3 to 8.6 ng/mL (120 mg every 4 weeks).[6] |
| Octreotide | Half-life: ~100 minutes.[7] Bioavailability: ~100% (subcutaneous).[7] Volume of Distribution: 18 to 30 L.[7] Clearance: ~160 ml/min.[7] For a 30 mg microencapsulated formulation, the apparent half-life is 169 hours.[8] |
Gonadotropin-Releasing Hormone (GnRH) Agonist: Leuprolide
Leuprolide is a synthetic GnRH agonist used to treat prostate cancer, endometriosis, and central precocious puberty. Its synthesis involves the sequential addition of amino acids, including a protected tyrosine, onto a solid support.
Pharmacokinetic Profile
| Therapeutic Agent | Key Pharmacokinetic Parameters |
| Leuprolide | Half-life: Approximately 3 hours. Volume of Distribution: 27 L.[9] Clearance: 7.6 L/h.[9] Depot formulations provide sustained release over 1 to 6 months. |
HIV Fusion Inhibitor: Enfuvirtide
Enfuvirtide is a synthetic 36-amino acid peptide that inhibits the fusion of HIV-1 with host cells. It is used in combination with other antiretroviral agents for the treatment of HIV infection. The complexity of this peptide necessitates a carefully planned SPPS strategy, including the use of Fmoc-Tyr(tBu)-OH.
Quantitative Data: Antiviral Activity
| Therapeutic Agent | Parameter | Value |
| Enfuvirtide | IC50 (in vitro HIV-1 infection model) | 0.0453 µM (biosynthetic) vs. 0.0180 µM (standard)[10][11] |
Pharmacokinetic Profile
| Therapeutic Agent | Key Pharmacokinetic Parameters |
| Enfuvirtide | Bioavailability: 84.3% (subcutaneous).[12][13] Half-life: 3.8 hours.[12][14] Volume of Distribution: 5.48 L.[14] Clearance: 1.4 L/h.[14] Protein Binding: 92%.[14][15] |
Signaling Pathways and Mechanisms of Action
Caption: Signaling pathway of Lanreotide and Octreotide.
Lanreotide and Octreotide exert their therapeutic effects by binding to somatostatin receptors (SSTRs), primarily subtypes 2 and 5.[3][16] This interaction activates an inhibitory G-protein, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17] The reduction in cAMP suppresses the secretion of various hormones, including growth hormone (GH), insulin, and glucagon, and inhibits cell proliferation.[16][17][18]
Caption: Mechanism of action of Leuprolide.
Leuprolide acts as a GnRH agonist.[19][20][21][22] Initially, it stimulates the GnRH receptors in the pituitary gland, causing a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), known as the "flare effect".[19][20] However, continuous administration leads to desensitization and downregulation of the GnRH receptors, resulting in a profound suppression of LH and FSH secretion.[19][20][21] This, in turn, decreases the production of testosterone in men and estrogen in women, which is the basis of its therapeutic effect in hormone-sensitive conditions.[19][21]
Caption: Mechanism of action of Enfuvirtide.
Enfuvirtide is an HIV fusion inhibitor.[23][24] It mimics a region of the HIV-1 transmembrane protein gp41.[13][23][24] Enfuvirtide binds to the first heptad-repeat (HR1) domain of gp41, preventing the conformational changes necessary for the fusion of the viral and cellular membranes.[24][25][26] This action effectively blocks the entry of the virus into the host cell.[23][27]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Therapeutic Peptide (e.g., Lanreotide)
This protocol outlines the manual synthesis of a peptide like Lanreotide on a Rink Amide resin using Fmoc/tBu chemistry.
1. Resin Preparation:
-
Swell Rink Amide AM resin in dichloromethane (DCM) for 1 hour.[28]
-
Wash the resin with dimethylformamide (DMF).
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.[28]
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF to remove all traces of piperidine.
3. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (e.g., Fmoc-Tyr(tBu)-OH) (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
4. Washing:
-
After a complete coupling reaction, wash the resin with DMF to remove excess reagents and byproducts.
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. On-Resin Cyclization (for Lanreotide/Octreotide):
-
After the linear peptide has been assembled, treat the resin-bound peptide with an oxidizing agent, such as iodine, to form the disulfide bond between cysteine residues. A system of I2-S2O8^2- in DMF:water can be used.[29]
7. Cleavage and Final Deprotection:
-
Wash the peptide-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail, such as "Reagent K" (TFA/water/phenol/thioanisole/ethanedithiol), for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (including the tBu group from tyrosine).[28][30]
8. Peptide Precipitation and Purification:
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.[28]
-
Wash the peptide pellet with cold ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[28]
Workflow for Therapeutic Peptide Development
Caption: Experimental workflow for therapeutic peptide development.
This compound is an indispensable building block in the chemical synthesis of a significant number of peptide-based therapeutic agents. Its role in protecting the reactive phenolic hydroxyl group of tyrosine is fundamental to the success of solid-phase peptide synthesis, enabling the efficient and high-fidelity production of complex peptides. The clinical success of drugs such as Lanreotide, Octreotide, Leuprolide, and Enfuvirtide underscores the importance of this chemically modified amino acid in modern medicine. A thorough understanding of its application in synthesis, combined with detailed knowledge of the biological targets and pathways of the resulting therapeutics, is crucial for the continued development of novel and improved peptide-based drugs.
References
- 1. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. nanets.net [nanets.net]
- 5. ascopubs.org [ascopubs.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Clinical pharmacokinetics of octreotide. Therapeutic applications in patients with pituitary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, pharmacodynamics, and safety of microencapsulated octreotide acetate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Pharmacokinetic evaluation of lanreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor Affinity and Preclinical Biodistribution of Radiolabeled Somatostatin Analogs | Anticancer Research [ar.iiarjournals.org]
- 12. Pharmacokinetics of enfuvirtide in patients treated in typical routine clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics, pharmacodynamics and drug interaction potential of enfuvirtide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism-Based Model of the Pharmacokinetics of Enfuvirtide, an HIV Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. pharmacyfreak.com [pharmacyfreak.com]
- 20. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 21. What is the mechanism of Leuprolide Mesylate? [synapse.patsnap.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Enfuvirtide - Wikipedia [en.wikipedia.org]
- 24. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]
- 25. [Enfuvirtide, mechanism of action and pharmacological properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. [Enfuvirtide, first fusion inhibitor in the treatment of human immunodeficiency virus infection: mechanism of action and pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Inhibition of HIV-1 by fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. On-resin synthesis of Lanreotide epimers and studies of their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Preparation method for lanreotide - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Synthesis of Fmoc-Tyr(tBu)-OH: A Detailed Protocol for Researchers
Fmoc-Tyr(tBu)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, is a crucial protected amino acid derivative extensively used in solid-phase peptide synthesis (SPPS). [1] Its unique structure, featuring a base-labile Fmoc protecting group on the α-amino group and an acid-labile tert-butyl (tBu) ether protecting the phenolic hydroxyl group of the tyrosine side chain, enables orthogonal protection strategies.[1][2] This dual protection is fundamental to the successful synthesis of complex peptides, as it prevents unwanted side reactions and ensures the high purity and yield of the final product.[1][2][3]
This application note provides a detailed protocol for the synthesis of Fmoc-Tyr(tBu)-OH, targeting researchers, scientists, and professionals in drug development.
Physicochemical Properties
A foundational understanding of the properties of Fmoc-Tyr(tBu)-OH is essential for its effective application.
| Property | Value |
| Formal Name | O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine |
| CAS Number | 71989-38-3 |
| Molecular Formula | C₂₈H₂₉NO₅ |
| Molecular Weight | 459.5 g/mol |
| Appearance | White to off-white solid |
| Side-Chain Protecting Group | tert-Butyl (tBu) |
| Protecting Group Lability | Fmoc: Base-labile (e.g., 20% piperidine in DMF)[2][4]. tBu: Acid-labile (e.g., high concentration of TFA)[2][4][5]. |
Synthesis Methodology
The most common and direct method for preparing Fmoc-Tyr(tBu)-OH is the reaction of O-tert-butyl-L-tyrosine (H-Tyr(tBu)-OH) with an N-Fmoc donating agent, such as 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu).[1] This straightforward, one-step process is favored for its efficiency and high yields.[1]
An alternative, multi-step approach starting from L-tyrosine is also possible but is generally more complex.[1][6] This protocol will focus on the direct Fmocylation method.
Experimental Protocol: Direct Fmocylation of this compound
This protocol is adapted from established methods and provides a reliable procedure for the synthesis of Fmoc-Tyr(tBu)-OH.[1][5]
Materials:
-
This compound (H-Tyr(tBu)-OH)
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Dioxane or Acetone
-
Water
-
Ethyl acetate or Ether
-
1M Hydrochloric acid (HCl)
-
Toluene
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent mixture, such as aqueous dioxane or a mixture of acetone and water.[1]
-
Base Addition: Add sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (approximately 2.0-3.0 equivalents) to the solution. Stir until the starting material is fully dissolved and the pH is adjusted to 8-9.[1]
-
Fmocylation: Add a solution of Fmoc-OSu (1.0-1.1 equivalents) in the same organic solvent dropwise to the reaction mixture.[1]
-
Reaction: Allow the reaction to stir at room temperature for 4-8 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.[1] Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or ethyl acetate to remove unreacted Fmoc-OSu and other impurities.[1]
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a dilute acid, such as 1M hydrochloric acid (HCl). This will cause the product to precipitate as a white solid.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.[1]
-
Drying: Dry the product under a vacuum to yield the crude Fmoc-Tyr(tBu)-OH.[1]
Purification: Recrystallization
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or toluene, to achieve the high purity required for peptide synthesis.[1][5]
Protocol for Recrystallization from Toluene: [5][7][8]
-
Dissolution: Suspend the crude Fmoc-Tyr(tBu)-OH (e.g., 100g) in toluene (e.g., 600ml) in a flask.[5][7][8]
-
Heating: Raise the temperature of the mixture to 50°C and stir for 1 hour to ensure complete dissolution.[5][7][8]
-
Cooling and Crystallization: Slowly cool the solution to 30±5°C and continue stirring for approximately 2 hours to allow for crystallization.[5][7][8]
-
Isolation: Filter the crystalline product and wash the filter cake with cold toluene.[5]
-
Drying: Dry the purified product under vacuum at 50°C.[5][7]
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis and purification of Fmoc-Tyr(tBu)-OH.
| Parameter | Value | Reference |
| Reactant Equivalents | ||
| H-Tyr(tBu)-OH | 1.0 | [1] |
| Fmoc-OSu | 1.0 - 1.1 | [1] |
| Base (e.g., NaHCO₃) | 2.0 - 3.0 | [1] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [1][6] |
| Reaction Time | 4 - 8 hours | [1][6] |
| Purification | ||
| Recrystallization Solvent | Toluene | [5][7][8] |
| Heating Temperature | 50°C | [5][7][8] |
| Crystallization Temperature | 30±5°C | [5][7][8] |
| Yield | ||
| Crude Yield | ~95% | [6] |
| Purified Yield | ~98% (from crude) | [7][8] |
Experimental Workflow and Signaling Pathways
To visually represent the synthesis process, the following diagrams illustrate the key steps and the logic of the protection strategy.
Caption: Workflow for the synthesis of Fmoc-Tyr(tBu)-OH.
Caption: Orthogonal protection strategy in Fmoc-SPPS.
References
The Strategic Application of O-tert-Butyl-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS)
Abstract
O-tert-Butyl-L-tyrosine is a critical building block in solid-phase peptide synthesis (SPPS), enabling the seamless incorporation of tyrosine residues into peptide sequences while preventing unwanted side reactions. The tert-butyl (tBu) ether protecting group on the phenolic hydroxyl side chain of tyrosine offers robust stability under the varied conditions of peptide synthesis, yet is readily removable during the final cleavage step. This application note provides a comprehensive overview of the use of this compound, available as Nα-Boc- and Nα-Fmoc-protected derivatives, in both Boc/Bzl and Fmoc/tBu SPPS strategies. Detailed protocols for resin preparation, amino acid coupling, deprotection, and final cleavage are presented, alongside comparative data on coupling reagents and expected outcomes. Furthermore, this document illustrates the practical application of this methodology through the synthesis of Leu-enkephalin and depicts the relevant biological signaling pathway.
Introduction
Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research, diagnostics, and therapeutic applications. The success of SPPS relies on the strategic use of protecting groups to mask reactive functionalities on the amino acid monomers, thereby directing the regioselective formation of peptide bonds.[1] The phenolic hydroxyl group of tyrosine is particularly susceptible to side reactions, such as O-acylation, during peptide chain elongation.[2] To circumvent this, the hydroxyl group is typically protected with a semi-permanent protecting group.
The tert-butyl (tBu) ether is a widely employed protecting group for the tyrosine side chain due to its stability in both the acidic conditions of Nα-Boc deprotection and the basic conditions of Nα-Fmoc deprotection.[3] This orthogonality is fundamental to modern SPPS strategies.[4] this compound is commercially available with either a Boc (tert-butyloxycarbonyl) or an Fmoc (9-fluorenylmethyloxycarbonyl) group protecting the α-amino terminus, rendering it compatible with the two major SPPS methodologies.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in SPPS.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the protected amino acid is essential for accurate reagent quantification and successful synthesis.
| Property | Boc-Tyr(tBu)-OH | Fmoc-Tyr(tBu)-OH |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(tert-butoxy)phenyl]propanoic acid | (2R)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-[4-(tert-butoxy)phenyl]propanoic acid |
| Molecular Formula | C₁₈H₂₇NO₅ | C₂₈H₂₉NO₅ |
| Molecular Weight | 337.41 g/mol | 459.5 g/mol |
| Appearance | White to off-white powder | White to off-white solid |
| Solubility | Soluble in DMF, DCM | Soluble in DMF, DCM |
| CAS Number | 507276-74-6 | 71989-38-3 |
SPPS Strategies and Methodologies
The choice between Boc-Tyr(tBu)-OH and Fmoc-Tyr(tBu)-OH dictates the overall synthetic strategy.
Boc/Bzl Strategy using Boc-Tyr(tBu)-OH
In the Boc/Bzl strategy, the Nα-Boc group is a temporary protecting group removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA), in each cycle. The tBu side-chain protection on tyrosine is considered permanent during chain elongation and is removed in the final step with a strong acid, such as anhydrous hydrogen fluoride (HF).[1]
Fmoc/tBu Strategy using Fmoc-Tyr(tBu)-OH
The Fmoc/tBu strategy is the most widely used approach in modern SPPS.[5] It employs the base-labile Fmoc group for Nα-protection, which is removed with a solution of piperidine in N,N-dimethylformamide (DMF). The acid-labile tBu side-chain protecting group on tyrosine is stable to these basic conditions and is cleaved simultaneously with the peptide from the resin using a high concentration of TFA.[5]
Experimental Protocols
The following are detailed protocols for the incorporation of this compound in both Boc and Fmoc SPPS.
Boc-SPPS Protocol: Synthesis of Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu)
This protocol outlines the manual synthesis of Leu-enkephalin on a Merrifield resin.[6]
1. Resin Preparation and First Amino Acid Loading:
-
Swell 1.0 g of Merrifield resin in DMF for 1 hour in a peptide synthesis vessel.
-
Prepare the cesium salt of Boc-Leu-OH by dissolving Boc-Leu-OH (2 eq) in methanol and neutralizing with an aqueous solution of Cs₂CO₃ (1 eq), followed by evaporation to dryness.
-
Add the Boc-Leu-OH cesium salt to the swollen resin in DMF and heat at 50°C for 12-24 hours.
-
Wash the resin sequentially with DMF (3x), DMF/Water (1:1) (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
2. Peptide Chain Elongation (per cycle):
-
Deprotection: Treat the resin with 50% TFA in DCM (10 mL) for 30 minutes. Wash with DCM (3 x 10 mL).
-
Neutralization: Wash the resin with 10% diisopropylethylamine (DIEA) in DCM (2 x 10 mL). Wash with DCM (3 x 10 mL).
-
Coupling: In a separate vessel, dissolve the next Boc-protected amino acid (Boc-Phe-OH, Boc-Gly-OH, or Boc-Tyr(tBu)-OH; 3 mmol), HBTU (2.9 mmol), and HOBt (3 mmol) in DMF (5 mL). Add DIEA (6 mmol) and immediately add the activated solution to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
3. Final Cleavage and Deprotection:
-
Dry the fully assembled peptide-resin under vacuum.
-
In a specialized HF apparatus, cool the resin to -5°C.
-
Add anhydrous HF with a scavenger such as anisole and stir at 0°C for 1 hour.[1]
-
Evaporate the HF under a stream of nitrogen.
-
Wash the peptide and resin mixture with cold diethyl ether.
-
Extract the peptide with a suitable aqueous solvent and lyophilize.
Fmoc-SPPS Protocol
This protocol describes a general cycle for the incorporation of Fmoc-Tyr(tBu)-OH.
1. Resin Swelling:
-
Place the resin (e.g., Rink Amide resin) in a reaction vessel and swell in DMF for 30-60 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
3. Coupling of Fmoc-Tyr(tBu)-OH:
-
In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 eq), a coupling reagent (e.g., HBTU, 3 eq), and an additive (e.g., HOBt, 3 eq) in DMF.
-
Add DIEA (6 eq) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction with a Kaiser test.
4. Final Cleavage and Deprotection:
-
Wash the fully synthesized peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide by centrifugation and wash with cold ether.
-
Dry the peptide pellet under vacuum.
Data Presentation
Comparison of Common Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency of the reaction, especially for sterically hindered amino acids.
| Coupling Reagent | Class | Activation | Advantages | Disadvantages |
| HBTU/HOBt | Aminium Salt | In situ with base (e.g., DIEA) | Fast reaction times, good for standard couplings.[7] | Can cause racemization of sensitive amino acids. |
| HATU/HOAt | Aminium Salt | In situ with base | Higher reactivity than HBTU, effective for difficult couplings.[7] | More expensive than HBTU. |
| DIC/HOBt | Carbodiimide | Forms active ester | Cost-effective, low risk of racemization when used with HOBt. | Byproduct (DCU) can be difficult to remove if DCC is used.[8] |
| COMU | Uronium Salt | In situ with base | High coupling efficiency, reduced racemization, safer than HOBt-based reagents.[9] | Higher cost. |
Comparative Performance of Boc vs. Fmoc Strategies
| Parameter | Boc-SPPS | Fmoc-SPPS | Rationale |
| Crude Peptide Yield | ~60-70% | ~75-85% | Milder deprotection in Fmoc-SPPS can lead to less peptide chain loss.[3] |
| Crude Peptide Purity | Generally lower | Generally higher | Milder Fmoc deprotection conditions reduce side reactions. |
| Overall Synthesis Time | Longer | Shorter | In situ neutralization in Boc-SPPS can be more time-consuming.[3] |
| Reagent Hazard | High (HF) | Moderate (TFA, piperidine) | Anhydrous HF requires specialized equipment and extreme caution. |
Visualizations
Experimental Workflows
Caption: Comparative workflows for a single amino acid coupling cycle in Boc-SPPS and Fmoc-SPPS.
Logical Relationship of Protecting Groups
Caption: Orthogonal protection schemes for this compound in Boc and Fmoc SPPS.
Signaling Pathway of Leu-Enkephalin
Leu-enkephalin, a peptide synthesized using this compound, is an endogenous opioid that modulates pain perception.[10] It binds to opioid receptors, primarily delta- and mu-opioid receptors, which are G-protein coupled receptors (GPCRs).[5]
Caption: Simplified signaling pathway of Leu-enkephalin leading to analgesia.
Conclusion
This compound is an indispensable reagent for the successful incorporation of tyrosine residues in solid-phase peptide synthesis. The choice between the Boc and Fmoc protected variants allows for flexibility in the synthetic strategy, with the Fmoc/tBu approach being the most prevalent due to its milder conditions and generally higher yields and purity. By following the detailed protocols and considering the comparative data on coupling reagents provided in this application note, researchers can optimize their peptide synthesis workflows to achieve high-quality peptides for a wide array of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enkephalin - Wikipedia [en.wikipedia.org]
Stepwise Solution-Phase Synthesis Using Boc-Tyr(tBu)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the stepwise solution-phase synthesis of peptides utilizing N-α-tert-butyloxycarbonyl-O-tert-butyl-L-tyrosine (Boc-Tyr(tBu)-OH). This methodology is particularly suited for the synthesis of short to medium-length peptides, peptide fragments for convergent synthesis, and peptide analogs with specific modifications. The protocols detailed below use the synthesis of the endogenous opioid pentapeptide, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), as a model.
Physicochemical Properties of Boc-Tyr(tBu)-OH
A thorough understanding of the physicochemical properties of Boc-Tyr(tBu)-OH is essential for its proper handling and use in peptide synthesis.
| Property | Value |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(tert-butoxy)phenyl]propanoic acid |
| Molecular Formula | C₁₈H₂₇NO₅ |
| Molecular Weight | 337.41 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 113-116 °C |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), Chloroform, Ethyl Acetate, and DMSO. Insoluble in water.[1] |
| Storage | 2-8°C, protected from moisture |
Experimental Protocols: Stepwise Synthesis of Leu-enkephalin
The following protocols outline the C-to-N terminal stepwise synthesis of Leu-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH). Each step should be monitored by Thin Layer Chromatography (TLC) to ensure reaction completion.
Protocol 1: Synthesis of the Dipeptide (Boc-Phe-Leu-OMe)
This initial step involves the coupling of Boc-protected Phenylalanine with Leucine methyl ester.
Materials:
-
Boc-Phe-OH
-
L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
1M HCl, Saturated NaHCO₃ solution, Brine
Procedure:
-
Dissolve H-Leu-OMe·HCl (1.0 eq) in DCM.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.[1]
-
In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.0 eq) in DCM.[1]
-
Add the neutralized H-Leu-OMe solution to the Boc-Phe-OH solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC (1.1 eq) portion-wise.[1]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol 2: N-terminal Boc Deprotection
This protocol describes the removal of the Boc protecting group, which is repeated at each cycle of peptide elongation.
Materials:
-
Boc-protected peptide methyl ester (e.g., Boc-Phe-Leu-OMe)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the purified Boc-protected peptide (1.0 eq) in DCM.
-
Cool the solution to 0°C and add TFA (10 eq) dropwise.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.[1]
-
Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt is typically used in the next coupling step without further purification, after neutralization in situ.
Protocol 3: Stepwise Elongation of the Peptide Chain
Repeat the coupling (Protocol 1) and deprotection (Protocol 2) steps sequentially with the corresponding Boc-amino acids:
-
Coupling 2: Boc-Gly-OH with H-Phe-Leu-OMe to yield Boc-Gly-Phe-Leu-OMe.
-
Deprotection 2: Removal of Boc group from Boc-Gly-Phe-Leu-OMe.
-
Coupling 3: Boc-Gly-OH with H-Gly-Phe-Leu-OMe to yield Boc-Gly-Gly-Phe-Leu-OMe.
-
Deprotection 3: Removal of Boc group from Boc-Gly-Gly-Phe-Leu-OMe.
-
Coupling 4: Boc-Tyr(tBu)-OH with H-Gly-Gly-Phe-Leu-OMe to yield the protected pentapeptide, Boc-Tyr(tBu)-Gly-Gly-Phe-Leu-OMe .
Protocol 4: Saponification of the C-terminal Methyl Ester
This step hydrolyzes the methyl ester to a free carboxylic acid.
Materials:
-
Boc-Tyr(tBu)-Gly-Gly-Phe-Leu-OMe
-
Methanol (MeOH)
-
1M Sodium Hydroxide (NaOH)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the protected pentapeptide ester in a mixture of MeOH and water.
-
Add 1M NaOH (1.5 eq) and stir at room temperature, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield Boc-Tyr(tBu)-Gly-Gly-Phe-Leu-OH .
Protocol 5: Final Deprotection
This final acid-labile deprotection step removes both the N-terminal Boc group and the side-chain tBu group from the tyrosine residue.
Materials:
-
Boc-Tyr(tBu)-Gly-Gly-Phe-Leu-OH
-
Trifluoroacetic acid (TFA)
-
Anisole (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Dissolve the protected pentapeptide in a cleavage cocktail (e.g., TFA:Anisole 95:5 v/v).[1]
-
Stir the mixture at room temperature for 2-4 hours.[1]
-
Precipitate the crude peptide by adding the reaction mixture to cold diethyl ether.[1]
-
Collect the precipitate by filtration or centrifugation.
-
Wash the peptide with cold diethyl ether and dry under vacuum.[1]
Protocol 6: Purification and Characterization
The final crude peptide is purified by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Purification: Utilize a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: The purity of the final product should be assessed by analytical HPLC, and the identity confirmed by mass spectrometry (MS).
Quantitative Data Summary
The following table summarizes the illustrative yields for the key steps in the solution-phase synthesis of Leu-enkephalin. Actual yields may vary based on reaction scale, purification efficiency, and the specific amino acid sequence.
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | Coupling (Dipeptide formation) | EDC, HOBt, DIPEA | 80 - 95 |
| 2 | Boc Deprotection | TFA/DCM | >95 (often quantitative) |
| 3 | Saponification | NaOH, MeOH/H₂O | 85 - 95 |
| 4 | Final Deprotection | TFA, Anisole | >90 |
| 5 | RP-HPLC Purification | C18 column, ACN/H₂O/TFA | 50 - 70 (from crude) |
| - | Overall | - | ~40-50 |
Potential Side Reactions
-
C-alkylation of Tyrosine: During the final TFA deprotection, the generated tert-butyl cation can alkylate the electron-rich aromatic ring of the deprotected tyrosine. The use of a scavenger like anisole is crucial to trap these carbocations.
-
Racemization: Racemization can occur during the coupling step, especially when using carbodiimide reagents. The addition of HOBt is a standard practice to suppress this side reaction.
-
Incomplete Deprotection: Inadequate reaction time or insufficient acid strength can lead to incomplete removal of Boc or tBu groups, resulting in complex mixtures that are difficult to purify. Monitoring by TLC or LC-MS is essential.
Visualizations
Experimental Workflow
Caption: Stepwise solution-phase synthesis of Leu-enkephalin.
Signaling Pathway
Leu-enkephalin, synthesized using Boc-Tyr(tBu)-OH, is an endogenous agonist for opioid receptors, primarily the μ- and δ-opioid receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to analgesia and other physiological effects.[2]
References
Application Notes and Protocols for the Incorporation of Fmoc-Tyr(tBu)-OH into a Peptide Sequence
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The Fmoc/tBu strategy is a widely adopted method due to its mild reaction conditions.[1] This document provides detailed application notes and protocols for the incorporation of Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH), a key building block for introducing tyrosine residues into a peptide sequence. The tert-butyl (tBu) group protects the hydroxyl side chain of tyrosine, preventing unwanted side reactions.[1][2] This protecting group is stable to the basic conditions used for Fmoc group removal and is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[1][2]
Physicochemical Properties of Fmoc-Tyr(tBu)-OH
A fundamental understanding of the properties of Fmoc-Tyr(tBu)-OH is essential for its effective application.
| Property | Value |
| Formal Name | O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine |
| CAS Number | 71989-38-3 |
| Molecular Formula | C₂₈H₂₉NO₅ |
| Molecular Weight | 459.5 g/mol |
| Appearance | White to off-white solid |
| Side-Chain Protecting Group | tert-Butyl (tBu) |
| Protecting Group Lability | Fmoc: Base-labile (e.g., 20% piperidine in DMF) tBu: Acid-labile (e.g., high concentration of TFA)[1][2] |
Experimental Workflow for SPPS using Fmoc-Tyr(tBu)-OH
The overall workflow for SPPS involves the sequential removal of the Fmoc protecting group and the coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled.[1]
General workflow for Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
The following protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.
Resin Swelling
Proper swelling of the resin is crucial for efficient synthesis.
Procedure:
-
Place the resin in a fritted syringe reaction vessel.
-
Add 5 mL of N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Agitate for at least 30-60 minutes at room temperature.[1]
-
Drain the solvent.
Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the next coupling reaction.
Reagents:
-
Deprotection solution: 20% (v/v) piperidine in DMF.
Procedure:
-
Add the deprotection solution to the swelled resin.
-
Agitate for 3-5 minutes. Drain.[1]
-
Add a fresh aliquot of the deprotection solution.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[3]
Fmoc deprotection reaction mechanism.
Fmoc-Tyr(tBu)-OH Coupling
This protocol describes the activation and coupling of Fmoc-Tyr(tBu)-OH. The same general procedure applies to other Fmoc-amino acids.
Reagents and Coupling Agents:
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Fmoc-Tyr(tBu)-OH | 2 - 5 | Amino acid to be coupled |
| Coupling Reagents | ||
| HBTU/TBTU | 1.9 - 5 | Uronium/Aminium salt activator |
| HATU | 1.9 - 4.9 | Uronium/Aminium salt activator (for difficult couplings) |
| DIC | 3 - 5.5 | Carbodiimide activator |
| Additives | ||
| HOBt | 3 - 5.5 | Reduces racemization and improves efficiency |
| HOAt | 3 - 5 | Aza-analog of HOBt, enhances coupling speed |
| Bases | ||
| DIPEA | 4 - 10 | Tertiary amine base for activation |
| 2,4,6-Collidine | 4 - 10 | Weaker base, recommended to minimize racemization |
Protocol 1: Coupling using HBTU/DIPEA
This is a robust and widely used method for standard couplings.[4]
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture. Allow the solution to pre-activate for 2-5 minutes.[4]
-
Coupling Reaction: Add the activation mixture to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.[1]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[4]
-
Washing: After a complete reaction, drain the coupling solution and wash the resin extensively with DMF (5 times), followed by DCM (3 times) and finally DMF (3 times).
Protocol 2: Coupling using DIC/HOBt
-
Reagent Solution Preparation: Dissolve Fmoc-Tyr(tBu)-OH (3 eq.) in DMF (or a DCM/DMF mixture). In a separate container, dissolve HOBt (3 eq.) in DMF.[4]
-
Coupling Reaction: Add the Fmoc-Tyr(tBu)-OH solution and the HOBt solution to the deprotected peptide-resin. Add DIC (3 eq.) to the resin suspension. Agitate the mixture at room temperature for 1-4 hours.[4]
-
Monitoring: Monitor the reaction progress using the Kaiser test.[4]
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin extensively with DMF (5 times), followed by DCM (3 times) and finally DMF (3 times).[4]
The iterative cycle of deprotection and coupling in SPPS.
Final Cleavage and Deprotection
This step cleaves the completed peptide from the resin and removes the acid-labile side-chain protecting groups, including the tBu group from tyrosine.
Cleavage Cocktails:
| Reagent Cocktail | Composition (v/v/v) | Use Case |
| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose, for peptides without sensitive residues.[5] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | For complex peptides or those with sensitive residues like Cys, Met, Trp.[6][7] |
Procedure:
-
Ensure the peptide-resin is dry.
-
In a fume hood, add the freshly prepared cleavage cocktail to the resin.
-
Filter the resin and collect the filtrate containing the peptide.[1]
Peptide Precipitation
-
Concentrate the TFA filtrate if necessary.
-
Add the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10-fold volume excess).[1]
-
A white precipitate of the crude peptide should form.[1]
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the peptide pellet under vacuum.[1]
Quantitative Parameters Summary
This table summarizes typical quantitative parameters for a standard 0.1 mmol scale synthesis.
| Step | Parameter | Value/Procedure |
| Resin Swelling | Solvent | DMF or DCM |
| Time | 30-60 minutes | |
| Fmoc Deprotection | Reagent | 20% Piperidine in DMF |
| Time | 5 minutes, then 15-20 minutes | |
| Coupling | Fmoc-Tyr(tBu)-OH | 3-5 equivalents |
| Coupling Reagent (e.g., HBTU) | 2.9-5 equivalents | |
| Base (e.g., DIPEA) | 6-10 equivalents | |
| Solvent | DMF | |
| Pre-activation Time | 2-5 minutes | |
| Coupling Time | 1-2 hours | |
| Monitoring | Test | Kaiser Test |
| Positive Result | Blue beads (incomplete coupling) | |
| Negative Result | Yellow beads (complete coupling) | |
| Final Cleavage | Reagent | TFA-based cocktail |
| Time | 2-3 hours | |
| Precipitation | Solvent | Cold diethyl ether |
Potential Side Reactions
-
Racemization: The activation of the amino acid's carboxyl group can sometimes lead to the incorporation of the D-isomer. The use of additives like HOBt or HOAt and weaker bases like 2,4,6-collidine can minimize racemization.[2][9]
-
t-Butylation: The t-butyl cation generated during cleavage can modify sensitive residues like Trp and Met. This is mitigated by the use of scavengers (e.g., TIS, EDT) in the cleavage cocktail.[7]
-
Diketopiperazine Formation: This side reaction is more likely to occur at the dipeptide stage, especially when proline is one of the first two residues.[9][10]
By following these detailed protocols and being mindful of potential side reactions, researchers can successfully incorporate Fmoc-Tyr(tBu)-OH into their peptide sequences with high efficiency and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols: Direct Fmocylation of O-tert-butyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the direct Nα-Fmocylation of O-tert-butyl-L-tyrosine (H-Tyr(tBu)-OH), a critical protected amino acid derivative essential for solid-phase peptide synthesis (SPPS).[1] The tert-butyl (tBu) ether protects the phenolic hydroxyl group of the tyrosine side chain, while the base-labile fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group.[1][2] This orthogonal protection strategy is fundamental for preventing unwanted side reactions and ensuring high purity and yield in the synthesis of complex peptides.[1] The direct Fmocylation of H-Tyr(tBu)-OH is a widely used and efficient one-step method.[1]
Experimental Protocol
This protocol is adapted from established methods demonstrating high yield and purity.[3][4]
Materials and Reagents
-
This compound (H-Tyr(tBu)-OH)
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Acetone
-
Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Hexane or Toluene
-
1M Hydrochloric Acid (HCl)
-
Diethyl Ether
Equipment
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Dropping funnel
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel and flask)
-
Ice bath
-
Standard laboratory glassware
Procedure
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent mixture, such as aqueous dioxane or a 4:1 mixture of acetone and water.[1][3][4]
-
Base Addition: Add sodium bicarbonate (approximately 2.0-3.0 equivalents) or sodium carbonate to the solution and stir until the starting material is fully dissolved.[1][3] Adjust the pH of the solution to between 8 and 9.[1][3][4]
-
Fmocylation: In a separate flask, dissolve Fmoc-OSu (1.0-1.1 equivalents) in the same organic solvent used in step 1.[1][3] Add this solution dropwise to the reaction mixture.[1]
-
Reaction: Allow the reaction to stir at room temperature for 4-8 hours.[1][3] Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]
-
Work-up:
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M hydrochloric acid. The product, Fmoc-Tyr(tBu)-OH, will precipitate as a white solid.[1][3]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.[1]
-
Drying: Dry the product under vacuum to yield the crude Fmoc-Tyr(tBu)-OH.[1]
-
Purification (Recrystallization): Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or toluene.[1][3]
-
For recrystallization from toluene: Suspend the crude product (e.g., 100g) in toluene (e.g., 600ml).[3][5] Heat the mixture to 50°C and stir for 1 hour.[3][5] Slowly cool the solution to 30±5°C and continue stirring for approximately 2 hours to allow for crystallization.[3][5] Filter the crystalline product, wash with cold toluene, and dry under vacuum at 50°C.[3][5]
-
Data Presentation
The following table summarizes typical quantitative data for the direct Fmocylation of this compound using Fmoc-OSu.
| Parameter | Value | Reference |
| Starting Material | This compound | [1][3] |
| Fmocylating Agent | Fmoc-OSu | [1][3] |
| Solvent System | Acetone/Water or Dioxane/Water | [1][3][6] |
| Base | Sodium Carbonate (Na₂CO₃) | [3][4] |
| Reaction Time | 8 hours | [3][4] |
| Reported Yield | 93.2% - 95.4% | [3][4] |
| Purity (Post-Purification) | ≥98% | [3] |
Visualizations
Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of Fmoc-Tyr(tBu)-OH.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
References
Application of O-tert-Butyl-L-tyrosine in Protein Engineering: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of protein engineering and drug discovery, the precise chemical synthesis of peptides and proteins is fundamental. O-tert-Butyl-L-tyrosine is a critical building block, primarily utilized as a protected version of the amino acid tyrosine in solid-phase peptide synthesis (SPPS). The tert-butyl (tBu) group provides a robust and temporary shield for the reactive hydroxyl side chain of tyrosine, preventing unwanted side reactions during the stepwise assembly of the peptide chain.[1][2] This strategic protection is a cornerstone of the widely adopted Fmoc/tBu orthogonal synthesis strategy, which allows for the selective removal of protecting groups under distinct chemical conditions, ensuring the synthesis of high-purity peptides with complex sequences.[1][3]
These application notes provide a comprehensive overview of the use of this compound in protein engineering, with a focus on its application in SPPS for the synthesis of standard and modified peptides, such as phosphopeptides. Detailed protocols for key experimental procedures are provided, along with quantitative data to guide synthesis strategies.
Core Applications
The primary application of this compound lies in its use as the protected amino acid derivative, Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH), in Fmoc-based solid-phase peptide synthesis.[2] Key applications include:
-
Routine Peptide Synthesis: Fmoc-Tyr(tBu)-OH is the standard choice for incorporating tyrosine residues into synthetic peptides.[4][5]
-
Synthesis of "Difficult" Peptides: The Boc/Bzl strategy, which can also utilize a tert-butyl protected tyrosine, can be advantageous for synthesizing long or aggregation-prone peptide sequences.[3][5]
-
Synthesis of Phosphopeptides: While not directly phosphorylated, this compound is a precursor for introducing tyrosine residues that can be subsequently phosphorylated. More directly, a related derivative, Fmoc-Tyr(PO₃(tBu)₂)-OH, is used for the direct incorporation of phosphotyrosine, where the tert-butyl groups protect the phosphate moiety.[6][7]
-
Drug Development: The synthesis of peptide-based therapeutics often relies on the incorporation of tyrosine, which can be crucial for biological activity and receptor binding.[7]
Data Presentation
Table 1: Physicochemical Properties of Fmoc-Tyr(tBu)-OH
| Property | Value |
| Formal Name | O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine |
| CAS Number | 71989-38-3 |
| Molecular Formula | C₂₈H₂₉NO₅ |
| Molecular Weight | 459.5 g/mol |
| Appearance | White to off-white solid |
| Side-Chain Protecting Group | tert-Butyl (tBu) |
| Protecting Group Lability | Fmoc: Base-labile (e.g., 20% piperidine in DMF) tBu: Acid-labile (e.g., high concentration of TFA)[1] |
Table 2: Reagent Stoichiometry for Fmoc-Tyr(tBu)-OH Coupling (0.1 mmol scale)
| Reagent/Component | Equivalents (relative to resin loading) | Purpose |
| Fmoc-Tyr(tBu)-OH | 2 - 5 | Amino acid to be coupled |
| Coupling Reagents | ||
| HBTU/TBTU | 1.9 - 5 | Uronium/Aminium salt activator |
| HATU | 1.9 - 4.9 | Uronium/Aminium salt activator (for difficult couplings) |
| DIC | 3 - 5.5 | Carbodiimide activator |
| Additives | ||
| HOBt | 3 - 5.5 | Reduces racemization and improves efficiency |
| HOAt | 3 - 5 | Aza-analog of HOBt, enhances coupling speed |
| Bases | ||
| DIPEA | 4 - 10 | Tertiary amine base for activation |
| 2,4,6-Collidine | 4 - 10 | Weaker base, recommended to minimize racemization |
Data compiled from BenchChem.[2]
Table 3: Quantitative Analysis of Side-Product Formation During Cleavage
| Protecting Group | Cleavage Condition | Side Product | Formation (%) | Mitigation Strategy |
| tert-Butyl (tBu) | High concentration TFA | 3-tert-butyltyrosine | 0.5 - 1.0 | Use of scavengers (e.g., TIS, Water) in the cleavage cocktail.[4] |
This table highlights a common side reaction associated with the tert-butyl protecting group during the final acid-mediated cleavage step.
Mandatory Visualizations
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: A simplified phosphotyrosine-mediated signaling pathway.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Tyr(tBu)-OH in SPPS
This protocol describes the manual coupling of Fmoc-Tyr(tBu)-OH to a growing peptide chain on a solid support after the N-terminal Fmoc group of the preceding amino acid has been removed. This procedure is based on a 0.1 mmol synthesis scale.[1][2]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Tyr(tBu)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
20% (v/v) Piperidine in DMF
-
Fritted syringe reaction vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the Fmoc-deprotected peptide-resin in a fritted syringe reaction vessel.
-
Add 5 mL of DMF and agitate for 30-60 minutes at room temperature to swell the resin.[1]
-
Drain the DMF.
-
-
Fmoc Deprotection (if not already performed):
-
Activation Mixture Preparation:
-
Coupling Reaction:
-
Add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[1]
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, the coupling step should be repeated.
-
-
Washing:
-
After a negative Kaiser test, drain the coupling solution.
-
Wash the resin extensively with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times).[2]
-
Protocol 2: Cleavage and Deprotection of Peptides Containing Tyr(tBu)
This protocol describes the final step of SPPS, where the synthesized peptide is cleaved from the resin support, and the tert-butyl protecting group on the tyrosine side chain is removed simultaneously.[1][8]
Materials:
-
Dry peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
DCM (Dichloromethane)
-
Centrifuge
-
Nitrogen gas or vacuum desiccator
Procedure:
-
Resin Preparation:
-
Preparation of Cleavage Cocktail:
-
In a fume hood, prepare a fresh cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water (v/v/v).[8] For peptides containing other sensitive residues like tryptophan, a more complex scavenger cocktail such as Reagent K (TFA/Water/Phenol/Thioanisole/TIS; 82.5:5:5:5:2.5 v/v) may be used.[1]
-
-
Cleavage Reaction:
-
Peptide Isolation:
-
Peptide Precipitation:
-
Peptide Collection and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.[8]
-
-
Drying:
-
Dry the crude peptide pellet under vacuum.[1]
-
Protocol 3: Synthesis of Phosphopeptides using Fmoc-Tyr(PO₃(tBu)₂)-OH
This protocol outlines the incorporation of a phosphotyrosine residue using a pre-phosphorylated and protected building block. The tert-butyl groups on the phosphate are removed during the final TFA cleavage.[6]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Tyr(PO₃(tBu)₂)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Other reagents and equipment as listed in Protocol 1.
Procedure:
-
Resin Preparation and Fmoc Deprotection:
-
Follow steps 1 and 2 of Protocol 1.
-
-
Activation and Coupling of Fmoc-Tyr(PO₃(tBu)₂)-OH:
-
In a separate vial, dissolve Fmoc-Tyr(PO₃(tBu)₂)-OH (typically 1.5-2 equivalents) and HATU (1.45 equivalents) in DMF.
-
Add DIPEA (4 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Follow steps 5 and 6 of Protocol 1.
-
-
Chain Elongation:
-
Continue with the synthesis of the peptide chain by repeating the deprotection and coupling cycles with the subsequent amino acids.
-
-
Final Cleavage and Deprotection:
-
Follow Protocol 2 for the final cleavage from the resin and removal of all acid-labile protecting groups, including the tert-butyl groups on the phosphate.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling | - Steric hindrance - Peptide aggregation - Insufficient activation | - Use a stronger coupling reagent like HATU.[2] - Perform a double coupling. - Increase coupling time. |
| Incomplete Deprotection of tBu group | - Insufficient TFA concentration - Short reaction time | - Ensure TFA concentration is at least 95%.[8] - Extend cleavage duration to 3-4 hours and monitor by HPLC.[8] |
| Presence of side-products (e.g., t-butylated tyrosine) | - Inefficient scavenging of tBu cations | - Optimize the scavenger cocktail. For peptides with Cys and Tyr, a cocktail with TIS, water, and DTT can be more effective.[8] |
| Low crude peptide yield | - Incomplete cleavage from the resin - Significant side-product formation | - Extend the cleavage reaction time.[8] - Optimize the scavenger cocktail to minimize side reactions.[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of O-phosphotyrosine-containing peptides by Fmoc solid-phase synthesis: Evaluation of several Fmoc-Tyr(PO3R2)-OH derivatives | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: O-tert-Butyl-L-tyrosine in Biochemical Assays for Enzyme Activity
Introduction
O-tert-Butyl-L-tyrosine is a synthetic derivative of the amino acid L-tyrosine. It is characterized by the presence of a tert-butyl group protecting the hydroxyl moiety of the phenol side chain.[1][2] This modification enhances its stability and solubility, making it a valuable reagent in various biochemical applications, particularly in peptide synthesis and drug development.[3][4][5] Due to its structural similarity to L-tyrosine, a natural substrate for several enzymes, this compound serves as an important tool for studying enzyme activity, particularly as a potential competitive inhibitor.[4]
This document provides detailed application notes and protocols for utilizing this compound in biochemical assays, with a primary focus on its role as an inhibitor of tyrosinase, a key enzyme in melanin synthesis.[6]
Application in Tyrosinase Inhibition Assays
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the biosynthesis of melanin.[6][7] It facilitates the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone. Overactivity of tyrosinase can lead to hyperpigmentation disorders. Therefore, screening for tyrosinase inhibitors is a critical area of research in cosmetics and medicine.[7]
Given that the phenolic hydroxyl group of L-tyrosine is essential for its interaction with the tyrosinase active site, the bulky tert-butyl ether in this compound is expected to hinder the enzymatic reaction. This makes it a potential competitive inhibitor, binding to the enzyme's active site without undergoing catalysis, thereby preventing the natural substrate (L-tyrosine or L-DOPA) from binding.
Quantitative Data Summary
The following table presents hypothetical data for the inhibition of mushroom tyrosinase by this compound. This data serves as an illustrative example for researchers to compare their experimental findings.
| Compound | Enzyme | Substrate | Inhibition Type | IC50 (µM) | Ki (µM) |
| This compound | Mushroom Tyrosinase | L-DOPA | Competitive | 75 | 42 |
| Kojic Acid (Reference) | Mushroom Tyrosinase | L-DOPA | Competitive | 15 | 8.5 |
Experimental Protocols
Protocol 1: Colorimetric Tyrosinase Inhibition Assay
This protocol details a method to determine the inhibitory effect of this compound on the dopachrome formation activity of mushroom tyrosinase using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.8.
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold phosphate buffer. Immediately before use, dilute to a working concentration of 100 units/mL.
-
Substrate Solution: Prepare a 2.5 mM L-DOPA solution in phosphate buffer. This solution should be prepared fresh to prevent auto-oxidation.
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in phosphate buffer to achieve final assay concentrations ranging from 1 µM to 500 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
20 µL of phosphate buffer (for control wells) or 20 µL of the test inhibitor solution at various concentrations.
-
140 µL of phosphate buffer.
-
20 µL of the L-DOPA substrate solution.
-
-
Prepare a blank for each concentration by adding the inhibitor and buffer, with an additional 20 µL of buffer instead of the enzyme solution.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 20 µL of the tyrosinase enzyme solution to each well.
-
Immediately mix the contents of the wells by gentle shaking.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader. The product, dopachrome, has a characteristic orange/red color.
-
Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time curve for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Control Rate - Inhibited Rate) / Control Rate] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Visualizations
Below are diagrams illustrating the experimental workflow and the mechanism of competitive inhibition.
Caption: Experimental workflow for the tyrosinase inhibition assay.
Caption: Mechanism of competitive enzyme inhibition.
References
- 1. O-叔丁基-L-酪氨酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C13H19NO3 | CID 7408092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Final Cleavage and Deprotection of Peptides with Tyr(tBu) Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the final cleavage and deprotection of synthetic peptides containing O-tert-butyl-L-tyrosine (Tyr(tBu)) residues. This critical step in solid-phase peptide synthesis (SPPS) requires careful consideration to ensure high yield and purity of the final product.
Introduction
The tert-butyl (tBu) protecting group on the tyrosine side chain is stable to the repetitive basic conditions used for Nα-Fmoc group removal during SPPS.[1] However, it is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage step.[1] The primary challenge during TFA-mediated cleavage is the generation of reactive tert-butyl (tBu) cations.[2] These electrophilic carbocations can re-attach to nucleophilic residues in the peptide chain, particularly the phenolic ring of the deprotected tyrosine, leading to the formation of undesired t-butylated byproducts.[2] This side reaction reduces the yield of the target peptide and complicates purification.
To prevent these side reactions, scavengers are added to the cleavage cocktail.[2] Scavengers are nucleophilic reagents that "trap" or "quench" the reactive tert-butyl cations at a faster rate than the amino acid side chains, thus preventing the alkylation of sensitive residues like tyrosine, tryptophan, methionine, and cysteine.[2]
Scavenger Cocktails for Peptides with Tyr(tBu)
The choice and composition of the scavenger cocktail are critical for successful cleavage and deprotection. A combination of scavengers is often more effective than a single one.[2]
Commonly Used Scavengers:
-
Triisopropylsilane (TIS): A very efficient scavenger for tBu cations.[2]
-
Water (H₂O): Acts as a scavenger by hydrating the tBu cation.[2]
-
Thioanisole: Protects against re-attachment and can aid in the removal of other protecting groups.[2]
-
Phenol: Its aromatic ring can be alkylated by tBu cations, thereby protecting the tyrosine residue.[2]
-
1,2-Ethanedithiol (EDT): A good scavenger for t-butyl cations, particularly useful when cysteine is also present.[2]
Recommended Cleavage Cocktails:
A widely used and generally effective cleavage cocktail is a mixture of TFA/TIS/H₂O.[2] For peptides with multiple sensitive residues, a more robust cocktail like Reagent K may be employed.[3][4]
Quantitative Data on Scavenger Efficiency
The following table summarizes the effectiveness of different scavenger cocktails in minimizing the formation of t-butylated side products. While the data is for a model Cys-containing peptide, the principle of scavenging tBu cations is directly applicable to protecting Tyr residues.
| Scavenger Cocktail (v/v/v) | Desired Peptide (%)[2] | t-Butylated Side Product (%)[2] |
| TFA/TIS/H₂O (95:2.5:2.5) | 81.4 | 18.6 |
| TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5) | 90.2 | 9.8 |
| TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | 88.5 | 11.5 |
| TFA/TIS/H₂O/DTT (90:2.5:2.5:5) | 92.1 | 7.9 |
| TFA/TIS/H₂O/Thioanisole/DMS (85:2.5:2.5:5:5) | 94.3 | 5.7 |
Data adapted from a study on a model Cys-containing peptidyl resin. Percentages are relative area determined by HPLC.[2]
Experimental Protocols
Protocol 1: Standard Cleavage of a Tyr(tBu)-Containing Peptide
This protocol is suitable for most routine peptides containing Tyr(tBu) and other standard protected amino acids.
Workflow for Standard Peptide Cleavage:
Caption: Standard workflow for peptide cleavage and deprotection.
Methodology:
-
Resin Preparation: After completion of solid-phase synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per 100 mg of resin) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[2]
-
Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v). For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O.[2]
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[2] Gently agitate the mixture at room temperature for 2-3 hours.[2]
-
Isolate Peptide Solution: Filter the resin and collect the TFA solution containing the cleaved peptide into a clean conical tube.[2] Wash the resin with a small amount of fresh TFA (1-2 mL) to recover any remaining peptide.[2]
-
Precipitation: In a separate centrifuge tube, add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[1][2]
-
Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide.[2] Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.[1][2]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3] The crude peptide can then be dissolved in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilized.[3]
Protocol 2: Post-Cleavage Analysis
Workflow for Post-Cleavage Analysis:
Caption: Workflow for the analysis of crude peptide.
Methodology:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically water or a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.[5]
-
Analytical HPLC:
-
Inject the sample onto a C18 reverse-phase HPLC column.[5]
-
Use a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). A typical gradient for general peptide analysis is 0% to 60% B over 20 minutes.[5]
-
Monitor the elution profile at 210-230 nm.[6]
-
Determine the purity by calculating the percentage of the main peak area relative to the total peak area.[5]
-
-
Mass Spectrometry:
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield of the desired peptide | Incomplete cleavage from the resin.[2] | Extend the cleavage reaction time to 3-4 hours and monitor progress.[2] |
| Significant side-product formation.[2] | Optimize the scavenger cocktail to minimize side reactions.[2] | |
| Re-attachment of the peptide to the resin.[2] | Ensure the peptide is fully precipitated from the cleavage mixture with cold diethyl ether. | |
| Incomplete removal of the tBu protecting group | Insufficient TFA concentration.[2] | Increase the TFA concentration in the cleavage cocktail to 95%.[2] |
| Short reaction time.[2] | Extend the cleavage duration, monitoring the reaction periodically by HPLC.[8] | |
| Presence of unexpected peaks in HPLC/LC-MS analysis | Formation of alkylated side products.[8] | Increase the concentration and variety of scavengers in the cleavage cocktail. |
| Oxidation of sensitive residues (e.g., Met, Cys). | Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). |
Conclusion
The final cleavage and deprotection of peptides containing Tyr(tBu) residues is a critical step that significantly impacts the final yield and purity of the synthetic peptide. By understanding the potential for side reactions and employing appropriate scavenger cocktails and optimized protocols, researchers can successfully obtain high-quality peptides for their research and development needs. Careful monitoring of the cleavage reaction and thorough analysis of the crude product are essential for troubleshooting and ensuring the desired product is obtained.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. almacgroup.com [almacgroup.com]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. benchchem.com [benchchem.com]
Purification Protocol for Fmoc-Tyr(tBu)-OH: Application Notes for Researchers
For Immediate Release
This application note provides detailed protocols for the purification of Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH) following its synthesis. The purity of Fmoc-protected amino acids is critical for the successful solid-phase peptide synthesis (SPPS) of high-quality peptides. Even minor impurities can lead to the formation of deletion sequences or truncated peptides, complicating the purification of the final product.[1]
This document outlines two primary methods for the purification of crude Fmoc-Tyr(tBu)-OH: recrystallization and silica gel column chromatography. Detailed experimental procedures are provided to guide researchers, scientists, and drug development professionals in obtaining high-purity Fmoc-Tyr(tBu)-OH for their research and development needs.
Data Presentation: Comparison of Purification Methods
The choice of purification method can impact the final purity and yield of Fmoc-Tyr(tBu)-OH. The following table summarizes typical results obtained from different purification techniques.
| Purification Method | Typical Solvents/Conditions | Reported Purity | Advantages | Disadvantages |
| Recrystallization | Toluene; Ethyl acetate/hexane[2] | >99% achievable[2] | Cost-effective, scalable | Potential for yield loss, requires careful solvent selection[2] |
| Column Chromatography | Silica gel; Methanol/Dichloromethane gradient[2] | High purity achievable[2] | High resolution, effective for removing closely related impurities | More expensive, requires larger volumes of solvent, can be less scalable[2] |
Table 1: Hypothetical HPLC Purity Analysis of Fmoc-Tyr(tBu)-OH Batches
The following table presents hypothetical purity data for Fmoc-Tyr(tBu)-OH from different suppliers, as determined by High-Performance Liquid Chromatography (HPLC), to illustrate the importance of high-purity starting materials.[3]
| Supplier | Lot Number | Main Peak Purity (%) | Dipeptide Impurity (%) | Free Amino Acid (%) | Other Impurities (%) | Enantiomeric Purity (%) |
| Supplier A | A-202501 | 99.85 | 0.05 | 0.03 | 0.07 | > 99.9 |
| Supplier B | B-202501 | 99.20 | 0.35 | 0.15 | 0.30 | > 99.8 |
| Supplier C | C-202501 | 98.50 | 0.60 | 0.25 | 0.65 | > 99.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary between suppliers and batches.[3]
Experimental Protocols
Protocol 1: Purification by Recrystallization from Toluene
This method is a cost-effective and scalable approach to achieving high-purity Fmoc-Tyr(tBu)-OH.[2][4]
Materials:
-
Crude Fmoc-Tyr(tBu)-OH
-
Toluene
-
Erlenmeyer flask
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Dissolution: In a flask, suspend the crude Fmoc-Tyr(tBu)-OH (e.g., 100g) in toluene (e.g., 600ml).[2][4]
-
Heating: Raise the temperature of the mixture to 50°C and stir for 1 hour to ensure complete dissolution.[2][4]
-
Cooling and Crystallization: Slowly cool the solution to 30±5°C and continue stirring for approximately 2 hours to allow for crystallization.[2][4]
-
Isolation: Filter the crystalline product using a Buchner funnel and wash the filter cake with a small amount of cold toluene.[2]
-
Drying: Dry the purified product under vacuum at 50°C to a constant weight.[2][4] A yield of approximately 98g can be expected from 100g of crude material.[4]
Protocol 2: Purification by Silica Gel Column Chromatography
This method is suitable for achieving very high purity by separating closely related impurities. The following is a general protocol and may require optimization based on the impurity profile of the crude material.
Materials:
-
Crude Fmoc-Tyr(tBu)-OH
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hexanes
-
Ethyl Acetate (EtOAc)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Mobile Phase Selection: Determine a suitable mobile phase system by TLC analysis. A common eluent system for Fmoc-amino acids is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.[2] The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% DCM or a high percentage of hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude Fmoc-Tyr(tBu)-OH in a minimal amount of the initial mobile phase or a slightly more polar solvent like DCM.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the initial, less polar mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increasing the percentage of MeOH in DCM).
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified Fmoc-Tyr(tBu)-OH.
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the purification of Fmoc-Tyr(tBu)-OH after synthesis.
Caption: General purification workflow for Fmoc-Tyr(tBu)-OH.
By following these detailed protocols and understanding the principles behind each purification technique, researchers can consistently obtain high-purity Fmoc-Tyr(tBu)-OH, a critical component for the successful synthesis of peptides for research, diagnostics, and therapeutic applications.
References
Application Notes and Protocols: O-tert-Butyl-L-tyrosine Derivatives for ¹⁹F NMR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of O-tert-Butyl-L-tyrosine derivatives, particularly perfluoro-tert-butyl tyrosine, as highly sensitive probes for ¹⁹F Nuclear Magnetic Resonance (NMR) studies. The unique properties of the perfluoro-tert-butyl group, with its nine chemically equivalent fluorine atoms, offer significant advantages for monitoring molecular interactions and enzymatic activities at physiologically relevant concentrations.
Introduction
The introduction of fluorine atoms into biological molecules provides a powerful tool for NMR spectroscopy, as ¹⁹F is a high-abundance, high-sensitivity nucleus with no natural background signal in biological systems.[1][2] this compound derivatives, especially those with perfluorinated tert-butyl groups, have emerged as exceptional ¹⁹F NMR probes.[1][3] The nine equivalent fluorine atoms of the perfluoro-tert-butyl group produce a sharp, singlet signal in the ¹⁹F NMR spectrum, leading to a substantial enhancement in signal intensity.[3] This allows for the rapid detection of labeled peptides and proteins at nanomolar concentrations, making these derivatives ideal for a range of applications in drug discovery and chemical biology.[1][3]
Applications for these probes are diverse and include the sensitive detection of protein-protein interactions, monitoring enzyme activity (such as kinases), and fragment-based drug discovery.[4][5][6] The significant chemical shift dispersion of ¹⁹F provides high sensitivity to changes in the local chemical environment, enabling the detection of subtle conformational changes and binding events.[7][8]
Data Presentation
Table 1: ¹⁹F NMR Properties of Perfluoro-tert-butyl Tyrosine Derivatives
| Compound | Chemical Shift (δ) | Conditions | Detection Limit | Acquisition Time | Reference |
| Ac-TTyr(C₄F₉)PN-NH₂ | -69.1 ppm | Water, 298 K | 500 nM | 30 seconds (8 scans) | [1] |
| Ac-TTyr(C₄F₉)PN-NH₂ | -69.1 ppm | Water, 298 K | 200 nM | 5 minutes (128 scans) | [1] |
| L-Perfluoro-tert-butyl tyrosine | -70.27 ppm | CD₃OD | Not Specified | Not Specified | [9] |
Table 2: Application Data for Perfluoro-tert-butyl Tyrosine Probes
| Application | System | Probe Concentration | Key Finding | Reference |
| Protein-Protein Interaction | Peptide binding to Estrogen Receptor | 5 µM | Sensitive detection of peptide binding and inhibition by tamoxifen. | [3] |
| Kinase Activity Sensing | PKA and Akt kinases | Not Specified | Stereochemical preferences of kinases for different hydroxyproline derivatives allowed differentiation. | [4] |
| Kinase Inhibitor Screening | Abelson (ABL1) kinase | 4 µM (protein), 25 µM (reporter) | Dual-site reporter assay distinguished between catalytic and allosteric inhibitors. | [10] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Perfluoro-tert-butyl Tyrosine
This protocol describes a two-step synthesis from commercially available Fmoc-4-NH₂-phenylalanine.[1][3]
Materials:
-
Fmoc-4-NH₂-phenylalanine
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄)
-
Perfluoro-tert-butanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
Diazotization:
-
Dissolve Fmoc-4-NH₂-phenylalanine in tetrafluoroboric acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite.
-
Stir the reaction mixture at low temperature to form the diazonium salt intermediate. This intermediate is used in the next step without purification.[1]
-
-
Diazonium Coupling:
-
Add perfluoro-tert-butanol to the reaction mixture containing the diazonium salt.
-
Heat the mixture to reflux.
-
Monitor the reaction for completion using an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to yield Fmoc-perfluoro-tert-butyl tyrosine.[1]
-
Protocol 2: ¹⁹F NMR-Based Kinase Activity Assay
This protocol provides a general method for monitoring kinase-mediated phosphorylation of a peptide substrate containing a perfluoro-tert-butylated amino acid.[4]
Materials:
-
Peptide substrate containing a perfluoro-tert-butylated tyrosine or hydroxyproline derivative.
-
Kinase of interest (e.g., PKA, Akt).
-
ATP (Adenosine triphosphate).
-
Kinase reaction buffer.
-
NMR tubes.
-
NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the fluorinated peptide substrate in a suitable buffer (e.g., phosphate buffer).
-
In an NMR tube, combine the peptide substrate, kinase reaction buffer, and ATP.
-
Acquire a baseline ¹⁹F NMR spectrum of the substrate before the addition of the kinase.
-
-
Enzymatic Reaction and Data Acquisition:
-
Initiate the phosphorylation reaction by adding the kinase to the NMR tube.
-
Immediately begin acquiring a series of ¹⁹F NMR spectra over time.
-
Phosphorylation of the substrate will likely induce a change in the chemical environment of the ¹⁹F probe, resulting in a shift of the ¹⁹F NMR signal or the appearance of a new signal corresponding to the phosphorylated product.
-
-
Data Analysis:
-
Integrate the signals of the unphosphorylated substrate and the phosphorylated product in each spectrum.
-
Plot the change in signal intensity over time to determine the reaction kinetics.
-
To test for inhibition, the assay can be repeated in the presence of a potential kinase inhibitor.
-
Protocol 3: Fragment-Based Screening using ¹⁹F NMR Competition Assay
This protocol outlines a competitive binding experiment to screen for small molecule fragments that bind to a target protein, using a fluorinated probe as a reporter.[5][10]
Materials:
-
Target protein.
-
Fluorinated probe molecule with known binding to the target (e.g., a peptide containing perfluoro-tert-butyl tyrosine).
-
Library of small molecule fragments.
-
Buffer solution for NMR.
-
NMR tubes.
-
NMR spectrometer with a fluorine probe.
Procedure:
-
Reference Spectrum:
-
Prepare a sample containing the target protein and the fluorinated probe in the NMR buffer.
-
Acquire a ¹⁹F NMR spectrum. The signal of the bound probe will typically be broader than that of the free probe.
-
-
Competition Experiment:
-
To the protein-probe sample, add a single fragment or a mixture of fragments from the library.
-
Acquire another ¹⁹F NMR spectrum.
-
If a fragment binds to the same site as the fluorinated probe, it will displace the probe, causing a change in the observed ¹⁹F NMR signal (e.g., sharpening of the signal and a shift towards the chemical shift of the free probe).
-
-
Hit Identification and Validation:
-
Fragments that induce a significant change in the ¹⁹F NMR spectrum are considered primary hits.
-
Validate the hits by re-testing them individually.
-
The affinity of the competing fragment can be estimated from the degree of displacement of the fluorinated probe.
-
Visualizations
Caption: Synthesis of Fmoc-Perfluoro-tert-butyl Tyrosine.
Caption: Workflow for a ¹⁹F NMR-based kinase activity assay.
Caption: Dual-site reporter assay for inhibitor screening.
References
- 1. Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of novel perfluoro-tert-butyl amino acids for the detection of protein activity by 19F NMR and mechanistic insights into polyproline I and polyproline II formation via 4,4-difluoroproline [udspace.udel.edu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: L-Perfluoro-tert-butyl tyrosine [orgspectroscopyint.blogspot.com]
- 10. 19F-NMR-Based Dual-Site Reporter Assay for the Discovery and Distinction of Catalytic and Allosteric Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing C-alkylation Side Reactions with Tyr(tBu)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of Tyr(tBu) in peptide synthesis, with a specific focus on preventing C-alkylation side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the tert-butyl (tBu) protecting group on tyrosine?
A1: The primary function of the tert-butyl (tBu) group is to protect the reactive phenolic hydroxyl group of the tyrosine side chain. This protection prevents unwanted side reactions, such as O-acylation, during peptide synthesis. It also deactivates the aromatic ring to some extent, reducing its susceptibility to electrophilic attack.[1]
Q2: What is C-alkylation of tyrosine and why does it occur?
A2: C-alkylation is a side reaction where an alkyl group is attached to the carbon skeleton of the tyrosine aromatic ring, most commonly at the ortho position to the hydroxyl group. During the acid-mediated cleavage step in solid-phase peptide synthesis (SPPS), particularly with trifluoroacetic acid (TFA), protecting groups like tert-butyl (tBu) are removed, generating reactive tert-butyl cations.[2] These electrophilic carbocations can then attack the electron-rich aromatic ring of the deprotected tyrosine, resulting in C-alkylation.[2]
Q3: How can I detect C-alkylation of my tyrosine-containing peptide?
A3: The most common indicator of C-alkylation by a tert-butyl group is the detection of a +56 Da mass addition to your peptide's molecular weight in mass spectrometry analysis.[2] This corresponds to the mass of the tert-butyl group. Reverse-phase high-performance liquid chromatography (RP-HPLC) may also show a distinct, often more hydrophobic, impurity peak eluting close to the desired peptide peak.
Q4: What are scavengers and how do they prevent C-alkylation?
A4: Scavengers are nucleophilic reagents added to the cleavage cocktail that "trap" or "quench" reactive carbocations, such as the tert-butyl cation, generated during deprotection.[2][3] By reacting with these carbocations at a faster rate than the sensitive amino acid side chains, they prevent the alkylation of residues like tyrosine.[3]
Q5: Which scavengers are most effective for preventing C-alkylation of tyrosine?
A5: A combination of scavengers is generally more effective. Commonly used and highly effective scavengers for protecting tyrosine residues include Triisopropylsilane (TIS) and water.[2] TIS is a very efficient scavenger for tBu cations, while water can hydrate the cation.[2] For peptides with other sensitive residues like Trp, Met, or Cys, more comprehensive cocktails like "Reagent K" (TFA/Phenol/H₂O/Thioanisole/EDT) are recommended.[2]
Troubleshooting Guide
| Problem | Symptom(s) | Possible Cause(s) | Recommended Solution(s) |
| C-alkylation of Tyrosine | Mass spectrum shows a +56 Da adduct. HPLC shows a significant impurity peak. | Generation of tert-butyl cations during TFA cleavage and subsequent electrophilic attack on the tyrosine ring. | - Ensure an adequate scavenger cocktail is used. A combination of TIS and water (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v) is a good starting point.[2]- For peptides with multiple sensitive residues, use a more robust cocktail like "Reagent K".[2]- Increase the concentration of scavengers in the cleavage mixture. |
| Incomplete removal of the tBu protecting group | Mass spectrum shows a +56 Da adduct corresponding to the intact protected peptide. | - Insufficient TFA concentration.- Short reaction time.- Steric hindrance around the Tyr(tBu) residue. | - Increase the TFA concentration in the cleavage cocktail to 95%.[2]- Extend the cleavage duration to 3-4 hours and monitor the reaction periodically by HPLC.[2]- If the problem persists, the peptide can be isolated and subjected to a second cleavage treatment.[2] |
| Low yield of the desired peptide | The final amount of purified peptide is lower than expected. | - Incomplete cleavage from the resin.- Significant side-product formation (e.g., C-alkylation).- Re-attachment of the peptide to the resin. | - Extend the cleavage reaction time to 3-4 hours and monitor progress.[2]- Optimize the scavenger cocktail to minimize side reactions.[2]- Ensure the peptide is fully precipitated from the cleavage mixture with cold diethyl ether.[2] |
Data on Scavenger Effectiveness
The choice of scavenger cocktail significantly impacts the prevention of side reactions. While extensive comparative data is sequence-dependent, the following table provides an illustrative comparison of the effectiveness of different scavengers in reducing tert-butylation side products for a model peptide containing sensitive residues.
| Cleavage Cocktail Composition (v/v/v/w) | Desired Peptide (%) | S-tBu Side Product (%) | Notes |
| 90% TFA, 2.5% TIS, 2.5% H₂O, 5% No additional scavenger | 75.2 | 15.4 | Demonstrates significant side-product formation without an additional dedicated scavenger for other reactive species. |
| 90% TFA, 2.5% TIS, 2.5% H₂O, 5% Dithiothreitol (DTT) | 85.1 | 4.9 | DTT is effective at reducing tBu-related side reactions. |
| 90% TFA, 2.5% TIS, 2.5% H₂O, 5% Thioanisole | 84.3 | 6.2 | Thioanisole provides good protection against tert-butylation. |
| 90% TFA, 2.5% TIS, 2.5% H₂O, 5% m-Cresol | 82.5 | 7.8 | m-Cresol is a moderately effective scavenger in this context. |
| 90% TFA, 2.5% TIS, 2.5% H₂O, 5% Anisole | 81.9 | 8.5 | Anisole shows the least effectiveness among the tested scavengers in this specific study. |
Data adapted from a study on a Cys-containing peptide, illustrating the effectiveness of various scavengers in preventing tBu-related side reactions, which is analogous to the tert-butylation of Tyrosine.[4]
Key Experimental Protocols
Standard Protocol for TFA Cleavage of a Tyr(tBu)-Containing Peptide to Minimize C-alkylation
This protocol outlines the standard procedure for the cleavage and deprotection of a peptide synthesized on a solid support using Fmoc chemistry, with an emphasis on preventing C-alkylation of tyrosine.
1. Resin Preparation:
-
Following completion of the peptide synthesis, wash the peptide-resin thoroughly with Dichloromethane (DCM) to remove any residual Dimethylformamide (DMF).
-
Dry the resin under high vacuum for at least 2 hours.
2. Cleavage Cocktail Preparation (prepare fresh):
-
In a certified fume hood, prepare the cleavage cocktail. A standard and effective cocktail is a mixture of TFA/TIS/H₂O in a 95:2.5:2.5 (v/v/v) ratio .[2]
-
For a 0.1 mmol scale synthesis on 100-200 mg of resin, prepare 2-5 mL of the cocktail.
3. Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[4]
-
Gently agitate the mixture at room temperature for 2-3 hours.[2]
4. Peptide Isolation:
-
Filter the cleavage solution from the resin into a clean collection tube.
-
Wash the resin twice with a small volume of fresh TFA (0.5-1 mL) and combine the filtrates to ensure complete recovery of the peptide.
5. Peptide Precipitation:
-
In a separate centrifuge tube, add cold diethyl ether (-20°C), approximately 10 times the volume of the collected TFA filtrate.
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[2]
6. Peptide Collection and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and TFA.[2]
7. Drying and Analysis:
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analyze the crude peptide by RP-HPLC and Mass Spectrometry to confirm its identity and purity, and to check for any C-alkylation (+56 Da).
Visualizations
Caption: C-Alkylation side reaction and the protective role of scavengers.
Caption: Experimental workflow for peptide cleavage and deprotection.
Caption: Logical troubleshooting workflow for Tyr(tBu) deprotection issues.
References
Technical Support Center: Fries-Type Rearrangement in Tyrosine Protection
Welcome to the technical support center for troubleshooting Fries-type rearrangements in the context of tyrosine protection. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the C-acylation of tyrosine residues via O-acyl migration.
Frequently Asked Questions (FAQs)
Q1: What is the Fries-type rearrangement in the context of tyrosine?
The Fries rearrangement is a chemical reaction that converts an O-acylated tyrosine (a phenolic ester) into a C-acylated tyrosine (a hydroxy aryl ketone).[1][2] This is achieved by treating the O-acyl tyrosine derivative with a Lewis acid or Brønsted acid catalyst, or by photochemical means (photo-Fries rearrangement).[1][3] The acyl group migrates from the phenolic oxygen to either the ortho or para position on the aromatic ring of the tyrosine side chain.[1]
Q2: Why is my Fries rearrangement of O-acetyl-tyrosine resulting in a low yield?
Low yields can stem from several factors:
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[4]
-
Suboptimal Temperature: The reaction temperature significantly impacts the reaction rate and selectivity. Incomplete conversion may occur at temperatures that are too low, while decomposition and side product formation can happen at excessively high temperatures.[4]
-
Steric Hindrance: If the tyrosine residue or the acyl group is heavily substituted, steric hindrance can impede the rearrangement, leading to lower yields.[1][2]
-
Deactivating Groups: The presence of electron-withdrawing groups on the tyrosine ring can deactivate it towards the electrophilic acylium ion, slowing down or preventing the reaction.[1][2]
-
Incompatible Protecting Groups: Protecting groups on the N-terminus or C-terminus of the tyrosine amino acid may not be stable under the acidic conditions of the Fries rearrangement, leading to side reactions.
Q3: How can I control the ortho vs. para selectivity of the rearrangement?
The ratio of ortho to para products is primarily controlled by temperature and the choice of solvent.[1][5]
-
Temperature: Lower temperatures (typically below 60°C) favor the formation of the para isomer, which is the kinetic product. Higher temperatures (often above 160°C) promote the formation of the thermodynamically more stable ortho isomer.[5] The increased stability of the ortho product is attributed to the formation of a stable chelate between the Lewis acid and the adjacent hydroxyl and carbonyl groups.[5]
-
Solvent: Non-polar solvents tend to favor the ortho product. In contrast, polar solvents can solvate the acylium ion intermediate, allowing it to diffuse and react at the less sterically hindered para position.[1][6]
Q4: What are the key differences between the standard Fries rearrangement and the photo-Fries rearrangement?
The primary difference lies in the reaction conditions and mechanism.
-
Standard Fries Rearrangement: This is a thermal reaction that requires a Lewis or Brønsted acid catalyst.[3] It proceeds through an ionic mechanism involving an acylium cation intermediate.[1]
-
Photo-Fries Rearrangement: This reaction is initiated by UV light and does not require a catalyst.[1][3] It proceeds via a radical mechanism.[1] While often considered a "greener" alternative, the yields can be low, which may limit its use in large-scale production.[1]
Q5: Are Boc and Fmoc protecting groups compatible with Fries rearrangement conditions?
This is a critical consideration for reactions on tyrosine residues within peptides.
-
Boc (tert-Butoxycarbonyl): This group is acid-labile and is generally not compatible with the strong Lewis or Brønsted acids used in a standard Fries rearrangement.[][8] The acidic conditions would lead to the deprotection of the N-terminus.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This group is base-labile and is therefore stable under the acidic conditions of the Fries rearrangement.[][9] However, the compatibility of the entire peptide and other side-chain protecting groups must be considered.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use fresh, anhydrous Lewis acid. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). | Lewis acids like AlCl₃ are highly hygroscopic and are deactivated by water.[4] |
| Incomplete Reaction | Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). | The reaction may be slow under the initial conditions. |
| Substrate Degradation | If TLC shows multiple spots or streaking, consider lowering the reaction temperature. | High temperatures can lead to the decomposition of the starting material or product.[4] |
| Incompatible Protecting Groups | If working with a tyrosine-containing peptide, ensure that all protecting groups are stable to the chosen Lewis acid. Consider using Fmoc for N-terminal protection. | Acid-labile protecting groups like Boc will be cleaved under the reaction conditions.[] |
Issue 2: Poor Regioselectivity (Undesired ortho/para Ratio)
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Temperature | To favor the para product, run the reaction at a lower temperature (e.g., < 60°C). To favor the ortho product, use a higher temperature (e.g., > 160°C).[5] | The para product is kinetically favored, while the ortho product is thermodynamically favored.[5] |
| Inappropriate Solvent | To favor the para product, use a polar solvent (e.g., nitrobenzene). To favor the ortho product, use a non-polar solvent (e.g., carbon disulfide).[1][6] | Polar solvents stabilize the free acylium ion, allowing it to react at the less hindered para position.[6] |
Issue 3: Formation of Multiple Byproducts
| Possible Cause | Troubleshooting Step | Rationale |
| Intermolecular Acylation | Use a less polar solvent to favor an intramolecular rearrangement. | In polar solvents, the acylium ion can dissociate and acylate other molecules. |
| De-acylation | Lower the reaction temperature and time. | The starting ester can be hydrolyzed back to the phenol under harsh conditions. |
| Side reactions with peptide backbone | If working with peptides, consider using milder reaction conditions, such as those for the photo-Fries rearrangement, or alternative C-acylation methods. | The amide bonds and other functional groups in a peptide can be sensitive to strong Lewis acids.[10] |
Data Presentation
Table 1: Influence of Reaction Conditions on Ortho/Para Selectivity in Fries Rearrangement
| Substrate | Lewis Acid | Solvent | Temperature (°C) | Ortho:Para Ratio |
| Phenyl Acetate | AlCl₃ | Nitrobenzene | 25 | Para favored |
| Phenyl Acetate | AlCl₃ | None | 165 | Ortho favored |
| 2-Fluorophenyl acetate | AlCl₃ | Monochlorobenzene | 40 | 1.0 : 2.13 |
| 2-Fluorophenyl acetate | AlCl₃ | Monochlorobenzene | 120 | 3.03 : 1.0 |
This table summarizes general trends. Specific ratios will vary with the substrate.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Fries Rearrangement (to favor para-product)
-
Preparation: Ensure all glassware is thoroughly dried in an oven. The reaction should be set up under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: Dissolve the O-acyl tyrosine derivative (1 eq.) in a suitable polar solvent (e.g., nitrobenzene) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Catalyst Addition: Slowly add the anhydrous Lewis acid (e.g., AlCl₃, 1.5 eq.) portion-wise, ensuring the internal temperature does not exceed 10°C.[4]
-
Reaction: Allow the mixture to stir at a low temperature (e.g., room temperature) and monitor the reaction's progress by TLC.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid to quench the reaction and hydrolyze the aluminum complexes.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Photo-Fries Rearrangement
-
Preparation: Prepare a solution of the O-acyl tyrosine derivative in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be optimized for the specific substrate and photoreactor.
-
Degassing: Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: Place the solution in a suitable photoreactor and irradiate with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Work-up and Purification: Once the reaction has reached the desired conversion, remove the solvent under reduced pressure. Purify the resulting mixture of ortho and para isomers and unreacted starting material by column chromatography.
Visualizations
Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.
Caption: A logical workflow for troubleshooting low yields.
Caption: Decision diagram for controlling ortho vs. para selectivity.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Fries Rearrangement [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 10. peptide.com [peptide.com]
Technical Support Center: Optimization of Deprotection Conditions for Boc-Tyr(tBu)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Tyr(tBu)-OH. Our aim is to help you optimize your deprotection protocols, mitigate side reactions, and ensure the synthesis of high-purity peptides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of Boc-Tyr(tBu)-OH, particularly in the context of peptide synthesis.
Issue 1: Presence of an unexpected peak with a +56 Da mass addition in HPLC/LC-MS analysis.
-
Question: My final product shows a significant impurity with a mass increase of 56 Da. What is the likely cause and how can I prevent it?
-
Answer: A +56 Da adduct strongly indicates C-alkylation of the tyrosine residue by a tert-butyl cation, forming 3-tert-butyl-tyrosine.[1][2] This reactive carbocation is generated during the acidic cleavage of both the N-terminal Boc group and the side-chain tBu group.[1][3]
Root Cause Analysis: The primary cause is the electrophilic attack of the tert-butyl cation on the electron-rich aromatic ring of the deprotected tyrosine.[1]
Solutions:
-
Use of Scavengers: The most effective method to prevent C-alkylation is the addition of scavengers to the deprotection cocktail.[1] Scavengers are nucleophilic species that trap the tert-butyl cations before they can react with the peptide.[1][2] Commonly used scavengers for this purpose include triisopropylsilane (TIS) and water.[2][4]
-
Optimize Deprotection Conditions:
-
Minimize Deprotection Time: Use the shortest time necessary for complete deprotection to reduce the exposure of the peptide to the reactive carbocations.[1] You can monitor the reaction progress at different time points to determine the optimal duration.[4]
-
Lower Temperature: Performing the deprotection at a lower temperature, such as in an ice bath, can decrease the rate of the alkylation side reaction.[1]
-
-
Issue 2: Incomplete deprotection of the Boc or tBu group.
-
Question: My analytical data shows the presence of starting material or partially protected peptide. What could be the reason, and what steps can I take to ensure complete deprotection?
-
Answer: Incomplete deprotection can be caused by several factors, leading to a lower yield of the desired product.[2][4]
Possible Causes and Solutions:
-
Insufficient Acid Strength or Concentration: Ensure the trifluoroacetic acid (TFA) concentration is adequate, typically 95% in the cleavage cocktail.[2][4] Degraded TFA that has absorbed water can have reduced efficacy.
-
Short Reaction Time: Standard deprotection times range from 1 to 4 hours at room temperature.[3][4] If you are experiencing incomplete deprotection, consider extending the reaction time.
-
Steric Hindrance: If the Boc-Tyr(tBu)-OH residue is in a sterically hindered position within the peptide sequence, deprotection may be slower and require longer reaction times or slightly elevated temperatures.[4][5] However, be cautious with increasing temperature as it can also promote side reactions.[3]
-
Poor Solubility: Ensure the peptide-resin is adequately swelled and the substrate is fully dissolved in the deprotection cocktail.
-
Issue 3: Low yield of the final peptide product.
-
Question: After cleavage and work-up, the yield of my purified peptide is lower than expected. What are the potential causes?
-
Answer: Low yield can be a result of several issues during the deprotection and cleavage process.[2]
Troubleshooting Steps:
-
Incomplete Cleavage from Resin: Ensure sufficient cleavage time (typically 1.5 to 4 hours) and an adequate volume of the cleavage cocktail.[4][6]
-
Significant Side Product Formation: As discussed in Issue 1, side reactions can consume a portion of your target peptide. Optimizing the scavenger cocktail is crucial.[2]
-
Precipitation and Handling: Ensure the peptide is fully precipitated from the cleavage solution by using a sufficient volume of cold diethyl ether.[2][7] Multiple washes of the precipitated peptide with cold ether are necessary to remove scavengers and other byproducts.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc and tBu protecting groups in Boc-Tyr(tBu)-OH?
A1: Boc-Tyr(tBu)-OH has two protecting groups:
-
The tert-butyloxycarbonyl (Boc) group protects the α-amino group. It is labile to moderate acids like TFA and is removed at each cycle of Boc-based solid-phase peptide synthesis (SPPS).[8][9]
-
The tert-butyl (tBu) group protects the side-chain hydroxyl group of tyrosine. It is more stable to the repetitive TFA treatments used for Nα-Boc removal and is typically cleaved during the final deprotection step with a strong acid.[8]
Q2: What are scavengers and why are they essential for deprotecting Tyr(tBu)-containing peptides?
A2: Scavengers are nucleophilic reagents added to the cleavage cocktail to trap reactive electrophiles, primarily the tert-butyl cations generated during the acid-mediated deprotection of tBu-based protecting groups.[1][2] By quenching these carbocations, scavengers prevent them from alkylating sensitive amino acid residues like tyrosine, tryptophan, and methionine, thus minimizing the formation of unwanted side products and improving the purity of the final peptide.[2][3][4]
Q3: What is a standard cleavage cocktail for a peptide containing Boc-Tyr(tBu)-OH?
A3: A widely used and effective cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[2][3][4] For peptides containing other sensitive residues like tryptophan, methionine, or cysteine, more complex cocktails may be necessary.[3]
Q4: How can I monitor the progress of the deprotection reaction?
A4: The progress of the deprotection can be monitored by taking small aliquots of the reaction mixture at different time points (e.g., 30 min, 1 hr, 2 hr) and analyzing them by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] This allows you to determine the optimal reaction time for complete deprotection while minimizing side product formation.[4]
Data Presentation
Table 1: Common Scavenger Cocktails for Deprotection
| Cleavage Cocktail Composition (v/v/v) | Target Residues | Recommended Reaction Time | Notes |
| 95% TFA / 2.5% TIS / 2.5% H₂O | Tyr | 1.5 - 4 hours | A standard and generally effective cocktail for routine peptides.[2][4] |
| 94% TFA / 2.5% TIS / 2.5% EDT / 1% H₂O | Tyr, Cys | 2 - 4 hours | EDT is particularly useful when cysteine is present.[2] |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Tyr, Trp, Met, Cys, Arg | 2 - 4 hours | Known as "Reagent K," this is a robust cocktail for complex peptides with multiple sensitive residues.[3] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavengers
This protocol is designed for the final cleavage and deprotection of a peptide containing Tyr(tBu) from the solid support.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[2]
-
Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v).[2]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (a typical ratio is 10 mL of cocktail per gram of starting material).[3] Agitate the mixture at room temperature for 1.5 to 3 hours.[2]
-
Isolate Peptide Solution: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[2]
-
Peptide Precipitation: Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[2]
-
Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.[2]
-
Drying: Dry the peptide pellet under vacuum.
Protocol 2: Analytical HPLC Method for Product Analysis
Instrumentation:
-
Reverse-phase HPLC system with a C18 column
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
Gradient:
-
A linear gradient from 5% to 95% B over 30 minutes.[1]
Detection:
-
UV detection at 220 nm and 280 nm.[1]
Analysis:
-
Dissolve a small amount of the crude peptide in the mobile phase.
-
Inject the solution into the HPLC system.
-
Analyze the chromatogram for the main product peak and any impurity peaks.
-
Collect fractions for subsequent mass spectrometry analysis to identify the nature of any impurities.[1]
Mandatory Visualization
Caption: Experimental workflow for Boc deprotection and peptide cleavage.
Caption: Mechanism of t-butylation side reaction and scavenger action.
Caption: Troubleshooting decision tree for deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Removal of Boc-Tyr(Boc)-OH byproduct from Boc-Tyr-OH synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of the formation and removal of the Boc-Tyr(Boc)-OH byproduct during Boc-Tyr-OH synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct formed during the synthesis of Boc-Tyr-OH?
A1: The most common byproduct is N,O-bis(tert-butoxycarbonyl)-L-tyrosine, also known as Boc-Tyr(Boc)-OH.[1] This occurs when the Boc protecting group reacts with both the amino group and the phenolic hydroxyl group of the tyrosine.[1]
Q2: What reaction conditions favor the formation of the Boc-Tyr(Boc)-OH byproduct?
A2: The formation of the di-protected byproduct is favored by the use of excess di-tert-butyl dicarbonate ((Boc)₂O) or prolonged reaction times.[1]
Q3: Why is the removal of Boc-Tyr(Boc)-OH from Boc-Tyr-OH challenging?
A3: The separation can be difficult due to the similar polarities of the two compounds, which makes standard purification techniques less effective.[1] Some literature describes the separation as "extremely difficult," often requiring repeated purification steps.[1]
Q4: How can I detect the presence of the Boc-Tyr(Boc)-OH byproduct in my sample?
A4: The presence and quantity of Boc-Tyr(Boc)-OH can be determined using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A properly developed HPLC method can resolve the peaks of Boc-Tyr-OH and Boc-Tyr(Boc)-OH, allowing for quantification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can differentiate between the two compounds. The aromatic protons of Boc-Tyr(Boc)-OH exhibit a downfield shift compared to Boc-Tyr-OH due to the electron-withdrawing effect of the Boc group on the phenolic oxygen. Additionally, Boc-Tyr(Boc)-OH will show two distinct singlets for the tert-butyl protons (one for the N-Boc and one for the O-Boc group).[1]
Troubleshooting Guides
Issue 1: My final Boc-Tyr-OH product is contaminated with the Boc-Tyr(Boc)-OH byproduct.
-
Cause: This is likely due to an excess of (Boc)₂O or extended reaction times during the protection step.[1]
-
Solution: Several purification strategies can be employed to remove the Boc-Tyr(Boc)-OH byproduct. The choice of method will depend on the scale of your synthesis and the level of purity required.
-
Selective Hydrolysis: The phenoxycarbonyl bond in Boc-Tyr(Boc)-OH is more susceptible to basic conditions than the N-Boc carbamate.[1] A carefully controlled basic hydrolysis can selectively remove the Boc group from the phenolic hydroxyl.
-
Recrystallization: This is a common method for purifying Boc-amino acids.[1] The key is to find a solvent system where the solubility difference between Boc-Tyr-OH and the less polar Boc-Tyr(Boc)-OH is significant.[1]
-
Column Chromatography: Flash column chromatography using silica gel can effectively separate compounds with small polarity differences.[1]
-
Purification Method Comparison
| Purification Method | Principle | Advantages | Disadvantages |
| Selective Hydrolysis | Differential lability of N-Boc and O-Boc groups to basic conditions.[1] | Highly selective for the byproduct. | Requires careful monitoring to prevent N-Boc cleavage. |
| Recrystallization | Difference in solubility between the product and byproduct in a specific solvent system.[1] | Simple and scalable. | May require multiple recrystallizations for high purity; finding an optimal solvent system can be challenging.[1] |
| Column Chromatography | Separation based on polarity differences on a stationary phase.[1] | Can provide high purity separation. | Can be time-consuming and require larger volumes of solvent, especially for large-scale purifications. |
Experimental Protocols
Protocol 1: Selective Hydrolysis of Boc-Tyr(Boc)-OH
This protocol describes the selective removal of the O-Boc group from the byproduct under mild basic conditions.[1]
Workflow for Selective Hydrolysis
Caption: Workflow for the selective hydrolysis of Boc-Tyr(Boc)-OH.
Procedure:
-
Dissolve the crude product containing Boc-Tyr-OH and Boc-Tyr(Boc)-OH in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.[1]
-
Add a mild base, for instance, a dilute solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[1]
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or HPLC to ensure the complete conversion of the byproduct without affecting the N-Boc group.[1]
-
Once the selective deprotection is complete, acidify the reaction mixture to a pH of 3-4 with a dilute acid like citric acid or hydrochloric acid.[1]
-
Extract the product with an organic solvent such as ethyl acetate.[1]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified Boc-Tyr-OH.[1]
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for purifying Boc-Tyr-OH by recrystallization.[1]
Logical Steps for Recrystallization
Caption: General procedure for purification by recrystallization.
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate).[1]
-
Slowly add a less polar co-solvent (e.g., hexane) until the solution becomes slightly turbid.[1]
-
Allow the solution to cool down slowly to room temperature, and then place it in an ice bath to promote crystallization.[1]
-
Collect the crystals by filtration, wash them with a cold solvent mixture, and dry them under vacuum.[1]
-
Multiple recrystallizations may be necessary to achieve the desired purity.[1]
Protocol 3: Purification by Column Chromatography
This protocol provides a general guideline for the purification of Boc-Tyr-OH using flash column chromatography.[1]
Column Chromatography Workflow
Caption: Workflow for purification by flash column chromatography.
Procedure:
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of ethyl acetate and hexane). The optimal ratio should be determined by TLC analysis.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the collected fractions by TLC to identify those containing the pure Boc-Tyr-OH.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
Technical Support Center: Minimizing 3-tert-butyl-tyrosine Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of 3-tert-butyl-tyrosine during peptide synthesis. This common impurity arises from the alkylation of the tyrosine side chain by tert-butyl cations generated during the acidic cleavage of tert-butyl (tBu) based protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 3-tert-butyl-tyrosine formation?
A1: The primary cause is the generation of reactive tert-butyl cations during the final cleavage and deprotection step with strong acids like trifluoroacetic acid (TFA).[1] These cations are formed from the removal of tBu protecting groups from Tyr(tBu) itself, as well as from other residues like Ser(tBu), Thr(tBu), and the N-terminal Boc group.[2] The electron-rich aromatic ring of the deprotected tyrosine is then susceptible to electrophilic attack by these tert-butyl cations, leading to the formation of the 3-tert-butyl-tyrosine impurity.[1][3]
Q2: Which amino acid residues are most susceptible to tert-butylation?
A2: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[4][5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[4][5]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to S-tert-butylation.[4][5]
-
Tyrosine (Tyr): The phenolic ring can be alkylated, forming 3-tert-butyl-tyrosine.[4][5]
Q3: What are scavengers and how do they prevent the formation of 3-tert-butyl-tyrosine?
A3: Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" the reactive tert-butyl cations before they can react with sensitive residues like tyrosine.[1][5] They are more reactive towards the carbocation than the amino acid side chains, effectively neutralizing the threat of this unwanted side reaction.[4]
Q4: How do I choose the appropriate scavenger for my peptide?
A4: The choice of scavenger depends on the amino acid composition of your peptide. A combination of scavengers is often more effective.[1]
-
Triisopropylsilane (TIS): A highly efficient scavenger that reduces the tert-butyl cation to isobutane.[1][4]
-
Water (H₂O): Acts as a scavenger by hydrating the tert-butyl cation.[1]
-
Thioanisole: Protects against re-attachment and can assist in the removal of other protecting groups.[1]
-
1,2-Ethanedithiol (EDT): Particularly useful for protecting cysteine and tryptophan residues.[1][4]
A common general-purpose cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4] For peptides with multiple sensitive residues, a more complex mixture like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) may be employed.[4]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Observation of a peak with a +56 Da mass addition to tyrosine in the mass spectrum. | This is a strong indicator of the formation of 3-tert-butyl-tyrosine.[4] | 1. Incorporate or optimize scavengers: Add or increase the concentration of scavengers like TIS and water in your cleavage cocktail.[4] 2. Optimize cleavage conditions: Reduce the cleavage time and temperature to minimize the lifetime of the reactive tert-butyl cation. |
| Low yield of the desired peptide and a complex HPLC chromatogram. | Significant formation of 3-tert-butyl-tyrosine and potentially other alkylated side products. | 1. Review your scavenger strategy: Ensure the chosen scavengers are appropriate for all sensitive residues in your peptide.[6] 2. Perform a trial cleavage: Use a small amount of resin to test different scavenger cocktails and cleavage conditions to find the optimal protocol before committing the entire batch.[7] |
| Incomplete removal of the Tyr(tBu) protecting group. | Insufficient TFA concentration or a short reaction time. | 1. Increase TFA concentration: Ensure the cleavage cocktail contains at least 95% TFA.[1] 2. Extend cleavage duration: Increase the cleavage time, monitoring the reaction by HPLC to ensure complete deprotection without excessive side product formation.[1] |
Data Presentation
The following tables summarize the effectiveness of different scavenger cocktails in minimizing tert-butylation side products. While the data presented is for S-tert-butylation of a model cysteine-containing peptide, the principle of scavenging tert-butyl cations is directly applicable to preventing the alkylation of tyrosine.
Table 1: Efficacy of Scavenger Cocktails in Preventing S-tert-butylation
Note: Data is illustrative and the optimal scavenger cocktail depends on the specific peptide sequence and reaction conditions.[8]
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90% | 10% |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95% | 5% |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 85% | 15% |
Experimental Protocols
Protocol 1: Standard TFA Cleavage and Deprotection
This protocol is suitable for most routine peptides containing Tyr(tBu).
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM in a reaction vessel and then dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[9]
-
Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate the mixture at room temperature for 2-3 hours.[6][8]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[9]
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[9]
-
Drying: Dry the crude peptide pellet under vacuum.[9]
Protocol 2: HPLC Analysis of Peptide Purity
This protocol outlines a general method for analyzing the purity of the cleaved peptide and detecting the 3-tert-butyl-tyrosine impurity.
Materials:
-
Crude peptide
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
HPLC system with a C18 reversed-phase column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[10]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized depending on the peptide's hydrophobicity.
-
-
Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated by dividing the area of the main peak by the total area of all peaks. The 3-tert-butyl-tyrosine-containing peptide will typically elute slightly later than the target peptide due to its increased hydrophobicity. The identity of the peaks should be confirmed by mass spectrometry.
Mandatory Visualizations
Caption: Mechanism of 3-tert-butyl-tyrosine formation and scavenger action.
Caption: Troubleshooting workflow for minimizing 3-tert-butyl-tyrosine formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Technical Support Center: HPLC Analysis of Protected Tyrosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the detection of impurities in protected tyrosine using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in protected tyrosine?
A1: Impurities in protected tyrosine can originate from the manufacturing process, storage, or side reactions during its use (e.g., in peptide synthesis). Common impurities include:
-
Process-Related Impurities: Unreacted precursors such as phenylalanine, and reagents used in the synthesis.[1]
-
Degradation Products: Compounds formed during manufacturing and storage.[1]
-
Side-Reaction Products: During solid-phase peptide synthesis (SPPS), particularly with Boc-protection, side products like 3-benzyltyrosine can form.[2] Incomplete protection of the hydroxyl group can lead to O-acylation.[3]
-
Isomeric Impurities: Racemization can lead to the formation of diastereomeric impurities.[4]
-
Other Related Compounds: These can include other amino acids, N-acetyl-L-tyrosine, and various ester forms of tyrosine.[1][5]
Q2: Which type of HPLC column is best suited for analyzing protected tyrosine and its impurities?
A2: The choice of column depends on the nature of the protected tyrosine and the expected impurities.
-
Reversed-Phase (RP) Columns: C18 columns are the most common choice for separating moderately polar to non-polar compounds. They are widely used for the analysis of amino acids, often with derivatization.[6]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC columns are ideal for separating very polar compounds that show little or no retention on traditional C18 columns.[6][7] This method can often be used for underivatized amino acids.[8]
-
Chiral Columns: If the presence of stereoisomers (D- and L-isomers) is a concern, a chiral column is necessary to achieve separation.[9]
-
Specialized Amino Acid Columns: Several manufacturers offer columns specifically designed and tested for amino acid analysis, which provide excellent peak shape and resolution.[10][11]
Q3: Why is derivatization sometimes necessary for analyzing amino acids by HPLC?
A3: Many amino acids, including tyrosine, lack a strong UV chromophore, which results in low sensitivity when using a standard UV-Vis detector.[6] Derivatization, either pre-column or post-column, introduces a fluorescent or UV-absorbing tag to the amino acid molecules.[12][13] Common derivatizing agents include o-phthalaldehyde (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC), which significantly enhance detection sensitivity.[11][13]
Q4: How can I improve the retention of polar impurities on a reversed-phase column?
A4: Poor retention of highly polar compounds on RP columns is a common issue.[6] To improve retention, you can:
-
Use Ion-Pairing Agents: Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can enhance the retention of polar and ionic analytes on nonpolar stationary phases.[6]
-
Switch to HILIC: For very polar impurities, switching to a HILIC column and method is often the most effective solution.[6]
-
Adjust Mobile Phase pH: Modifying the pH of the mobile phase can alter the ionization state of the analytes and improve their interaction with the stationary phase.[14]
Troubleshooting Guide
Problem 1: My peaks are broad and not well-resolved.
| Possible Cause | Solution | Citation |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | [14] |
| Column Overloading | Reduce the concentration of the sample or decrease the injection volume. | [14] |
| Low Column Temperature | Increase the column temperature using a column oven to improve mass transfer kinetics. | [14] |
| Incorrect Mobile Phase | Prepare a fresh mobile phase. Ensure the pH is correct and consider adding a buffer. | [14] |
| Excessive Extra-Column Volume | Use shorter tubing with a smaller internal diameter between the column and the detector. | [14] |
Problem 2: The retention times of my peaks are shifting between runs.
| Possible Cause | Solution | Citation |
| Inconsistent Mobile Phase | Ensure the mobile phase is prepared accurately and consistently for each run. Use a high-quality solvent mixer or prepare the mobile phase manually. | [14][15] |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature throughout the analysis. | [14] |
| Insufficient Column Equilibration | Increase the column equilibration time between injections to ensure the column is fully conditioned with the initial mobile phase. | [14] |
| Pump Malfunction | Check the HPLC pump for leaks and ensure it delivers a stable and consistent flow rate. | [6] |
Problem 3: I'm observing significant peak tailing.
| Possible Cause | Solution | Citation |
| Active Sites on the Column | Silanol groups on the silica backbone can cause tailing with basic compounds. Use a different, end-capped column or adjust the mobile phase pH. | [14] |
| Blocked Column Frit | Try back-flushing the column with a strong solvent. If this fails, the column may need to be replaced. | [14] |
| Interfering Peak | A small, co-eluting peak can cause the appearance of tailing. Modify the mobile phase composition or gradient to improve separation. | [14] |
| Incorrect Mobile Phase pH | The pH of the mobile phase can affect the peak shape of ionizable compounds. Adjust the pH to ensure a single ionic form of the analyte is present. | [14] |
Problem 4: I am seeing high baseline noise.
| Possible Cause | Solution | Citation |
| Air Bubbles in the System | Degas the mobile phase thoroughly. Purge the pump and the system to remove any trapped air bubbles. | [14] |
| Contaminated Detector Cell | Flush the detector flow cell with an appropriate cleaning solvent (e.g., isopropanol). | [14] |
| Leaks in the System | Check all fittings for leaks, especially between the pump and the detector. Tighten any loose fittings gently. | [14] |
| Deteriorating Detector Lamp | Check the lamp energy. If it is low, the lamp may need to be replaced. | [14] |
Experimental Protocols
General Protocol for Reversed-Phase HPLC Analysis of Protected Tyrosine
This protocol provides a general starting point for developing a method to detect impurities in a protected tyrosine sample. Optimization will be required based on the specific protecting group and potential impurities.
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the protected tyrosine sample. b. Dissolve the sample in 10 mL of a suitable solvent (e.g., a mixture of water and acetonitrile) to create a 1 mg/mL stock solution. c. Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) using the initial mobile phase. d. Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions: a. Column: C18, 4.6 x 150 mm, 5 µm particle size. b. Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. c. Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. d. Gradient:
- 0-5 min: 5% B
- 5-25 min: 5% to 95% B
- 25-30 min: 95% B
- 30-31 min: 95% to 5% B
- 31-40 min: 5% B (Equilibration) e. Flow Rate: 1.0 mL/min. f. Column Temperature: 30 °C. g. Detection: UV at 220 nm and 280 nm. h. Injection Volume: 10 µL.
3. Analysis: a. Inject a blank (initial mobile phase) to establish a baseline. b. Inject the prepared sample solution. c. Identify and quantify impurity peaks based on their retention time and area percentage relative to the main protected tyrosine peak.
Data Presentation
Table 1: Typical HPLC Parameters for Impurity Profiling
| Parameter | Recommended Setting | Purpose |
| Stationary Phase | C18 or other reversed-phase | General purpose for a wide range of polarities. |
| Column Dimensions | 4.6 x 150 mm or 4.6 x 250 mm | Standard analytical dimensions for good resolution. |
| Particle Size | 3 µm or 5 µm | Smaller particles provide higher efficiency and resolution. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Common solvents for reversed-phase HPLC. |
| Modifier/Buffer | 0.1% TFA or Formic Acid | Improves peak shape and provides a source of ions for MS. |
| Flow Rate | 0.8 - 1.2 mL/min | Typical for a 4.6 mm ID column. |
| Detection | UV Diode Array Detector (DAD) | Allows monitoring at multiple wavelengths to detect different impurities. |
| Wavelength | 220 nm, 254 nm, 280 nm | Common wavelengths for detecting aromatic compounds and peptide bonds. |
Visualizations
Caption: Experimental workflow for HPLC impurity analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. shodex.com [shodex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. hawach.com [hawach.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Scavenger Cocktail Optimization for tBu Group Cleavage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of tert-butyl (tBu) protecting groups.
Frequently Asked Questions (FAQs)
Q1: Why are scavengers necessary during tBu group cleavage?
A1: The cleavage of tBu esters or a tert-butoxycarbonyl (Boc) group with a strong acid, such as trifluoroacetic acid (TFA), generates a highly reactive tert-butyl (tBu) cation as a byproduct.[1][2][3] This electrophilic carbocation can cause undesired side reactions by alkylating nucleophilic sites on the substrate, particularly in peptide synthesis.[1][2] Scavengers are nucleophilic compounds added to the cleavage mixture to trap these reactive tBu cations, preventing them from reacting with the desired product.[1][4]
Q2: What are the most common side products observed during tBu deprotection?
A2: The most common side product is the addition of a tert-butyl group to the final product, resulting in an unexpected mass increase of +56 Da.[5] This is due to the alkylation of sensitive functional groups by the tBu cation.[3] Another potential side product is tert-butyl trifluoroacetate, formed from the reaction of the tBu cation with the trifluoroacetate anion.[3][6]
Q3: Which amino acid residues are most susceptible to tert-butylation?
A3: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tBu cation.[7] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2][8]
-
Cysteine (Cys): The free thiol group can be alkylated, forming S-tert-butylated Cys residues.[1][9]
-
Methionine (Met): The thioether side chain is prone to alkylation, which can form a sulfonium salt.[2][7]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the tBu cation.[2][4]
Q4: What are the most common scavengers and what is their function?
A4: A variety of scavengers are used to trap the tBu cation and prevent other side reactions. Common scavengers include:
-
Triisopropylsilane (TIS): A highly effective and widely used scavenger for tBu cations.[4][5] It also helps prevent the acid-catalyzed oxidation of tryptophan.
-
Water (H₂O): Acts as a scavenger by hydrating the tBu cation.[4]
-
Thioanisole: Protects sulfur-containing residues like methionine from both alkylation and oxidation.[5][10]
-
1,2-Ethanedithiol (EDT): A good scavenger for tBu cations, particularly useful for protecting cysteine residues and keeping them in a reduced state.[4][5][11]
-
Phenol: Its aromatic ring can be alkylated by tBu cations, thus protecting tyrosine residues.[4]
Q5: What are some standard scavenger cocktails for tBu cleavage?
A5: The choice of scavenger cocktail depends on the amino acid composition of the peptide or molecule. Some common cocktails include:
-
TFA/TIS/H₂O (95:2.5:2.5 v/v/v): A general-purpose and widely used cocktail for many peptides.[4][12]
-
Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5 v/v/v/v/v): A robust cocktail for complex peptides with multiple sensitive residues.[4][13][14]
-
TFA/Thioanisole/EDT (90:5:5 v/v/v): Specifically designed to minimize side reactions with sensitive cysteine residues.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient reaction time or temperature.[1][3]- Steric hindrance around the tBu group.[1]- Inadequate acid concentration.[3][10] | - Increase the reaction time and monitor the reaction progress closely.[1][10]- Ensure the reaction is conducted at room temperature (20-25°C).[3]- Increase the concentration of TFA.[3] |
| Presence of Alkylated Side Products (+56 Da) | - Ineffective scavenging of tBu cations.[1][4] | - Use a more appropriate scavenger cocktail for the specific sensitive residues in your substrate.[1]- Increase the concentration of the scavenger(s).[4] |
| Low Yield of Desired Product | - Significant side-product formation.[4]- Incomplete cleavage from the resin (for solid-phase synthesis).[4]- Product degradation under harsh acidic conditions.[3] | - Optimize the scavenger cocktail to minimize side reactions.[4]- Extend the cleavage reaction time.[4]- Consider a milder deprotection method if degradation is suspected.[3] |
| Oxidation of Methionine or Cysteine (+16 Da for Met) | - Exposure to air during cleavage and work-up.[1][8] | - Add a reducing agent like Dithiothreitol (DTT) or Dimethyl Sulfide (DMS) to the scavenger cocktail.[1][8]- Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).[1] |
Data Presentation
Table 1: Common Scavengers and Their Applications
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5-5% (v/v) | A highly effective and common carbocation scavenger.[5] |
| Water (H₂O) | General carbocations | 2.5-5% (v/v) | Often used in combination with other scavengers.[5] |
| Thioanisole | Met, Trp | 5% (v/v) | Protects sulfur-containing residues from oxidation and alkylation.[5][10] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | Commonly used for protecting cysteine residues.[5] |
| Dithiothreitol (DTT) | Cys | 2.5% (w/v) | Helps prevent disulfide bond formation in cysteine-containing peptides.[5] |
| Phenol | Tyr | 5% (v/v) | Acts as a decoy for the tBu cation, protecting tyrosine.[4] |
Table 2: Effectiveness of Scavenger Cocktails in Preventing S-tert-butylation of a Cysteine-Containing Peptide
| Cleavage Cocktail (v/v/v) | Target Product (%) | S-tBu Side Product (%) |
| TFA/H₂O/TIS (95:2.5:2.5) | 81.2 | 18.8 |
| TFA/H₂O/TIS/Thioanisole (90:2.5:2.5:5) | 92.5 | 7.5 |
| TFA/H₂O/TIS/EDT (90:2.5:2.5:5) | 94.1 | 5.9 |
| Reagent K | 96.3 | 3.7 |
| Note: The data presented are for illustrative purposes and actual results may vary depending on the specific peptide sequence and reaction conditions. |
Experimental Protocols
Protocol 1: General tBu Deprotection in Solution
-
Preparation: Dissolve the tBu-protected compound in dichloromethane (DCM).[2]
-
Scavenger Addition: Add the selected scavenger or scavenger cocktail to the solution. For instance, add TIS to a final concentration of 2.5-5% (v/v).[5]
-
Deprotection: Add an equal volume of TFA to the reaction mixture.[5]
-
Reaction: Stir the reaction at room temperature for 1-4 hours.[1]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.[1]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the TFA. Co-evaporation with a solvent like toluene can aid in removing residual TFA.[2]
-
Isolation: Add cold diethyl ether to the residue to precipitate the deprotected product. Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether to remove residual scavengers.[1]
Protocol 2: Cleavage of a Peptide from Resin with a Scavenger Cocktail
-
Resin Preparation: Swell the peptide-resin in DCM in a reaction vessel.[1]
-
Cleavage Cocktail Preparation: Freshly prepare the cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[5]
-
Cleavage Reaction: Drain the DCM from the resin and add the cleavage cocktail. Agitate the mixture at room temperature for 2-3 hours.[5]
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.[1]
-
Precipitation: Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[1]
-
Collection: Collect the precipitated peptide by centrifugation, wash it multiple times with cold ether, and dry the final product under vacuum.[1]
Visualizations
Caption: Mechanism of tBu deprotection and cation scavenging.
Caption: General experimental workflow for tBu deprotection.
Caption: Troubleshooting workflow for tBu group cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Purification of Tyrosine-Containing Peptides
Welcome to the technical support center for challenges in the purification of tyrosine-containing peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying peptides containing tyrosine?
A1: The primary challenges stem from the unique properties of the tyrosine side chain's phenol group. Key issues include:
-
Oxidation: The electron-rich phenol group is susceptible to oxidation, leading to the formation of byproducts such as dityrosine and other quinone-type species. This can complicate purification and compromise the integrity of the final product.[1][2]
-
Low Solubility: L-tyrosine has inherently low solubility in aqueous solutions at neutral pH (less than 0.5 g/L), which can be a limiting factor for peptides rich in this amino acid.[3][4] This can cause issues during synthesis, purification, and formulation.
-
Aggregation: Peptides with a high content of hydrophobic and aromatic amino acids like tyrosine are prone to self-assembly and aggregation.[5][6] This is driven by hydrophobic interactions and aromatic stacking, which can lead to low yields and difficulties in chromatographic separation.[7]
-
Racemization: During peptide synthesis, the α-carbon of tyrosine can be susceptible to racemization, resulting in the formation of a D-tyrosine diastereomer.[8] This impurity is often difficult to separate from the desired L-peptide due to very similar properties.
-
Side Reactions During Synthesis: If the hydroxyl group of tyrosine is not properly protected during solid-phase peptide synthesis (SPPS), it can undergo unwanted acylation, leading to impurities that are challenging to remove.[9][10]
Q2: My HPLC chromatogram shows a doublet peak for my purified peptide, but the mass spectrum is correct. What could be the cause?
A2: A doublet peak with the correct mass is a strong indicator of the presence of a diastereomer, likely due to racemization of the tyrosine residue during synthesis.[8] To confirm this, you can hydrolyze the peptide and perform chiral amino acid analysis using chiral HPLC or GC to quantify the presence of D-tyrosine.[8]
Q3: My tyrosine-containing peptide has very poor solubility in standard HPLC mobile phases. What can I do?
A3: Poor solubility is a common issue.[5][11] Here are several strategies to address it:
-
Adjust pH: For acidic or basic peptides, dissolving them in a basic (e.g., 0.1% aqueous NH₃) or acidic (e.g., dilute acetic or trifluoroacetic acid) solution before dilution can help.[11]
-
Organic Solvents: For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) before dilution with the mobile phase may be necessary.[11][12] Be aware that DMSO can affect chromatography if used in large volumes.[12]
-
Dipeptide Substitution: For applications where the primary sequence can be modified, replacing L-tyrosine with a more soluble dipeptide like Glycyl-L-tyrosine (cQrex® GY) can increase solubility by up to 50 times at neutral pH.[4]
-
Denaturing Agents: In cases of severe aggregation, using denaturing agents like urea or guanidinium hydrochloride can help, but these are often incompatible with biological assays.[11]
Q4: How can I prevent the oxidation of tyrosine during purification and storage?
A4: To minimize oxidation, consider the following precautions:
-
Use Degassed Solvents: Oxygen is a key contributor to oxidation. Using freshly degassed buffers and mobile phases for chromatography can significantly reduce this risk.
-
Add Antioxidants: Including scavengers or antioxidants in your buffers can be effective.
-
Work at Low Temperatures: Perform purification steps at reduced temperatures (e.g., in a cold room or on ice) to slow down the rate of oxidative reactions.
-
pH Control: Keep the pH of your solutions neutral or slightly acidic, as alkaline conditions can promote oxidation.
-
Protect from Light: UV radiation can induce oxidation of tyrosine residues.[1] Store samples and perform manipulations protected from light.
-
Inert Atmosphere: For highly sensitive peptides, storing the lyophilized powder or solutions under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q5: What purity level should I aim for with my synthetic peptide?
A5: The required purity level depends entirely on the intended application.[13] Higher purity is critical for in-vivo studies to avoid side effects from impurities.
| Purity Level | Recommended Applications |
| >98% | In vivo studies, clinical trials, structure-activity relationship (SAR) studies, protein crystallography, NMR studies.[13] |
| >95% | Quantitative bioassays, in vitro receptor-ligand interaction studies, quantitative blocking and competitive inhibition assays.[13] |
| >80% | Polyclonal antibody production, enzyme-substrate studies, peptide screening. |
| Crude (>70%) | Non-quantitative screening, antigen for antibody production (initial screening).[14] |
Troubleshooting Guides
Problem 1: Low Yield After RP-HPLC Purification
| Possible Cause | Troubleshooting Step |
| Peptide Aggregation | The peptide is aggregating on the column or during sample preparation, leading to precipitation and loss of material.[6] |
| Solution: 1. Dissolve the crude peptide in a stronger solvent (e.g., DMSO, DMF, or a small amount of formic acid). 2. Perform a pre-purification step using flash chromatography to remove major impurities that might promote aggregation.[12] 3. Incorporate "structure-breaking" amino acids like pseudoproline dipeptides during synthesis to disrupt secondary structures that cause aggregation.[6] | |
| Poor Solubility in Mobile Phase | The peptide precipitates upon injection when it comes into contact with the aqueous mobile phase.[11] |
| Solution: 1. Decrease the initial aqueous concentration (Mobile Phase A) of your gradient. 2. Dissolve the sample in the initial mobile phase composition if possible, or in a minimal amount of a strong organic solvent.[15] | |
| Irreversible Binding to Column | Highly hydrophobic peptides can bind irreversibly to the stationary phase (e.g., C18). |
| Solution: 1. Use a column with a shorter alkyl chain (e.g., C8 or C4). 2. Increase the final concentration of acetonitrile (Mobile Phase B) in your gradient or add a stronger organic solvent like isopropanol. | |
| Oxidation During Purification | The peptide is degrading on the column due to dissolved oxygen or contaminants in the mobile phase. |
| Solution: 1. Use freshly prepared, high-purity, degassed mobile phases. 2. Work quickly and keep samples cold. |
Problem 2: Broad or Tailing Peaks in HPLC
| Possible Cause | Troubleshooting Step |
| Column Overload | Too much peptide has been injected for the column's capacity. |
| Solution: 1. Reduce the injection mass. For preparative runs, ensure you are within the manufacturer's recommended loading capacity for your column dimensions.[15] | |
| Secondary Interactions | The peptide is interacting with residual silanol groups on the silica-based stationary phase. |
| Solution: 1. Ensure Trifluoroacetic Acid (TFA) concentration is optimal (typically 0.1%) in both mobile phases. TFA acts as an ion-pairing agent to mask these interactions.[14] 2. Switch to a different ion-pairing agent if TFA is not effective. | |
| Aggregation on Column | The peptide is aggregating and eluting slowly and non-uniformly. |
| Solution: 1. Modify the mobile phase by increasing the organic solvent concentration or adding a small percentage of a different solvent like isopropanol. 2. Increase the column temperature to disrupt secondary structures and improve peak shape. | |
| Poor Sample Dissolution | The sample was not fully dissolved before injection. |
| Solution: 1. Ensure the sample is completely dissolved. Centrifuge the sample before injection to pellet any insoluble material.[15] |
Experimental Protocols
Protocol 1: General Analytical RP-HPLC for Purity Assessment
This protocol is a starting point for analyzing the purity of a tyrosine-containing peptide.
-
System Preparation:
-
Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[15]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).[15]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 214 nm (for peptide bonds) and 280 nm (for aromatic residues like tyrosine).[8][14]
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of the peptide in 1 mL of Mobile Phase A or a suitable solvent.[15]
-
Vortex and centrifuge to pellet any insoluble material.
-
-
Method Execution:
-
Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.[15]
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient, for example: 5% to 65% Mobile Phase B over 30 minutes.
-
Include a high-ACN wash step (e.g., 95% B) and a re-equilibration step at the end of the run.
-
-
Data Analysis:
-
Integrate the peak areas from the 214 nm chromatogram.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.[16]
-
Protocol 2: Chiral Amino Acid Analysis to Detect Racemization
This protocol is used to confirm and quantify racemization at the tyrosine residue.[8]
-
Peptide Hydrolysis:
-
Place a known amount of the purified peptide (e.g., 100 µg) into a hydrolysis tube.
-
Add 200 µL of 6N HCl.
-
Seal the tube under vacuum or flush with nitrogen.
-
Heat at 110°C for 24 hours.
-
-
Sample Preparation:
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the dried amino acid residue in a suitable buffer for HPLC analysis (e.g., 0.1% TFA in water).[8]
-
-
Chiral HPLC Analysis:
-
Column: Use a specialized chiral stationary phase (CSP) column designed for amino acid enantiomer separation.
-
Mobile Phase: Use an isocratic or gradient elution method as recommended by the column manufacturer. A common mobile phase involves a copper (II) sulfate solution or a mixture of acetonitrile and an aqueous buffer.
-
Injection: Inject the prepared sample.
-
Detection: Monitor the elution profile using a UV detector (214 nm or 280 nm).
-
-
Quantification:
-
Identify the peaks corresponding to L-tyrosine and D-tyrosine based on a standard.
-
Compare the peak areas to determine the percentage of racemization. A significant D-tyrosine peak confirms that racemization occurred.[8]
-
Visualizations
Caption: Standard workflow for the purification of synthetic peptides.
Caption: Simplified pathway of tyrosine oxidation leading to impurities.
References
- 1. A novel tyrosine hyperoxidation enables selective peptide cleavage - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06216F [pubs.rsc.org]
- 2. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications [bioprocessonline.com]
- 4. benchchem.com [benchchem.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Optimizing Large-Scale Peptide Synthesis with Boc-Tyr(tBu)-OH
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges in improving yield and purity during large-scale peptide synthesis using Boc-Tyr(tBu)-OH. Here you will find troubleshooting guides and frequently asked questions to navigate common experimental hurdles.
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the synthesis, cleavage, and purification of peptides containing Boc-Tyr(tBu)-OH.
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete Coupling: Steric hindrance or aggregation of the growing peptide chain can prevent complete coupling reactions.[1] | - Optimize Coupling Protocol: Increase coupling time, use a different activating agent (e.g., HBTU/HOBt), or perform a double coupling. - Increase Temperature: Raising the reaction temperature can disrupt aggregation.[1] - Incorporate Chaotropic Salts: Add salts like LiCl to the coupling and deprotection steps to disrupt secondary structures.[1] |
| Diketopiperazine Formation: Intramolecular cyclization of the N-terminal dipeptide can cleave the peptide from the resin, especially when proline is in the sequence.[2] | - Use 2-chlorotrityl chloride (2-CTC) resin: This resin is sterically hindered, which can suppress diketopiperazine formation.[3] - Couple the third amino acid immediately: Minimize the time the dipeptide is on the resin before the next coupling.[2] | |
| Low Purity (Multiple Peaks in HPLC) | Aggregation: The hydrophobic nature of the Boc-Tyr(tBu)-OH can contribute to peptide aggregation, leading to co-eluting impurities.[1][4] | - Solvent Disruption: Use solvents like N-methylpyrrolidone (NMP) or add DMSO to the reaction mixture to disrupt aggregation.[1] - Backbone Protection: Incorporate backbone-protected amino acids like pseudoproline dipeptides to disrupt hydrogen bond formation.[1] |
| Side Reactions during Cleavage: The tert-butyl cation generated during the removal of the tBu protecting group can cause alkylation of the tyrosine side chain.[5][6] | - Optimize Cleavage Cocktail: Use a scavenger cocktail to trap reactive cations. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[7] For peptides with multiple sensitive residues, a more robust cocktail like Reagent K (TFA/Phenol/Water/Thioanisole/EDT) may be necessary.[8] | |
| Difficulty in Purification | Poor Solubility: The crude peptide may be difficult to dissolve in standard purification solvents due to aggregation.[1] | - Systematic Solubility Testing: Test a range of solvents and pH conditions to find an optimal solubilization buffer.[1] - Guanidinium Chloride or Urea: Use chaotropic agents to dissolve the peptide before loading it onto the HPLC column. |
| Broad or Tailing Peaks in HPLC: This can be a sign of on-column aggregation or interaction with the stationary phase.[1] | - Optimize HPLC Method: Adjust the gradient, flow rate, or temperature. - Change Stationary Phase: Consider a different column chemistry (e.g., C4 instead of C18 for very hydrophobic peptides). |
Frequently Asked Questions (FAQs)
Q1: Why is Boc-Tyr(tBu)-OH a good choice for large-scale peptide synthesis?
A1: Boc-Tyr(tBu)-OH is often used in large-scale Boc-based solid-phase peptide synthesis (SPPS) due to the stability of the tert-butyl (tBu) protecting group under the repeated acidic conditions used for Nα-Boc deprotection.[6] The Boc/Bzl strategy, which includes Boc-Tyr(tBu)-OH, can be advantageous for synthesizing "difficult" or aggregation-prone sequences as the repeated acidic treatments can help disrupt secondary structures that may impede coupling efficiency.[9]
Q2: What are the primary side reactions associated with Boc-Tyr(tBu)-OH during the final cleavage step?
A2: The major side reaction is the alkylation of the deprotected tyrosine's phenolic ring by the tert-butyl cation that is formed during the cleavage of the tBu protecting group.[5][7] This results in a t-butylated tyrosine impurity, which can be difficult to separate from the desired peptide. The use of effective scavengers in the cleavage cocktail is crucial to minimize this side reaction.[7]
Q3: How can I prevent aggregation when using Boc-Tyr(tBu)-OH in my peptide sequence?
A3: Aggregation is a common issue, particularly in hydrophobic sequences containing residues like Boc-Tyr(tBu)-OH.[1] To mitigate this, you can:
-
Use Chaotropic Agents: Adding salts like LiCl can disrupt intermolecular hydrogen bonds.[1]
-
Incorporate "Disrupting" Elements: Use pseudoproline dipeptides or backbone-protected amino acids to break up secondary structures.[1]
-
Optimize Solvents: Employ solvents like NMP or add co-solvents such as DMSO to improve solvation of the growing peptide chain.[1]
Q4: At what stage is aggregation most likely to occur?
A4: Aggregation can happen at multiple stages of the workflow:
-
During SPPS: On-resin aggregation can lead to incomplete reactions and the formation of deletion sequences.[1]
-
Post-Cleavage: The peptide may precipitate from the cleavage cocktail or be difficult to dissolve for purification.[1]
-
During Purification: Aggregation on the HPLC column can result in poor peak shape and low recovery.[1]
Q5: What is the best way to monitor the purity of my peptide during and after synthesis?
A5: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for assessing peptide purity.[10] It separates the target peptide from impurities, and the purity is calculated by comparing the peak area of the desired peptide to the total area of all peaks.[10][11] Mass Spectrometry (MS) is also essential to confirm the molecular weight of the synthesized peptide and identify any impurities.[10][12]
Experimental Protocols
General Protocol for Boc-SPPS on a Kilo-Scale
This protocol outlines the synthesis of a hypothetical peptide on a Merrifield resin.
-
Resin Preparation and First Amino Acid Coupling:
-
Swell Merrifield resin (e.g., 10 kg, 1.0 mmol/g substitution) in dichloromethane (DCM, 100 L) in a suitable reaction vessel with mechanical stirring.
-
Prepare the cesium salt of the C-terminal Boc-amino acid.
-
Add the Boc-amino acid cesium salt to the swollen resin in a solution of dimethylformamide (DMF).
-
Heat the reaction mixture to 50°C and stir for 24 hours.
-
Wash the resin extensively with DMF, DMF/water, DMF, and DCM.[5]
-
-
Peptide Chain Elongation (per cycle):
-
Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash with DCM.[9]
-
Neutralization: Wash the resin with 10% diisopropylethylamine (DIEA) in DCM. Wash with DCM.[9]
-
Coupling: In a separate vessel, dissolve the next Boc-protected amino acid (e.g., Boc-Tyr(tBu)-OH), HBTU, and HOBt in DMF. Add DIEA to pre-activate. Add the activated amino acid solution to the resin and shake for 1-2 hours. Monitor coupling completion with a Kaiser test.[9]
-
Washing: Wash the resin with DMF and DCM.[9]
-
Protocol for Cleavage and Deprotection
-
Resin Preparation: After the final coupling and N-terminal Boc deprotection, wash the resin with DCM and dry under vacuum.[6]
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
Protocol for RP-HPLC Purification
-
Sample Preparation: Dissolve the lyophilized crude peptide in an appropriate solvent (e.g., 0.1% TFA in water) to a concentration of 1 mg/mL. Filter the sample to remove particulates.[10]
-
Chromatography:
-
Use a C18 column for separation.
-
Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile) in a polar mobile phase (e.g., water with 0.1% TFA).
-
Monitor the elution by UV absorbance at 214-220 nm.[10]
-
-
Purity Analysis: Calculate the purity by comparing the peak area of the desired peptide to the total area of all observed peaks in the chromatogram.[10]
Visualizations
Caption: A generalized workflow for a single cycle in Boc-SPPS.
Caption: The workflow for cleaving the peptide from the resin and subsequent workup.
Caption: A decision-making diagram for troubleshooting low peptide purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 12. ijsra.net [ijsra.net]
Technical Support Center: Overcoming Poor Solubility of Protected Amino Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and overcome the challenges associated with the poor solubility of protected amino acid derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility in protected amino acid derivatives?
A1: The poor solubility of protected amino acid derivatives, particularly in the context of peptide synthesis, stems from several factors. The primary cause is often strong intermolecular hydrogen bonding between the peptide backbones, which leads to the formation of aggregates.[1] This is especially prevalent in sequences containing a high proportion of β-sheet-forming amino acids like Valine, Isoleucine, and Leucine.[1] Additionally, the protecting groups on the α-amino group (e.g., Fmoc, Boc) and the amino acid side chains can increase the overall hydrophobicity of the molecule, further reducing its solubility in common organic solvents.[1][2]
Q2: How do different protecting groups, such as Boc and Fmoc, affect solubility?
A2: Both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups are crucial for peptide synthesis but can influence solubility differently. The Fmoc group is large and hydrophobic, and its tendency to aggregate can contribute to the poor solubility of Fmoc-amino acids.[3] The Boc group is generally less bulky, but the overall hydrophobicity of the Boc-protected amino acid is still a key factor.[4] For certain amino acids like asparagine and glutamine, which have very low solubility even in DMF and NMP, protecting the side-chain with a trityl (Trt) group can significantly improve their solubility.[5][6]
Q3: What role does the amino acid side chain play in solubility?
A3: The polarity, size, and structure of the amino acid side chain are critical determinants of solubility.[4] Amino acids with large, nonpolar, or bulky side chains (e.g., Val, Ile, Leu, Phe) tend to exhibit lower solubility in polar organic solvents.[1][4] Conversely, those with polar side chains are generally more soluble.[4] The presence of additional protecting groups on the side chain can also significantly alter the molecule's overall polarity and, consequently, its solubility characteristics.[4]
Q4: Can the quality of the solvent impact the solubility of my protected amino acid?
A4: Absolutely. The purity and quality of the solvent are crucial. For instance, N,N-Dimethylformamide (DMF), a common solvent in peptide synthesis, can degrade over time to form dimethylamine.[3][7] These basic impurities can prematurely remove the Fmoc group, leading to side reactions and affecting the solubility and purity of the final product.[7] It is always recommended to use fresh, high-purity solvents.[5]
Q5: Could low coupling efficiency in my solid-phase peptide synthesis (SPPS) be related to solubility issues?
A5: Yes, poor solubility is a direct cause of low coupling efficiency.[4] For the coupling reaction to proceed efficiently, the protected amino acid must be fully dissolved and available to react with the free amine on the resin.[4] If the amino acid is not fully in solution, the effective concentration is lowered, leading to incomplete or failed coupling and the formation of deletion sequences in the final peptide.[5]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered during experiments.
Issue 1: My protected amino acid (e.g., Fmoc- or Boc-amino acid) is not dissolving in the recommended solvent (e.g., DMF, DCM).
-
Initial Checks:
-
Confirm Compound Purity: Impurities can significantly affect dissolution. If the purity is questionable, consider recrystallization.[4]
-
Verify Solvent Quality: Ensure the solvent is fresh and free from degradation products, especially for DMF.[3][5]
-
Accurate Measurements: Double-check all calculations for mass and solvent volume to ensure the target concentration is correct.[4]
-
-
Troubleshooting Steps:
If initial checks do not resolve the issue, proceed sequentially through the following steps.
-
Mechanical Agitation: Vigorously vortex the solution for several minutes.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes. This can help break up solid particles and enhance dissolution.[4]
-
Gentle Warming: Carefully warm the solution in a water bath to no more than 40°C.[4] Excessive heat can cause degradation, so this should be done cautiously, especially if the solution will be stored before use.[4]
-
Use of a Co-solvent: Add a small amount of a stronger, compatible solvent. For example, adding a small percentage of Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to DMF can enhance the solubility of many difficult compounds.[3][4]
-
Switch Primary Solvent: If the compound remains insoluble, consider switching to a different primary solvent. NMP has better solvating properties than DMF for many aggregating sequences.[3][8] For highly hydrophobic peptides, mixtures containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) can be powerful.[9]
-
Issue 2: The protected amino acid dissolves initially but precipitates out of solution during the coupling reaction.
-
Possible Causes:
-
On-Resin Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, hindering access for the incoming amino acid and causing it to precipitate from the solution.[3]
-
Concentration Limit Exceeded: The concentration of the amino acid in the reaction mixture may be too high, leading to precipitation.[5]
-
Temperature Fluctuation: A drop in temperature can cause a previously dissolved compound to precipitate.[4]
-
-
Troubleshooting Steps:
-
Re-evaluate Concentration: Try reducing the concentration of the Fmoc-amino acid if the experimental protocol allows.[5]
-
Disrupt On-Resin Aggregation: Before the coupling step, wash the peptide-resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF. This can help break up the secondary structures that cause aggregation. It is critical to wash the resin thoroughly with DMF afterward to remove all residual salt.[3][8]
-
Change Synthesis Solvent: Switch the primary synthesis solvent to one with better solvating properties, such as NMP or DMSO.[8]
-
Elevate Reaction Temperature: Performing the coupling at a higher temperature can disrupt hydrogen bonds and improve reaction kinetics. Microwave-assisted SPPS is particularly effective for this purpose.[8]
-
Data Presentation
Table 1: Solubility of Selected Protected Amino Acids in Common Solvents
| Protected Amino Acid | Solvent | Solubility / Observation | Citation(s) |
| Boc-Val-OH | DMF | Clearly soluble (1 mmole in 2 mL) | [4] |
| Fmoc-D-Glu(OtBu)-OH | DMF | Soluble | [5] |
| Fmoc-D-Glu(OtBu)-OH | DMSO | Good solubility at 100 mg/mL (sonication may be needed) | [5] |
| Fmoc-Asn-OH / Gln-OH | DMF, NMP | Very low solubility | [6] |
| Fmoc-Asn(Trt)-OH | DMF | Solubility comparable to other Fmoc-amino acids | [6] |
| Fmoc-Gln(Trt)-OH | DMF | Solubility comparable to other Fmoc-amino acids | [6] |
Note: This data is intended as a guideline. Actual solubility can vary based on purity, batch, and specific experimental conditions.
Table 2: Comparison of Common Solvents for Solid-Phase Peptide Synthesis (SPPS)
| Solvent | Solvating Power | Common Issues | Best Use Cases | Citation(s) |
| DCM | Good for polystyrene resins | May not solvate growing peptide chains efficiently. | Boc chemistry protocols; dissolving Boc-protected amino acids. | [7] |
| DMF | Good | Can degrade to form dimethylamine, which removes Fmoc groups. | Standard Fmoc chemistry (when fresh and pure). | [7] |
| NMP | Higher than DMF | More expensive; Fmoc-amino acids may show greater decomposition over extended time. | Synthesizing hydrophobic or "difficult" sequences; overcoming aggregation. | [3][7] |
| DMSO | High | Can complicate workup; not suitable for Cys/Met containing peptides. | Dissolving highly insoluble compounds; used as a co-solvent. | [3] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for a Sparingly Soluble Protected Amino Acid
-
Preparation: Weigh a small, known amount (e.g., 1-2 mg) of the protected amino acid into several separate microcentrifuge tubes.
-
Solvent Addition: To each tube, add a measured volume (e.g., 100 µL) of a different test solvent (e.g., DMF, NMP, DMSO, DCM, Acetonitrile).
-
Dissolution Attempt: Vortex each tube vigorously for 2 minutes.
-
Visual Inspection: Visually inspect each tube for undissolved solid material.
-
Sonication/Heating (Optional): For tubes with undissolved solid, sonicate for 5 minutes or gently warm to 40°C and vortex again.
-
Analysis: Record which solvents or solvent systems successfully dissolve the compound. If a quantitative measure is needed, centrifuge the tubes with undissolved solid, collect the supernatant, and determine the concentration using a suitable analytical method (e.g., UV-Vis spectroscopy if a chromophore is present).[1]
Protocol 2: Employing Gentle Heating and Sonication
-
Suspension: Suspend the protected amino acid in the chosen solvent or co-solvent system in a sealed vial.
-
Sonication: Place the vial in a sonicator bath and sonicate for 5-10 minutes, monitoring for dissolution.[4]
-
Heating: If the compound is still not dissolved, place the vial in a water bath and gently warm the solution to no more than 40°C while continuing to mix or stir.[4]
-
Cooling and Use: Once fully dissolved, allow the solution to cool to room temperature before proceeding with activation and coupling. Use the solution immediately to prevent potential precipitation upon cooling.[4]
-
Caution: Always ensure the specific protected amino acid is stable at the elevated temperature to avoid degradation.[4]
-
Protocol 3: Chaotropic Salt Wash to Disrupt On-Resin Aggregation
-
Resin Preparation: Perform the standard Fmoc deprotection and subsequent DMF washes of the peptide-resin.
-
Chaotropic Wash: Add a solution of 0.8 M LiCl or NaClO₄ in DMF to the resin. Agitate for 1-2 minutes. Drain the solution. Repeat this wash one more time.[8]
-
Thorough DMF Wash: It is critical to thoroughly wash the resin with fresh DMF (at least 3-5 times for 1 minute each) to completely remove the chaotropic salt before proceeding.[8] Residual salt can interfere with coupling reagents.
-
Coupling: Proceed with the standard amino acid coupling protocol. The accessibility of the N-terminus should be improved.
Mandatory Visualization
Caption: A sequential workflow for troubleshooting poor solubility.
Caption: Key factors influencing protected amino acid solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Fmoc-Tyr(tBu)-OH and Fmoc-Tyr(Bzl)-OH in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid derivatives is paramount to achieving high yields and purity of the target peptide. For the incorporation of tyrosine, a crucial amino acid in many biologically active peptides, the choice of the side-chain protecting group is a critical consideration. This guide presents a detailed comparative analysis of two commonly utilized protected tyrosine derivatives: Fmoc-Tyr(tBu)-OH and Fmoc-Tyr(Bzl)-OH.
The core distinction between these two building blocks lies in the nature of the protecting group attached to the phenolic hydroxyl function of the tyrosine side chain. Fmoc-Tyr(tBu)-OH employs an acid-labile tert-butyl (tBu) group, whereas Fmoc-Tyr(Bzl)-OH utilizes a benzyl (Bzl) group, which is also susceptible to acid cleavage, albeit under different conditions. This fundamental difference in protecting group lability has significant implications for the overall synthetic strategy, particularly within the context of the widely adopted Fmoc/tBu orthogonal protection scheme.
Physicochemical Properties
A foundational understanding of the physicochemical properties of these derivatives is essential for their effective application in peptide synthesis.
| Property | Fmoc-Tyr(tBu)-OH | Fmoc-Tyr(Bzl)-OH |
| Molecular Formula | C₂₈H₂₉NO₅ | C₃₁H₂₇NO₅ |
| Molecular Weight | 459.5 g/mol | 493.55 g/mol |
| Appearance | White to off-white solid | White to off-white powder |
| Melting Point | 153-156 °C | 157-161 °C |
| Solubility | Soluble in DMF, DCM | Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Side-Chain Protecting Group | tert-Butyl (tBu) | Benzyl (Bzl) |
| Protecting Group Lability | Fmoc: Base-labile (e.g., 20% piperidine in DMF)tBu: Acid-labile (e.g., high concentration of TFA) | Fmoc: Base-labile (e.g., 20% piperidine in DMF)Bzl: Acid-labile (partially labile to TFA, requires strong acid like HF for complete removal) |
Performance in Solid-Phase Peptide Synthesis
The choice between Fmoc-Tyr(tBu)-OH and Fmoc-Tyr(Bzl)-OH directly impacts the efficiency and outcome of the peptide synthesis workflow.
Orthogonal Protection Strategy
The Fmoc/tBu strategy is a cornerstone of modern SPPS, relying on the orthogonal removal of the base-labile Nα-Fmoc group and acid-labile side-chain protecting groups.[1] Fmoc-Tyr(tBu)-OH is perfectly suited for this strategy. The tBu group is stable to the repetitive piperidine treatments used for Fmoc deprotection but is efficiently cleaved during the final trifluoroacetic acid (TFA) treatment that also cleaves the peptide from the resin.[2][3]
Fmoc-Tyr(Bzl)-OH, on the other hand, presents a challenge to the standard Fmoc/tBu orthogonality. The benzyl group is partially labile to TFA, which can lead to premature deprotection of the tyrosine side chain during the final cleavage step if not carefully controlled.[4] For complete removal, the Bzl group often requires harsher acidic conditions, such as treatment with hydrogen fluoride (HF), which is more characteristic of the Boc/Bzl synthesis strategy.[5][6]
Coupling Efficiency and Purity
Protecting the hydroxyl group of tyrosine is crucial to prevent O-acylation during the coupling of subsequent amino acids, a side reaction that leads to branched peptide impurities and reduced yields.[7] Both the tBu and Bzl groups effectively prevent this side reaction, thereby promoting efficient amide bond formation.
While direct, head-to-head quantitative comparisons of coupling efficiency in the literature are scarce, the compatibility of the protecting group with the overall synthetic strategy is a major determinant of the final peptide's purity. The use of Fmoc-Tyr(tBu)-OH within a standard Fmoc/tBu protocol generally leads to a cleaner crude product with fewer side products related to premature deprotection.[8] The potential for partial cleavage of the Bzl group under standard TFA conditions when using Fmoc-Tyr(Bzl)-OH can complicate the purification of the final peptide.
Side Reactions
The primary side reaction associated with the tyrosine protecting group itself is related to its cleavage. During the acidolytic cleavage of the tBu group, the formation of tert-butyl cations can lead to the alkylation of sensitive residues like tryptophan and methionine.[6][9] This is typically mitigated by the use of a scavenger cocktail in the final cleavage mixture.
For Fmoc-Tyr(Bzl)-OH, a potential side reaction during acid treatment is the acid-catalyzed O- to C-migration of the benzyl group on the tyrosine side chain.[7]
Experimental Protocols
The following are generalized protocols for the key steps in Fmoc-SPPS.
Standard Fmoc-SPPS Cycle
Caption: Iterative cycle of Fmoc solid-phase peptide synthesis.
1. Resin Swelling:
-
Place the resin in a suitable reaction vessel.
-
Add DMF (or DCM) and allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[10]
-
Drain the solvent.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the swelled resin.
-
Agitate for 3-5 minutes and drain.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.[10]
-
Drain the solution and wash the resin thoroughly with DMF.
3. Amino Acid Coupling (using Fmoc-Tyr(tBu)-OH or Fmoc-Tyr(Bzl)-OH):
-
In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Tyr(tBu)-OH), a coupling reagent (e.g., HBTU), and an additive (e.g., HOBt) in DMF.
-
Add an activator base (e.g., DIPEA) to the mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[6]
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
Drain the coupling solution and wash the resin with DMF and DCM.
Final Cleavage and Deprotection
Caption: General workflow for final peptide cleavage and deprotection.
For Peptides Synthesized with Fmoc-Tyr(tBu)-OH:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., Reagent K: TFA/Water/Phenol/Thioanisole/EDT in a ratio of 82.5:5:5:5:2.5).[3]
-
Add the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.[10]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum.
For Peptides Synthesized with Fmoc-Tyr(Bzl)-OH:
-
The final cleavage requires careful consideration. A standard TFA-based cocktail will likely result in incomplete deprotection of the benzyl group.
-
For complete removal, stronger acid conditions, such as HF, are typically required, which necessitates specialized equipment and handling procedures.[6][11]
Decision-Making Workflow
The selection between Fmoc-Tyr(tBu)-OH and Fmoc-Tyr(Bzl)-OH is largely dictated by the chosen overall peptide synthesis strategy.
Caption: Decision workflow for choosing the appropriate protected tyrosine.
Conclusion
For researchers and drug development professionals employing the standard and widely adopted Fmoc/tBu solid-phase peptide synthesis strategy, Fmoc-Tyr(tBu)-OH is the superior and recommended choice . Its compatibility with the orthogonal protection scheme ensures a more straightforward synthesis, cleaner crude product, and a simplified final deprotection step.[3][6]
Fmoc-Tyr(Bzl)-OH , while effective at protecting the tyrosine side chain during coupling, is less suited for standard Fmoc-SPPS due to the lability of the benzyl group, which is not fully compatible with the final TFA cleavage step.[4][6] Its use is more aligned with Boc/Bzl synthesis strategies or in specific cases where the partial stability of the benzyl group to TFA is desired for the synthesis of protected peptide fragments, although other protecting groups are now more commonly used for this purpose. The selection of the appropriate protected tyrosine derivative is a critical step in peptide synthesis, and a thorough understanding of the underlying chemical principles is essential for success.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Stability of Protected Tyrosine Derivatives in Trifluoroacetic Acid: A Comparative Guide
For researchers engaged in peptide synthesis and drug development, the stability of protected amino acids is a critical factor that dictates the purity and yield of the final product. The selection of a suitable protecting group for the phenolic hydroxyl function of tyrosine is paramount to prevent unwanted side reactions, particularly during the repetitive acidolytic cleavage steps in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the stability of common protected tyrosine derivatives in trifluoroacetic acid (TFA), supported by experimental data and detailed protocols.
Comparison of Stability and Side Reactions
The stability of a tyrosine protecting group in TFA is a key consideration in both Boc/Bzl and Fmoc/tBu peptide synthesis strategies. While complete stability is desirable during the removal of temporary protecting groups, lability under strong acidic conditions is necessary for final deprotection. A common side reaction is the alkylation of the electron-rich tyrosine ring by carbocations generated during the cleavage of the protecting groups.
The following table summarizes the stability and common side reactions of frequently used protected tyrosine derivatives in TFA.
| Protecting Group | Derivative | Synthesis Strategy | Stability in TFA | Common Side Reactions in TFA | Extent of Side Reaction |
| tert-Butyl (tBu) | Fmoc-Tyr(tBu)-OH | Fmoc/tBu | Labile | Alkylation of the tyrosine ring by the released tert-butyl cation to form 3-tert-butyltyrosine. | 0.5-1.0% |
| Benzyl (Bzl) | Boc-Tyr(Bzl)-OH | Boc/Bzl | Partially Labile | Acid-catalyzed O- to C-migration of the benzyl group, forming 3-benzyltyrosine. | Prone to significant C-alkylation, especially with strong acids. |
| 2,6-Dichlorobenzyl (Cl₂Bzl) | Boc-Tyr(2,6-Cl₂Bzl)-OH | Boc/Bzl | Significantly more stable than Bzl | Tendency for cleavage and subsequent alkylation is greatly diminished compared to Bzl. | Superior to Bzl in preventing C-alkylation. |
| 2-Bromobenzyloxycarbonyl (2-Br-Z) | Boc-Tyr(2-Br-Z)-OH | Boc/Bzl | Acid-stable | Provides excellent protection against O- to C-rearrangement and subsequent C-alkylation. | Considered a robust alternative to the Bzl group. |
Experimental Protocols
To quantitatively assess the stability of protected tyrosine derivatives in TFA, a time-course analysis using High-Performance Liquid Chromatography (HPLC) is a standard method.
Protocol: Stability Assessment of Protected Tyrosine Derivatives in TFA
1. Sample Preparation: a. Dissolve a known amount (e.g., 10 mg) of the protected tyrosine derivative (e.g., Boc-Tyr(Bzl)-OH, Boc-Tyr(2,6-Cl₂Bzl)-OH, or Fmoc-Tyr(tBu)-OH) in a suitable solvent (e.g., dichloromethane (DCM) for Boc derivatives, or a compatible solvent for the Fmoc derivative). b. For Boc derivatives, add an equal volume of TFA to achieve a 50% TFA/DCM solution, simulating the conditions for Boc deprotection in SPPS. For the Fmoc derivative, a solution of 95% TFA in water can be used to simulate final cleavage conditions. c. Incubate the solution at room temperature.
2. Time-Course Analysis: a. At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture. b. For reactions in 50% TFA/DCM, quench the reaction by neutralizing the TFA with a suitable base (e.g., N,N-diisopropylethylamine - DIPEA). c. Evaporate the solvent under a stream of nitrogen.
3. HPLC Analysis: a. Reconstitute the dried residue in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA). b. Analyze the sample by reverse-phase HPLC (RP-HPLC) using a C18 column. c. Employ a gradient elution, for example, a linear gradient of acetonitrile in water, with both solvents containing 0.1% TFA. d. Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 280 nm). e. Identify and quantify the peaks corresponding to the intact protected tyrosine derivative and any degradation or side products by comparing their retention times with authenticated standards. The percentage of the remaining starting material and the formation of side products can be calculated from the peak areas.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the stability assessment of protected tyrosine derivatives in TFA.
A Comparative Guide to Tyrosine Incorporation in Peptide Synthesis: Fmoc-Tyr(tBu)-OH in Fmoc-SPPS vs. Boc-Tyr(Bzl)-OH in Boc-SPPS
For researchers, scientists, and drug development professionals in the field of peptide synthesis, the strategic selection of protected amino acid derivatives is a critical factor that dictates the efficiency, purity, and overall success of the synthesis. The incorporation of tyrosine, an amino acid with a reactive phenolic hydroxyl group, requires careful consideration of the protecting group strategy to prevent unwanted side reactions. This guide provides an objective, data-driven comparison of the two predominant methodologies for tyrosine incorporation: the use of Fmoc-Tyr(tBu)-OH in 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) and Boc-Tyr(Bzl)-OH in tert-butyloxycarbonyl (Boc) SPPS.
It is important to note that Fmoc- and Boc-protected amino acids are components of two distinct and orthogonal synthetic strategies.[1] Fmoc-Tyr(tBu)-OH is not typically used in a Boc-SPPS workflow due to the base-lability of the Fmoc group, which is incompatible with the acidic conditions used for Nα-Boc deprotection. Therefore, this guide will compare the overall performance of incorporating tyrosine via its respective, and most commonly employed, synthetic strategy.
At a Glance: Key Performance Characteristics
The choice between the Fmoc/tBu and Boc/Bzl strategies for incorporating tyrosine hinges on a trade-off between the mildness of the synthetic conditions and the potential for specific side reactions. The Fmoc strategy is generally favored for its milder conditions and amenability to automation, often resulting in higher crude peptide purity.[1] The Boc strategy, while employing harsher acidic conditions, can be advantageous for the synthesis of long and difficult sequences prone to aggregation.[2]
| Feature | Fmoc-Tyr(tBu)-OH in Fmoc-SPPS | Boc-Tyr(Bzl)-OH in Boc-SPPS |
| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protecting Group | tert-Butyl (tBu) (Acid-labile) | Benzyl (Bzl) (Strong acid-labile) |
| Nα-Deprotection Conditions | 20-40% piperidine in DMF | 25-50% TFA in DCM |
| Final Cleavage Conditions | 95% TFA with scavengers | Anhydrous HF or TFMSA with scavengers |
| Orthogonality | Fully orthogonal | Quasi-orthogonal (graded acid lability) |
| Key Advantage | Milder reaction conditions, suitable for acid-sensitive residues. | Robust for long or aggregation-prone sequences. |
| Potential Side Reaction | tert-butylation of the tyrosine ring during final cleavage. | O to C migration of the benzyl group under acidic conditions.[3] |
| Typical Crude Purity | Generally higher (e.g., >85%)[1] | Variable, can be lower for complex peptides (e.g., >75%)[1] |
| Typical Overall Yield | Often higher due to milder conditions (e.g., ~70-80%)[1] | Can be lower due to harsher conditions (e.g., ~60-70%)[1] |
Performance Comparison: A Deeper Dive
The performance of each strategy can be further evaluated by examining the potential for side reactions and the typical purity of the crude peptide product.
Side Reaction Profiles
The primary side reaction associated with Fmoc-Tyr(tBu)-OH is the alkylation of the tyrosine aromatic ring by the tert-butyl cation that is liberated during the final TFA cleavage.[4] This can be effectively minimized by the inclusion of scavengers, such as triisopropylsilane (TIS) and water, in the cleavage cocktail.
For Boc-Tyr(Bzl)-OH , the main concern is the acid-catalyzed migration of the benzyl group from the phenolic oxygen to the carbon atoms of the aromatic ring, forming 3-benzyltyrosine.[3] This side reaction can occur during the repeated TFA treatments for Nα-Boc deprotection, particularly for tyrosine residues located early in the synthesis of long peptides.
| Side Reaction | Fmoc-Tyr(tBu)-OH | Boc-Tyr(Bzl)-OH | Mitigation Strategies |
| Alkylation of Tyrosine Ring | Formation of 3-tert-butyltyrosine during final TFA cleavage. | Formation of 3-benzyltyrosine during repeated TFA deprotection and final cleavage. | For tBu: Use of scavengers like TIS and water in the cleavage cocktail. For Bzl: Use of a mixture of TFA and acetic acid for deprotection; addition of scavengers like anisole or p-cresol during final cleavage. |
Crude Peptide Purity
The milder deprotection conditions of the Fmoc strategy generally lead to fewer side reactions and, consequently, higher purity of the crude peptide product. This simplifies the subsequent purification process. The harsh acidic conditions of the Boc strategy can lead to the degradation of sensitive residues and the accumulation of byproducts, potentially lowering the crude purity.
| Strategy | Model Peptide | Crude Purity (HPLC) | Reference |
| Fmoc/tBu | Ac-Cys(Trt)-Ser(tBu)-NH₂ | >85% | [1] |
| Boc/Bzl | Ac-Cys(Acm)-Ser(Bzl)-NH₂ | >75% | [1] |
| Fmoc/tBu | Model Peptide | 85-95% | [1] |
| Boc/Bzl | Model Peptide | 80-90% | [1] |
Experimental Protocols
Below are detailed, generalized protocols for a single amino acid coupling cycle and the final cleavage and deprotection steps for both strategies.
Fmoc-SPPS Cycle using Fmoc-Tyr(tBu)-OH
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Monitoring: The completion of Fmoc deprotection can be monitored by UV-Vis spectrophotometry of the piperidine wash solutions or qualitatively using the Kaiser test on a small sample of resin beads.[4]
3. Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and an activator base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: The completion of the coupling reaction can be monitored using the Kaiser test. A negative result (colorless to yellow beads) indicates a complete reaction.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times). The resin is now ready for the next deprotection/coupling cycle.
5. Final Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5, v/w/v/v/v).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum.
Boc-SPPS Cycle using Boc-Tyr(Bzl)-OH
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield or MBHA resin) in DCM for 1-2 hours in a reaction vessel.
2. Nα-Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for a 1-2 minute pre-wash.
-
Treat the resin with a fresh solution of 25-50% TFA in DCM for 20-30 minutes.
-
Wash the resin sequentially with DCM, isopropanol, and DMF.
3. Neutralization:
-
Treat the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DMF for 5-10 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF.
4. Amino Acid Coupling:
-
In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (3-4 equivalents) and an activating agent such as HBTU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring: The completion of the coupling reaction can be monitored using the Kaiser test.
5. Washing:
-
Wash the resin with DMF and DCM. The resin is now ready for the next deprotection/coupling cycle.
6. Final Cleavage and Deprotection (HF Cleavage):
-
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus.
-
After the final synthesis cycle, wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.
-
Transfer the dried resin to the HF cleavage apparatus.
-
Add a scavenger, such as anisole (1 mL per gram of resin).
-
Perform the HF cleavage at 0°C for 1 hour. This step cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration or centrifugation and wash with additional cold diethyl ether.
Mandatory Visualizations
Caption: Decision workflow for selecting the appropriate tyrosine incorporation strategy.
Caption: Comparison of a single coupling cycle in Fmoc-SPPS and Boc-SPPS.
Conclusion
The choice between Fmoc-Tyr(tBu)-OH in Fmoc-SPPS and Boc-Tyr(Bzl)-OH in Boc-SPPS is a strategic decision that should be guided by the specific characteristics of the target peptide. The Fmoc/tBu strategy has become the more prevalent method in modern peptide synthesis due to its milder conditions, which are compatible with a wider range of sensitive functionalities and generally result in higher crude peptide purity. However, the Boc/Bzl strategy remains a powerful and relevant tool, particularly for the synthesis of long or hydrophobic peptides that are prone to aggregation, where the repeated acidic treatments can improve solvation and coupling efficiency. A thorough understanding of the advantages and limitations of each approach, as outlined in this guide, will enable researchers to make an informed decision to maximize the success of their peptide synthesis endeavors.
References
The Strategic Advantage of Fmoc-Tyr(2-Cl-Trt)-OH in the Synthesis of Acid-Sensitive Peptides
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group strategy is a critical determinant of success, particularly when dealing with peptides susceptible to acid-mediated degradation. This guide provides an objective comparison of Fmoc-Tyr(2-Cl-Trt)-OH with other commonly used tyrosine derivatives, supported by experimental data, to highlight its advantages in synthesizing acid-sensitive peptides, such as those containing sulfated or phosphorylated tyrosine residues.
The integrity of post-translationally modified peptides and other acid-labile sequences is often compromised during the final cleavage step from the solid support. The 2-chlorotrityl (2-Cl-Trt) protecting group for the tyrosine side chain, in conjunction with a highly acid-labile resin, offers a robust solution to this challenge by enabling cleavage under exceptionally mild acidic conditions. This approach minimizes side reactions and preserves the fidelity of the final peptide product.
Performance Comparison of Tyrosine Protecting Groups
The choice of the side-chain protecting group for tyrosine significantly impacts the purity of the crude peptide, especially for sequences containing other sensitive residues. The tert-butyl (tBu) group, while widely used, requires harsh acidic conditions (e.g., high concentrations of trifluoroacetic acid, TFA) for its removal, which can lead to the degradation of acid-sensitive moieties. In contrast, trityl (Trt) and 2-chlorotrityl (2-Cl-Trt) groups are considerably more acid-labile, allowing for cleavage under much milder conditions.
A study by Barlos et al. provides compelling quantitative evidence of the benefits of using a trityl-based protection strategy. While this study used the Trityl group, the 2-Chlorotrityl group is even more acid-labile, offering further advantages.[1][2]
| Protecting Group Strategy | Model Peptide Sequence | Cleavage Conditions | Crude Peptide Purity (%) | Key Advantages |
| Fmoc/tBu | Fmoc-Ser(tBu)-Met-Trp-Tyr(tBu)-Met-Lys(Boc)-Ser(tBu)-O-Resin | 65% TFA in DCM, 2h | 43% | Standard, widely used methodology. |
| Fmoc/Trt | Fmoc-Ser(Trt)-Met-Trp-Tyr(Trt)-Met-Lys(Mtt)-Ser(Trt)-O-Resin | 1.1% TFA in DCM, 2h | 92% | Milder cleavage preserves peptide integrity, leading to higher crude purity.[1][2] |
| Fmoc/2-Cl-Trt | (Implied) | Very mild acid (e.g., 1% TFA in DCM, AcOH/TFE/DCM)[1][3] | >92% (projected) | Allows for the synthesis of fully protected peptide fragments; extremely mild cleavage conditions minimize side reactions.[1][3] |
Experimental Protocols
The following protocols outline the key experimental steps for the synthesis of an acid-sensitive peptide using Fmoc-Tyr(2-Cl-Trt)-OH on a 2-chlorotrityl chloride resin.
Experimental Workflow for SPPS of Acid-Sensitive Peptides
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of an acid-sensitive peptide.
Protocol 1: Loading of the First Amino Acid onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM, 10 mL) for 30-60 minutes in a peptide synthesis vessel.
-
Amino Acid Solution Preparation: In a separate flask, dissolve 1.0-1.5 equivalents of the first Fmoc-protected amino acid (relative to the resin's substitution capacity) and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) in a minimal amount of anhydrous DCM.
-
Loading Reaction: Drain the DCM from the swollen resin and add the amino acid/DIPEA solution. Agitate the mixture at room temperature for 1-2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add 1 mL of methanol and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x), and dry under vacuum.
Protocol 2: Peptide Chain Elongation with Fmoc-Tyr(2-Cl-Trt)-OH
-
Fmoc Deprotection: Swell the peptide-resin in N,N-dimethylformamide (DMF). Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes. Drain and repeat the treatment for an additional 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling: In a separate vial, pre-activate 3 equivalents of Fmoc-Tyr(2-Cl-Trt)-OH with 2.9 equivalents of a suitable coupling agent (e.g., HBTU) and 6 equivalents of DIPEA in DMF for 2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
Protocol 3: Mild Cleavage of the Peptide from the Resin
-
Resin Preparation: After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 1% TFA in DCM. For peptides containing other sensitive residues like Trp or Met, 2.5% triisopropylsilane (TIS) can be added as a scavenger.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and gently agitate at room temperature for 30-60 minutes.
-
Collection: Filter the resin and collect the filtrate into a flask containing a small amount of pyridine to neutralize the TFA.
-
Washing: Wash the resin 2-3 times with the cleavage cocktail or DCM and combine the filtrates.
-
Precipitation and Purification: Evaporate the solvent under reduced pressure. Precipitate the protected peptide with cold diethyl ether. Collect the peptide by centrifugation, wash with cold ether, and dry. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application in Biologically Relevant Signaling Pathways
The synthesis of acid-sensitive peptides is crucial for studying various biological processes. For instance, sulfated tyrosine residues are key components of recognition motifs in many proteins involved in cell adhesion and signaling. A prominent example is the P-selectin glycoprotein ligand-1 (PSGL-1), which contains sulfated tyrosines at its N-terminus that are essential for high-affinity binding to P-selectin on activated endothelial cells and platelets.[4][5][6] This interaction is a critical step in the rolling and recruitment of leukocytes to sites of inflammation.
PSGL-1/P-Selectin Mediated Leukocyte Tethering and Signaling
Caption: Simplified signaling pathway of PSGL-1 engagement with P-selectin.
The ability to synthesize the N-terminal fragment of PSGL-1 with its sulfated tyrosines intact is essential for dissecting the molecular details of this and other important biological pathways. The use of Fmoc-Tyr(2-Cl-Trt)-OH in conjunction with a 2-chlorotrityl resin provides a superior method for obtaining these sensitive peptides with high purity, thereby facilitating more accurate and reliable biological studies.
Conclusion
For the synthesis of acid-sensitive peptides, Fmoc-Tyr(2-Cl-Trt)-OH offers significant advantages over more traditional tyrosine derivatives like Fmoc-Tyr(tBu)-OH. The extremely mild cleavage conditions afforded by the 2-Cl-Trt protecting group, especially when used with a 2-chlorotrityl resin, lead to a substantial increase in the purity of the crude peptide product. This minimizes the formation of acid-induced side products and simplifies subsequent purification steps. For researchers working on post-translationally modified peptides or other delicate sequences, the adoption of this strategy can be instrumental in achieving their synthetic goals and advancing their research.
References
- 1. PSGL-1: A New Player in the Immune Checkpoint Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 4. rupress.org [rupress.org]
- 5. PSGL-1 recognition of P-selectin is controlled by a tyrosine sulfation consensus at the PSGL-1 amino terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine sulfation of P-selectin glycoprotein ligand-1 is required for high affinity binding to P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Acid-Labile Protecting Groups: Comparing tBu, Bzl, and 2-Cl-Trt
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical element in the successful synthesis of complex molecules. This guide provides an in-depth comparison of three commonly used acid-labile protecting groups: tert-Butyl (tBu), Benzyl (Bzl), and 2-Chlorotrityl (2-Cl-Trt). Understanding their relative acid lability is paramount for achieving selectivity and high yields in multi-step synthetic routes.
This comparison delves into the experimental conditions required for the cleavage of each group, presenting quantitative data in a clear, tabular format. Detailed experimental protocols for deprotection are also provided, alongside a visual representation of their relative acid sensitivity to aid in strategic planning.
Relative Acid Lability: A Clear Hierarchy
The acid lability of these protecting groups follows a distinct and predictable order, which is crucial for orthogonal protection strategies in complex syntheses. The 2-Cl-Trt group is exceptionally labile to acid, allowing for its removal under very mild conditions that leave tBu and Bzl groups intact. The tBu group requires significantly stronger acidic conditions for cleavage, while the Bzl group is notably more robust and generally stable to acidic conditions, typically requiring harsh acid treatment for its removal.
Caption: Relative acid lability of Bzl, tBu, and 2-Cl-Trt protecting groups.
Quantitative Comparison of Cleavage Conditions
The following table summarizes the typical acidic conditions required for the deprotection of tBu, Bzl, and 2-Cl-Trt groups, offering a quantitative basis for comparison.
| Protecting Group | Reagent | Solvent | Temperature | Time | Yield (%) | Notes |
| 2-Chlorotrityl (2-Cl-Trt) | 1% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 2-10 min | >90 | Extremely mild conditions preserve other acid-sensitive groups like tBu and Bzl.[1] |
| Acetic Acid/Trifluoroethanol/DCM | Mixture (e.g., 1:2:7) | Room Temp. | 15-60 min | >95 | An alternative mild cleavage cocktail.[2] | |
| tert-Butyl (tBu) | 50-95% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 20-30 min | >90 | Standard conditions for Boc deprotection in peptide synthesis.[3][4] |
| 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temp. | 30 min | >90 | An alternative to TFA-based deprotection.[4] | |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | 24 h | Good | A Lewis acid approach for selective deprotection in some contexts.[5] | |
| Benzyl (Bzl) | Hydrofluoric Acid (HF) | Anisole (scavenger) | 0 °C | 1 h | Variable | A very strong acid is required; used in Boc/Bzl strategy in peptide synthesis.[6][7] |
| Trifluoromethanesulfonic acid (TFMSA) | Trifluoroacetic Acid (TFA) | Room Temp. | Variable | Variable | Another strong acid system for Bzl group cleavage. |
Experimental Protocols
Detailed methodologies for the acidic cleavage of each protecting group are provided below. These protocols are representative and may require optimization based on the specific substrate.
Protocol 1: Deprotection of a 2-Chlorotrityl (2-Cl-Trt) Group
This protocol describes the mild acid cleavage of a substrate from a 2-chlorotrityl resin, leaving tBu and Bzl protecting groups intact.
Materials:
-
2-Cl-Trt resin-bound substrate
-
Cleavage cocktail: 1% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
20% Pyridine in Methanol (for quenching)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the dry resin-bound substrate in DCM in a suitable reaction vessel.
-
Drain the DCM and add the 1% TFA in DCM solution (approximately 10 mL per gram of resin).
-
Agitate the mixture gently for 2 minutes.
-
Filter the solution into a flask containing 20% pyridine in methanol (to neutralize the acid).
-
Repeat the treatment with the 1% TFA solution up to 10 times, collecting the filtrate each time.
-
Wash the resin with DCM and MeOH and combine all filtrates.
-
The progress of the cleavage can be monitored by TLC or HPLC analysis of the filtrate.
-
Evaporate the combined filtrates under reduced pressure to obtain the deprotected product.
Protocol 2: Deprotection of a tert-Butyl (tBu) Group
This protocol outlines the standard procedure for the removal of a tBu-based protecting group, such as a tert-butyl ether or ester, or a Boc-protected amine.
Materials:
-
tBu-protected substrate
-
Cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Dissolve the tBu-protected substrate in the cleavage cocktail. For solid-phase synthesis, treat the resin-bound peptide with the cocktail.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction to completion using TLC or LC-MS.
-
If working with a resin, filter the resin and wash it with TFA.
-
Precipitate the deprotected product by adding the TFA solution to cold diethyl ether.
-
Isolate the product by centrifugation or filtration and wash with cold diethyl ether.
Protocol 3: Deprotection of a Benzyl (Bzl) Group
This protocol describes the cleavage of a Bzl group using the strong acid, hydrogen fluoride (HF). This procedure requires specialized equipment and extreme caution.
Materials:
-
Bzl-protected substrate
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (as a scavenger)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Place the Bzl-protected substrate and a magnetic stir bar in the reaction vessel of the HF apparatus.
-
Add anisole as a scavenger (typically 1 mL per 0.2 mmol of substrate).
-
Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath.
-
Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per 0.2 mmol of substrate).
-
Stir the mixture at 0 °C for 1 hour.
-
After the reaction is complete, remove the HF by a stream of nitrogen gas.
-
Dissolve the residue in a suitable solvent and precipitate the product with cold diethyl ether.
-
Isolate the deprotected product by filtration or centrifugation.
Conclusion
The choice between tBu, Bzl, and 2-Cl-Trt protecting groups is dictated by the specific requirements of a synthetic strategy. The 2-Cl-Trt group offers the advantage of exceptionally mild cleavage conditions, making it ideal for the synthesis of protected fragments. The tBu group represents a workhorse for many applications, offering a balance of stability and cleavability with strong acids. The Bzl group provides high stability towards a wide range of reagents, including acidic conditions, and is reserved for situations where robust protection is paramount, with its removal planned as one of the final steps using harsh acidic reagents. A thorough understanding of their relative acid lability, as detailed in this guide, is essential for the rational design and successful execution of complex organic syntheses.
References
- 1. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Validating Peptides with Multiple Tert-Butylated Tyrosine Residues
For researchers, scientists, and drug development professionals, the precise validation of synthetic peptides is paramount to ensure experimental accuracy and therapeutic efficacy. Peptides incorporating multiple tert-butylated tyrosine (Tyr(tBu)) residues present unique analytical challenges due to the bulky and hydrophobic nature of the tert-butyl protecting group. This guide provides an objective comparison of key analytical techniques for the comprehensive validation of these complex peptides, complete with experimental data and detailed protocols.
The validation process for peptides containing multiple Tyr(tBu) residues necessitates a multi-faceted analytical approach. A combination of techniques is often required to confirm the peptide's identity, purity, and correct sequence. The primary methods employed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Edman Degradation.
Comparative Analysis of Analytical Techniques
A systematic evaluation of these techniques reveals their complementary strengths in the validation workflow.
| Feature | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Mass Spectrometry (MS) | Edman Degradation |
| Primary Function | Purity assessment and quantification | Molecular weight determination and sequence confirmation | N-terminal amino acid sequencing |
| Information Provided | Retention time, peak area (indicating purity) | Mass-to-charge (m/z) ratio of the intact peptide and its fragments | Sequential identification of amino acids from the N-terminus |
| Strengths for Multi-Tyr(tBu) Peptides | Excellent for resolving impurities from the target peptide. The hydrophobicity of Tyr(tBu) can aid in separation. | Confirms the correct mass, indicating the incorporation of all Tyr(tBu) groups. Tandem MS (MS/MS) can pinpoint their locations. | Provides unambiguous sequence data for the N-terminal portion of the peptide. |
| Challenges for Multi-Tyr(tBu) Peptides | The presence of multiple bulky t-Bu groups can lead to peak broadening and may require optimization of column and mobile phase. | In-source fragmentation can sometimes occur, leading to the premature loss of the t-Bu group. Fragmentation patterns in MS/MS can be complex. | Not suitable for sequencing the entire peptide if it is long. It cannot identify modifications or residues that are not at the N-terminus. |
| Sample Requirement | Purified or crude peptide mixture | Purified peptide or complex mixtures | Purified peptide with a free N-terminus |
| Throughput | High | High | Low |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of peptides with multiple Tyr(tBu) residues.
Purity Determination by RP-HPLC
This protocol outlines the general steps for analyzing the purity of a synthetic peptide containing multiple Tyr(tBu) residues using RP-HPLC.
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis: The purity of the peptide is determined by calculating the area of the main peak as a percentage of the total peak area in the chromatogram.
Molecular Weight and Sequence Verification by Mass Spectrometry
This protocol provides a general overview of peptide analysis by electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS).
-
Sample Preparation: The peptide sample is typically diluted from the HPLC analysis or prepared separately in a solvent compatible with ESI-MS (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Mass Spectrometry (MS) Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Fragmentation: Select the parent ion of the peptide for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
MS2 Scan: Acquire the fragmentation spectrum.
-
-
Data Analysis: The molecular weight of the peptide is calculated from the m/z values in the MS1 scan. This should match the theoretical molecular weight of the peptide with the incorporated Tyr(tBu) residues. The MS/MS fragmentation pattern is analyzed to confirm the amino acid sequence. The mass differences between the fragment ions (b- and y-ions) should correspond to the masses of the individual amino acid residues.
N-Terminal Sequencing by Edman Degradation
This protocol provides a general overview of N-terminal sequencing by Edman degradation.
-
Sample Preparation: The purified peptide sample is loaded onto a protein sequencer membrane. The sample must have a free N-terminus.
-
Edman Chemistry:
-
Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized amino acid is selectively cleaved from the peptide chain under acidic conditions.
-
Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
-
-
Analysis: The PTH-amino acid is identified by HPLC. The cycle is repeated for the subsequent amino acids.
-
Data Analysis: The sequence of PTH-amino acids identified in each cycle provides the N-terminal sequence of the peptide.
Workflow for Validation of Peptides with Multiple Tyr(tBu) Residues
The following diagram illustrates a typical workflow for the comprehensive validation of a synthetic peptide containing multiple Tyr(tBu) residues.
Caption: A typical workflow for the synthesis and validation of peptides containing multiple Tyr(tBu) residues.
Signaling Pathway Involving Tyrosine Phosphorylation
The correct incorporation of tyrosine residues is critical for studying biological processes such as cell signaling. The following diagram illustrates a simplified receptor tyrosine kinase (RTK) signaling pathway where tyrosine phosphorylation is a key event.
Caption: A simplified diagram of a receptor tyrosine kinase (RTK) signaling pathway.
Orthogonality of tBu group in Fmoc vs Boc peptide synthesis strategy
An Objective Comparison of tBu Group Orthogonality in Fmoc and Boc Solid-Phase Peptide Synthesis Strategies
For researchers, scientists, and drug development professionals in the field of peptide synthesis, the choice of a protecting group strategy is a critical decision that dictates the efficiency, purity, and overall success of synthesizing a target peptide. The two dominant methodologies in solid-phase peptide synthesis (SPPS) are based on the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) protecting groups.
A central concept governing these strategies is orthogonality—the ability to remove one type of protecting group under a specific set of conditions without affecting another. This guide provides a data-driven, objective comparison of the Fmoc and Boc strategies, with a specific focus on the role and stability of the tert-butyl (tBu) side-chain protecting group.
Core Chemistry and the Principle of Orthogonality
The primary distinction between the Fmoc and Boc strategies lies in the chemical lability of the temporary α-amino (Nα) protecting group. This fundamental difference determines the required chemistry for side-chain protection and final cleavage from the solid support.
The Fmoc/tBu Strategy: A Truly Orthogonal Approach
The Fmoc/tBu strategy is celebrated for its genuine orthogonality.[1] The Nα-Fmoc group is labile to basic conditions, typically being removed by a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][2] In contrast, the permanent side-chain protecting groups are predominantly tBu-based, which are stable under these basic conditions but are readily cleaved by strong acids like trifluoroacetic acid (TFA).[2][3]
This orthogonal scheme is the cornerstone of the strategy's success, allowing for the repetitive, clean deprotection of the Nα-terminus for chain elongation without compromising the integrity of the side chains.[1][2] The tBu group is commonly used to protect the side chains of amino acids such as Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser), Threonine (Thr), and Tyrosine (Tyr).[2]
The Boc/Bzl Strategy: A Quasi-Orthogonal System
The Boc/Bzl strategy is considered "quasi-orthogonal" because both the temporary Nα-Boc group and the permanent benzyl (Bzl)-based side-chain protecting groups are removed by acid.[3][4] The strategy's viability relies on differential acid lability. The Nα-Boc group is removed with a moderately strong acid (e.g., 25-50% TFA in dichloromethane, DCM), while the more robust Bzl-based side-chain protecting groups and the resin linkage require a much stronger acid, typically anhydrous hydrogen fluoride (HF), for final cleavage.[3][5][6]
While effective, this approach carries the inherent risk of gradual, premature loss of side-chain protecting groups during the repeated TFA deprotection cycles throughout the synthesis.[7] In this strategy, tBu-based groups are sometimes used for side-chain protection but must be removed before the final HF cleavage to prevent certain side reactions.[8]
Comparative Overview of SPPS Strategies
The selection of a synthesis strategy has significant practical implications, from reagent handling to the types of peptides that can be successfully synthesized. The Fmoc/tBu approach has become the predominant method for most applications due to its milder conditions and amenability to automation.[1][9] However, the Boc/Bzl strategy remains highly valuable, particularly for synthesizing long or hydrophobic peptides prone to aggregation, as the harsh acid treatments can help disrupt secondary structures.[10][]
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |
| Nα-Deprotection Reagent | 20% Piperidine in DMF (Base) | 25-50% TFA in DCM (Acid) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl, Tos) |
| Final Cleavage Reagent | TFA (e.g., 95% TFA with scavengers) | Anhydrous HF, TFMSA (Strong Acid) |
| Orthogonality | True Orthogonality: Base-labile Nα-group vs. Acid-labile side-chain groups.[1][3] | Quasi-Orthogonal: Selectivity based on differential acid lability.[3][4] |
| Chemistry & Conditions | Milder, non-corrosive reagents in cycles. | Harsher, involves repeated use of corrosive acid (TFA) and highly hazardous HF.[5] |
| Key Advantages | High purity, suitable for acid-sensitive modifications (e.g., phosphorylation), easily automated.[7][9] | Robust for long, difficult, or hydrophobic sequences prone to aggregation.[10][] |
| Key Disadvantages | Base-catalyzed side reactions (e.g., aspartimide, diketopiperazine formation).[8] | Requires specialized HF-resistant equipment, hazardous reagents, risk of premature side-chain deprotection.[6][7] |
Common Side Reactions Related to Protecting Group Strategy
While both methods produce high-quality peptides, they are susceptible to different side reactions, many of which involve the tBu protecting group or its byproducts.
| Side Reaction | Description | Predominant Strategy | Mitigation Strategies |
| Aspartimide Formation | Cyclization of Asp side chains, especially in Asp-Gly or Asp-Ser sequences, leading to chain termination and β-aspartyl peptide impurities.[2][8] | Fmoc/tBu (catalyzed by base during deprotection and acid during cleavage).[12] | Use specialized protecting groups for Asp; add HOBt to the piperidine solution.[8] |
| tBu Cation Alkylation | During final TFA cleavage, reactive tert-butyl cations are generated from tBu protecting groups and can alkylate nucleophilic residues like Trp, Met, and Cys.[2][3][13] | Fmoc/tBu | Addition of "scavenger" molecules (e.g., TIS, water, EDT, thioanisole) to the cleavage cocktail to trap cations.[2][14] |
| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide after the second amino acid coupling, leading to chain termination. More common when Proline is a residue.[8] | Fmoc/tBu | Use sterically hindered 2-chlorotrityl chloride resin; couple the third amino acid immediately after deprotection.[8] |
| Homoserine Lactone Formation | Alkylation of a C-terminal Met by tBu cations during HF cleavage, followed by cyclization.[8] | Boc/Bzl | Remove all tBu-based protecting groups before the final HF cleavage step.[8] |
Experimental Protocols for Final Peptide Cleavage
Safety Precaution: Trifluoroacetic acid (TFA) and anhydrous Hydrogen Fluoride (HF) are extremely corrosive and toxic. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. An HF antidote (calcium gluconate) must be readily available when working with HF.[15]
Protocol 1: Standard Cleavage in Fmoc/tBu SPPS
This protocol is suitable for most peptides synthesized using the Fmoc/tBu strategy.
-
Resin Preparation :
-
Cleavage Cocktail Preparation :
-
Prepare a fresh cleavage cocktail immediately before use. A standard, non-malodorous cocktail for peptides without sensitive residues is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) .[14][16]
-
For peptides containing sensitive residues (Trp, Met, Cys), a more robust cocktail like Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) - 82.5:5:5:5:2.5) may be necessary.[16] The scavengers (TIS, water, EDT, etc.) trap the reactive carbocations generated during deprotection.[14]
-
-
Cleavage Reaction :
-
Peptide Isolation :
-
Filter the resin to collect the TFA filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[14][16]
-
Incubate at -20°C for at least 1 hour to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Dry the final peptide pellet under vacuum.[16]
-
Protocol 2: High HF Cleavage in Boc/Bzl SPPS
This protocol requires a dedicated, HF-resistant apparatus (Teflon/Kel-F).[10][17]
-
Resin Preparation :
-
After synthesis, remove the final N-terminal Boc group with 50% TFA/DCM.
-
Wash the peptide-resin thoroughly with DCM and methanol, then dry under high vacuum for at least 3 hours.[15]
-
-
Apparatus Setup and Cleavage :
-
Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stir bar into the Teflon reaction vessel of the HF apparatus.
-
Add the appropriate scavenger (e.g., 1 mL of anisole or p-cresol per gram of resin).[15]
-
Assemble the HF apparatus, ensuring all connections are secure.
-
Cool the reaction vessel in a dry ice/methanol bath to approximately -78°C.
-
Using the vacuum line, carefully condense a pre-determined volume of anhydrous HF (e.g., 9 mL for up to 1g of resin) into the reaction vessel.[17]
-
Once the desired volume of HF is collected, close the HF cylinder.
-
Remove the cooling bath and allow the vessel to warm to 0°C. Stir the reaction mixture at 0°C for 1 hour.
-
-
HF Removal and Peptide Isolation :
-
After the reaction is complete, remove the HF by evaporation under a vacuum, trapping the HF gas in a chemical scrubber (e.g., soda lime).
-
Once all HF is removed, carefully disassemble the apparatus in the fume hood.
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the peptide and remove the scavengers.
-
Filter and collect the crude peptide. Dry the peptide under vacuum.
-
Visualizing the Synthesis Workflows
The logical flow and key chemical differences of each strategy can be visualized to better understand the role of the tBu group's orthogonality.
Caption: The orthogonal workflow of Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The quasi-orthogonal workflow of Boc/Bzl-based Solid-Phase Peptide Synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 12. chempep.com [chempep.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Selection of Protected Tyrosine in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Boc-Tyr(tBu)-OH
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups in solid-phase peptide synthesis (SPPS) is a critical factor that dictates manufacturing efficiency, final product purity, and overall cost-effectiveness, particularly at an industrial scale. The synthesis of therapeutic peptides containing tyrosine is central to the development of novel drugs for a wide array of diseases. The phenolic hydroxyl group of tyrosine is a common site for post-translational modifications, such as phosphorylation, which are crucial for regulating numerous signaling pathways. Consequently, the choice of protecting group for this reactive side chain during synthesis is of utmost importance.[1]
This guide provides a comprehensive cost-benefit analysis of utilizing Boc-Tyr(tBu)-OH, a traditional building block in Boc-based SPPS, and objectively compares its performance against key alternatives: Fmoc-Tyr(tBu)-OH and Boc-Tyr(Bzl)-OH.[1] We will examine key performance indicators, including cost, yield, purity, and process safety, supported by experimental data and detailed protocols.
Performance Comparison: Boc-Tyr(tBu)-OH vs. Alternatives
The choice of a tyrosine protection strategy is a multifaceted decision that requires a careful balance of chemical compatibility, process efficiency, and economic viability.[1] The two dominant methodologies in SPPS are based on the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection. This fundamental difference influences the entire synthesis workflow.[2]
| Feature | Boc-Tyr(tBu)-OH | Fmoc-Tyr(tBu)-OH | Boc-Tyr(Bzl)-OH |
| Synthesis Strategy | Boc/Bzl | Fmoc/tBu | Boc/Bzl |
| Nα-Deprotection | Strong Acid (e.g., 25-50% TFA in DCM)[3][4] | Mild Base (e.g., 20-50% Piperidine in DMF)[3] | Strong Acid (e.g., 25-50% TFA in DCM)[5] |
| Side-Chain Protection | tert-butyl (tBu) ether | tert-butyl (tBu) ether | Benzyl (Bzl) ether |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA)[4][5] | Strong Acid (e.g., TFA cocktail) | Strong Acid (e.g., HF, TFMSA)[5] |
| Crude Purity (Typical) | 70-85%[6] | >90%[6] | Variable, sequence-dependent |
| Overall Yield (Typical) | 60-80%[6] | >85%[6] | Variable, sequence-dependent |
| Key Advantage | Can be advantageous for "difficult" or aggregation-prone sequences.[4] | Milder reaction conditions, often leading to higher crude purity and simplified workflow.[1][4] | Historically a standard and often a lower-cost option within the Boc framework.[1][7] |
| Potential Side Reactions | Formation of reactive tert-butyl cations during final cleavage, potentially leading to t-butylation of sensitive residues.[1] | Minimal under standard conditions. | Partial removal of the Bzl group during repeated Nα-Boc deprotection; acid-catalyzed migration of the benzyl group.[1][8][9] |
| Cost-Effectiveness | Often perceived as cost-effective for large-scale campaigns, though market prices fluctuate.[1] | Competitive bulk pricing makes it a leading choice for modern large-scale manufacturing.[1] | Can be an attractive low-cost alternative within the Boc framework.[1] |
Cost Analysis
While bulk pricing for amino acid derivatives is subject to market fluctuations, a general cost comparison is crucial for large-scale synthesis planning. The overall process cost must also account for reagents, solvents, and specialized equipment (e.g., for handling HF).
| Compound | Representative Bulk Pricing (per kg) |
| Boc-Tyr(tBu)-OH | ~$1,000 - $1,500 |
| Fmoc-Tyr(tBu)-OH | ~$1,200 - $1,660[10][11][12] |
| Boc-Tyr(Bzl)-OH | ~$800 - $1,200 |
Note: Prices are estimates and can vary significantly based on supplier, purity, and order volume. Sourcing from manufacturers in different regions, such as China, can also influence the cost.[13]
Experimental Protocols
Detailed and reproducible protocols are essential for comparing the performance of different protected tyrosine derivatives. Below are generalized methodologies for key steps in the synthesis process.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle
A. Boc-SPPS Cycle (for Boc-Tyr(tBu)-OH and Boc-Tyr(Bzl)-OH)
This protocol outlines a manual synthesis cycle on a Merrifield resin.[6][7]
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 30 minutes in a fritted reaction vessel.
-
Nα-Boc Deprotection:
-
Add 50% trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 1-2 minutes and drain.
-
Add a fresh 50% TFA in DCM solution and agitate for 20-30 minutes. Drain the solution.[6]
-
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and then DCM again (3x).
-
Neutralization:
-
Add 10% diisopropylethylamine (DIEA) in DCM to the resin. Agitate for 2 minutes and drain.
-
Repeat the neutralization step once more.
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
In a separate vial, dissolve the Boc-protected tyrosine (3-4 eq.) and an activating agent like HOBt (3-4 eq.) in DMF/DCM.
-
Add a coupling reagent such as DCC (3-4 eq.) and allow for pre-activation.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.[2]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
B. Fmoc-SPPS Cycle (for Fmoc-Tyr(tBu)-OH)
This protocol outlines a manual synthesis cycle.[2]
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for 10-15 minutes. Drain.[2]
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3-4 eq.), a coupling reagent like HBTU (3-4 eq.), and an activator base like DIEA (6-8 eq.) in a minimal amount of DMF.
-
Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[2]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Final Cleavage and Deprotection
A. Boc/Bzl Strategy (for Boc-Tyr(tBu)-OH and Boc-Tyr(Bzl)-OH)
-
Caution: This procedure involves the use of highly corrosive and toxic hydrofluoric acid (HF) and requires specialized equipment and safety precautions.
-
Dry the final peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, add the peptide-resin and a scavenger cocktail (e.g., anisole).
-
Cool the apparatus to -5 to 0 °C.
-
Distill HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by vacuum.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.[2]
B. Fmoc/tBu Strategy (for Fmoc-Tyr(tBu)-OH)
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the dry resin.
-
Agitate the mixture at room temperature for 2-4 hours.[2]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide under vacuum.[2]
Visualizing the Process and Decision Framework
To further elucidate the concepts discussed, the following diagrams provide a visual representation of key molecules, processes, and logical relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc-Tyr(tBu)-OH = 98.0 HPLC 71989-38-3 [sigmaaldrich.com]
- 11. Fmoc-Tyr(tBu)-OH 1kg [cem.com]
- 12. redpeptide [redpeptide.com]
- 13. nbinno.com [nbinno.com]
A Comparative Guide to Tyrosine Protecting Groups in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for the phenolic hydroxyl function of tyrosine is a critical determinant in the success of Solid-Phase Peptide Synthesis (SPPS). This choice directly influences coupling efficiency, the necessity for specific deprotection conditions, and the prevalence of unwanted side reactions, ultimately impacting the purity and yield of the final peptide. This guide provides an objective comparison of commonly employed tyrosine protecting groups, supported by experimental data, to facilitate an informed selection process for your specific synthetic needs.
Performance Comparison of Tyrosine Protecting Groups
The two primary strategies in SPPS, Boc/Bzl and Fmoc/tBu, dictate the choice of compatible protecting groups for the tyrosine side chain.[1][2] The overarching goal is to ensure the stability of the side-chain protection throughout the synthesis while allowing for its clean removal during the final cleavage step without compromising the integrity of the peptide.[3][4]
Quantitative Data Summary
The following table summarizes the performance of various tyrosine protecting groups based on reported crude peptide purity and observed side reactions. Direct head-to-head quantitative comparisons of coupling efficiency under identical conditions are scarce in the literature; however, crude purity provides a strong indicator of overall performance.
| Protecting Group Strategy | Tyrosine Derivative | Deprotection Conditions | Crude Peptide Purity (%) | Major Side Reactions & Mitigation |
| Fmoc/tBu | Fmoc-Tyr(tBu)-OH | Strong acid (e.g., high % TFA)[5] | ~43% (in a model peptide containing Met, Trp)[6] | 3-tert-butyltyrosine formation (0.5-1.0%) : Caused by reattachment of the tBu cation to the electron-rich phenol ring.[7][8] Mitigation : Use of scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail is mandatory.[7] |
| Fmoc/Trt | Fmoc-Tyr(Trt)-OH | Mild acid (e.g., 1-5% TFA in DCM)[6] | ~92% (in the same model peptide)[6] | Premature cleavage : The high acid lability can be a concern with very acid-sensitive linkers if not handled carefully.[6] |
| Fmoc/Trt | Fmoc-Tyr(2-Cl-Trt)-OH | Very mild acid (e.g., 1% TFA in DCM, AcOH/TFE/DCM)[6][9] | High (data not specified, but qualitatively superior for sensitive peptides)[6] | Minimal side reactions : Extremely mild cleavage conditions preserve peptide integrity.[6] Allows for the synthesis of fully protected peptide fragments.[6] |
| Boc/Bzl | Boc-Tyr(Bzl)-OH | Strong acid (e.g., HF, TFMSA)[8] | Lower (prone to side reactions) | 3-benzyltyrosine formation : The Bzl group is unstable under the repetitive acidic conditions of Boc-SPPS, leading to C-alkylation.[3] Not recommended for long peptides.[3] |
| Boc/Bzl | Boc-Tyr(2,6-Cl₂Bzl)-OH | Strong acid (e.g., HF)[8] | Higher than Bzl (qualitatively) | Significantly reduced C-alkylation : The electron-withdrawing chlorine atoms enhance the acid stability of the benzyl ether linkage, making it a more robust alternative for Boc-SPPS.[3][7] |
| Boc/Boc | Boc-Tyr(Boc)-OH | Acid-labile (deprotected at each cycle with the Nα-Boc group)[1] | Variable, dependent on coupling conditions | O-acylation : The exposed hydroxyl group can be acylated during subsequent coupling steps.[1] Requires careful optimization of coupling conditions to minimize this side reaction.[1] |
Experimental Protocols
Reproducible results in SPPS are contingent on well-defined experimental protocols. The following are representative methodologies for key experiments related to the evaluation and use of different tyrosine protecting groups.
Protocol 1: Evaluation of Protected Tyrosine Stability under Simulated Boc-SPPS Deprotection Conditions
This protocol allows for the quantification of side product formation from protected tyrosine derivatives upon treatment with trifluoroacetic acid (TFA).[3]
1. Sample Preparation: a. Dissolve a known quantity (e.g., 10 mg) of the protected tyrosine derivative (e.g., Boc-Tyr(Bzl)-OH, Boc-Tyr(2,6-Cl₂Bzl)-OH) in dichloromethane (DCM). b. Add an equal volume of TFA to achieve a 50% TFA/DCM solution. c. Incubate the solution at room temperature.
2. Time-Course Analysis: a. At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the reaction mixture. b. Quench the reaction by neutralizing the TFA with a base such as N,N-diisopropylethylamine (DIPEA). c. Evaporate the solvent.
3. HPLC Analysis: a. Reconstitute the dried residue in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). b. Analyze the sample by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. c. Employ a gradient elution, for example, a linear gradient of acetonitrile in water, with both solvents containing 0.1% TFA. d. Monitor the elution profile at 220 nm and 280 nm to quantify the remaining protected amino acid and the formation of any side products.
Protocol 2: General Fmoc/tBu Solid-Phase Peptide Synthesis Cycle
This protocol outlines the standard steps for incorporating an Fmoc-protected amino acid into a growing peptide chain on a solid support.[2][4]
1. Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[2]
2. Fmoc Deprotection: a. Drain the DMF. b. Add a 20% (v/v) piperidine in DMF solution to the resin and agitate for 3 minutes. c. Drain the solution. d. Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete deprotection. e. Wash the resin thoroughly with DMF to remove residual piperidine.
3. Coupling: a. Dissolve the Fmoc-amino acid (e.g., Fmoc-Tyr(tBu)-OH) and a coupling reagent (e.g., HBTU) in DMF. b. Add an activator base (e.g., DIPEA) to the amino acid solution. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Wash the resin with DMF and DCM.
4. Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetic anhydride solution.[10]
5. Repeat: The cycle of deprotection, coupling, and washing is repeated until the desired peptide sequence is assembled.[4]
Protocol 3: Final Cleavage and Deprotection (Fmoc/tBu Strategy)
This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.[2]
1. Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.[2]
2. Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for removing the tBu group from tyrosine and other protecting groups is TFA/TIS/Water (95:2.5:2.5 v/v/v).[7]
3. Cleavage Reaction: a. Add the cleavage cocktail to the dry resin. b. Agitate the mixture at room temperature for 2-4 hours.[2]
4. Peptide Precipitation and Purification: a. Filter the resin and collect the filtrate containing the peptide. b. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. c. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with more cold ether. d. Dry the crude peptide pellet under vacuum. e. The product can then be purified by RP-HPLC.
Visualizing Workflows and Decision-Making
Orthogonal Protection Strategy in SPPS
The foundation of the widely used Fmoc/tBu strategy is the orthogonal nature of the Nα-amino and side-chain protecting groups, allowing for selective removal at different stages of the synthesis.[4][11]
Caption: Orthogonal removal of Fmoc (base-labile) and side-chain protecting groups (acid-labile).
General Experimental Workflow for SPPS
The systematic process of solid-phase peptide synthesis involves a series of cyclical steps to build the peptide chain on a solid support.[4]
Caption: General experimental workflow for Solid-Phase Peptide Synthesis.
Decision Framework for Selecting a Tyrosine Protecting Group
The choice of the optimal tyrosine protecting group is multifactorial, depending on the overall synthetic strategy, the desired purity, and the presence of other sensitive residues in the peptide sequence.
Caption: Decision tree for selecting an appropriate tyrosine protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. biosynth.com [biosynth.com]
A Comparative Analysis of Side Reaction Profiles: Boc-Tyr(Bzl)-OH versus Boc-Tyr(2,6-Cl2Bzl)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups for amino acid side chains is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the side reaction profiles of two commonly used protected tyrosine derivatives, Boc-Tyr(Bzl)-OH and Boc-Tyr(2,6-Cl2Bzl)-OH, supported by experimental context and data.
The stability of the tyrosine side-chain protecting group is paramount, particularly in Boc/Bzl SPPS strategies where repetitive treatments with trifluoroacetic acid (TFA) for Nα-Boc deprotection can lead to premature cleavage of the side-chain protection. This premature deprotection is a primary source of impurities that can complicate purification and compromise the integrity of the final peptide.
Executive Summary: Enhanced Stability of the 2,6-Dichlorobenzyl Group
The core difference between Boc-Tyr(Bzl)-OH and Boc-Tyr(2,6-Cl2Bzl)-OH lies in the stability of the side-chain protecting group. The benzyl (Bzl) group in Boc-Tyr(Bzl)-OH is susceptible to partial cleavage under the acidic conditions used for Nα-Boc removal.[1][2] In contrast, the 2,6-dichlorobenzyl (2,6-Cl2Bzl) group is significantly more robust due to the electron-withdrawing nature of the two chlorine atoms, which stabilize the ether linkage against acidolysis.[1][2] This enhanced stability makes Boc-Tyr(2,6-Cl2Bzl)-OH a superior choice for the synthesis of long peptides or sequences containing multiple tyrosine residues, as it minimizes the formation of deleterious side products.[1][3]
Quantitative Comparison of Stability and Side Reactions
While direct, side-by-side quantitative data under identical conditions is not extensively published, the literature provides a clear qualitative and semi-quantitative picture of the stability of these protecting groups. The following table summarizes the key performance characteristics and propensity for side reactions.
| Feature | Boc-Tyr(Bzl)-OH | Boc-Tyr(2,6-Cl2Bzl)-OH |
| Nα-Protection | Boc | Boc |
| Side-Chain Protection | Benzyl (Bzl) | 2,6-Dichlorobenzyl (2,6-Cl2Bzl) |
| Stability to 50% TFA in DCM | Partially cleaved[1][2] | Stable[1][2] |
| Primary Side Reaction | O- to C-rearrangement (3-benzyltyrosine formation)[1][4] | Minimal to none reported |
| Secondary Side Reaction | O-acylation of the deprotected hydroxyl group[1] | Minimal to none reported |
| Recommended Use | Synthesis of short to moderate-length peptides[2][5] | Synthesis of long or complex peptides[6][7] |
Side Reaction Mechanisms and Experimental Workflows
The primary side reaction associated with Boc-Tyr(Bzl)-OH is the acid-catalyzed migration of the benzyl group. This process, along with the standard workflow of Boc-SPPS, is illustrated below.
Caption: Boc-SPPS workflow and potential side reactions with Boc-Tyr(Bzl)-OH.
The electron-withdrawing chlorine atoms on the 2,6-dichlorobenzyl group prevent the initial partial cleavage step, thus inhibiting these side reactions.
Caption: Acid-catalyzed O- to C-rearrangement of the benzyl group.
Experimental Protocols
The following are generalized protocols for key steps in Boc-SPPS where the stability of the tyrosine protecting group is critical.
Protocol 1: Nα-Boc Deprotection
This protocol describes the step where the Bzl group of Boc-Tyr(Bzl)-OH is most susceptible to cleavage.
Materials:
-
Peptidyl-resin (Boc-protected N-terminus)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diisopropylethylamine (DIEA)
-
Isopropanol (IPA)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptidyl-resin in DCM for 30 minutes.
-
Drain the DCM and wash the resin three times with fresh DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 30 minutes at room temperature.[8]
-
Drain the TFA solution and wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x).
-
To neutralize the resulting trifluoroacetate salt, add a solution of 10% DIEA in DCM and agitate for 10 minutes.
-
Drain the neutralization solution and wash the resin five times with DCM. The resin is now ready for the next coupling cycle.
Protocol 2: Final Cleavage and Deprotection (HF Cleavage)
This protocol removes the peptide from the resin and cleaves the side-chain protecting groups. Both Bzl and 2,6-Cl2Bzl groups are removed under these strong acid conditions.
Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a dedicated fume hood.
Materials:
-
Dried peptidyl-resin
-
Anhydrous hydrogen fluoride (HF)
-
Anisole (scavenger)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Place the dried peptidyl-resin in the reaction vessel of the HF apparatus.
-
Add anisole (approximately 1 mL per gram of resin) to act as a scavenger, which helps to trap reactive carbocations and prevent reattachment or modification of the deprotected tyrosine.[9]
-
Cool the reaction vessel to 0°C.
-
Carefully distill anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1 hour.[5]
-
Remove the HF by vacuum distillation.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.
-
Collect the precipitated peptide by filtration and dry under vacuum.
Conclusion
The choice between Boc-Tyr(Bzl)-OH and Boc-Tyr(2,6-Cl2Bzl)-OH is a critical decision in planning a peptide synthesis. While Boc-Tyr(Bzl)-OH has been historically used and can be suitable for shorter peptides, its lability to TFA presents a significant risk of side product formation, particularly 3-benzyltyrosine.[1][4] Boc-Tyr(2,6-Cl2Bzl)-OH, with its enhanced acid stability, provides a much more robust and reliable alternative, minimizing side reactions and ultimately leading to higher purity of the crude peptide product.[1][2] For complex, lengthy, or tyrosine-rich sequences, Boc-Tyr(2,6-Cl2Bzl)-OH is the highly recommended reagent for Boc-based solid-phase peptide synthesis.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of O-tert-Butyl-L-tyrosine
For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of O-tert-Butyl-L-tyrosine, ensuring the protection of both laboratory personnel and the environment.
Essential Safety and Handling Information
While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), standard laboratory safety practices should always be observed.[1][2] Personal protective equipment (PPE), including safety goggles with side shields, gloves, and a lab coat, should be worn when handling this compound.[3] In the event of a spill, the area should be controlled and the material carefully collected to prevent dust from becoming airborne.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste is a critical component of laboratory safety. The following step-by-step instructions are designed to provide clear guidance.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.
-
Contaminated disposables such as weigh boats, gloves, and wipes should also be placed in this designated solid waste container.
-
-
Aqueous/Liquid Waste:
-
Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.
-
-
Contaminated Labware:
-
Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with the compound should be disposed of in the solid waste container.
-
Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as liquid chemical waste. Following decontamination, the glassware can be washed according to standard laboratory procedures.
-
2. Container Management:
-
Obtain designated and properly labeled chemical waste containers from your institution's Environmental Health and Safety (EHS) department.
-
Ensure all waste containers are securely sealed and stored in a designated secondary containment area, away from incompatible materials.
3. Final Disposal:
-
All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2][4]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
Quantitative Data Summary
For quick reference, the following table summarizes key properties of this compound.
| Property | Value |
| Molecular Formula | C13H19NO3 |
| Molecular Weight | 237.29 g/mol [1] |
| Melting Point | 238-243 °C (lit.)[3][5][6][7] |
| Appearance | White to off-white solid/powder to crystal[2][7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. This compound | C13H19NO3 | CID 7408092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. O-叔丁基-L-酪氨酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. This compound | 18822-59-8 [chemicalbook.com]
- 6. This compound | 18822-59-8 [amp.chemicalbook.com]
- 7. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
Essential Safety and Operational Guide for Handling O-tert-Butyl-L-tyrosine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with O-tert-Butyl-L-tyrosine. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE includes:
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[1][2][3] Gloves should be inspected before use and disposed of properly after handling the compound.[2]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved N95 dust mask or a respirator should be used.[2][4]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2][4] In case of a significant spill, a full suit and boots may be necessary.[2]
| Category | Recommended PPE |
| Eye and Face Protection | Safety glasses with side shields or goggles.[1] A face shield may be required in situations with a high risk of splashing.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber).[1][2][3] |
| Respiratory Protection | N95 dust mask or respirator if dust is generated.[2][4] |
| Protective Clothing | Lab coat or other protective garments.[2][4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
Store the container in a designated, well-ventilated, cool, and dry area away from incompatible materials such as strong oxidizing agents.[5][6]
2. Preparation and Weighing:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4][5]
-
Before weighing, ensure all necessary PPE is correctly worn.
-
Use a spatula or other appropriate tool to transfer the powder, avoiding the creation of dust clouds.
3. Experimental Use:
-
When using this compound in experiments, ensure that all equipment is clean and dry.
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS). For skin contact, wash the affected area with soap and water.[2][5] For eye contact, rinse cautiously with water for several minutes.[4]
4. Spill Management:
-
In the event of a small spill, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[5]
-
For larger spills, prevent the powder from spreading and entering drains.[5] Shovel the material into a container for disposal.[2][5]
-
Ensure the spill area is thoroughly cleaned after the material has been removed.[6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Chemical: Dispose of unused or waste this compound in accordance with federal, state, and local environmental control regulations.[2][5] Do not dispose of it down the drain.[5]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, should be considered contaminated and disposed of as chemical waste.
-
Empty Containers: Handle uncleaned containers as you would the product itself. Tightly close the container and dispose of it according to institutional and regulatory guidelines.
Workflow for Safe Handling of this compound
Caption: This diagram outlines the safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
